Etrumadenant
Description
This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 8 investigational indications.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-[2-amino-6-[1-[[6-(2-hydroxypropan-2-yl)pyridin-2-yl]methyl]triazol-4-yl]pyrimidin-4-yl]-2-methylbenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N8O/c1-14-15(11-24)6-4-8-17(14)18-10-19(28-22(25)27-18)20-13-31(30-29-20)12-16-7-5-9-21(26-16)23(2,3)32/h4-10,13,32H,12H2,1-3H3,(H2,25,27,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUXIAWLTBSXYSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1C2=CC(=NC(=N2)N)C3=CN(N=N3)CC4=NC(=CC=C4)C(C)(C)O)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N8O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2239273-34-6 | |
| Record name | Etrumadenant [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2239273346 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ETRUMADENANT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W0ZE0NT8IF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Etrumadenant mechanism of action in cancer
An In-Depth Technical Guide to the Mechanism of Action of Etrumadenant in Cancer
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The tumor microenvironment (TME) is characterized by a high concentration of extracellular adenosine, a potent immunosuppressive nucleoside that facilitates tumor evasion from the immune system. Adenosine exerts its effects primarily through the activation of A2a and A2b receptors (A2aR and A2bR) on various immune cells. This compound (AB928) is a first-in-class, orally bioavailable, small-molecule dual antagonist of both A2aR and A2bR. It is specifically designed to potently and selectively block adenosine-mediated immunosuppression within the TME, thereby restoring and enhancing anti-tumor immunity. This document provides a comprehensive overview of the mechanism of action of this compound, supported by preclinical and clinical data, experimental methodologies, and detailed signaling pathway visualizations.
The Adenosine Pathway: A Key Axis of Immunosuppression in the TME
In response to stressors like hypoxia and inflammation, which are common in solid tumors, cancer cells and stromal cells release large amounts of adenosine triphosphate (ATP).[1] This extracellular ATP is rapidly hydrolyzed into adenosine monophosphate (AMP) by the ectonucleotidase CD39, and subsequently, AMP is converted to adenosine by CD73, which is often overexpressed on tumor and immune cells.[2][3]
The resulting high concentrations of adenosine in the TME bind to A2a and A2b receptors on the surface of key immune effector cells, triggering a cascade of immunosuppressive signals.[2][4]
-
T Cells : Predominantly express A2aR. Adenosine signaling inhibits T cell receptor (TCR) activation, proliferation, cytokine production (e.g., IFN-γ, IL-2), and cytotoxic activity.[5][6]
-
Myeloid Cells : Dendritic cells (DCs), Myeloid-Derived Suppressor Cells (MDSCs), and Tumor-Associated Macrophages (TAMs) express both A2aR and A2bR.[2] Adenosine signaling impairs DC maturation and antigen presentation, and promotes an immunosuppressive phenotype in MDSCs and TAMs, characterized by the production of inhibitory cytokines like IL-10.[5][7]
-
Cancer Cells : Some cancer cells express A2bR, which has been implicated in promoting tumorigenesis, proliferation, and metastasis.[7]
This compound was rationally designed to counteract this entire axis of suppression by potently blocking both A2a and A2b receptors.[2]
Core Mechanism: Dual A2aR/A2bR Antagonism
This compound is a potent inhibitor of both A2aR and A2bR with high selectivity against other targets in the adenosine pathway.[2] The rationale for dual antagonism is based on the differential expression of these receptors on key immune cell populations. While T cells primarily express A2aR, myeloid cells, which are critical drivers of immunosuppression in the TME, have comparable expression of both A2aR and A2bR.[2][5] Therefore, blocking both receptors is necessary for the full reversal of adenosine-mediated immunosuppression, particularly within the myeloid cell compartment.[2]
Quantitative Data: Binding Affinity
This compound demonstrates potent and balanced binding affinity for both human adenosine receptors.
| Receptor | Binding Affinity (KB or Ki) | Reference |
| A2aR | 1.4 nM (KB) | [2] |
| A2bR | 2.0 nM (KB) | [2] |
| A1R | >1000 nM (Ki) | [4] |
| A3R | >1000 nM (Ki) | [4] |
Preclinical Evidence and Experimental Protocols
Preclinical studies have consistently shown that this compound effectively reverses adenosine-mediated immunosuppression across various immune cell types and enhances anti-tumor responses in syngeneic mouse models.[5][7]
Key Preclinical Findings
-
Reversal of Cytokine Suppression : In dendritic cells stimulated with an adenosine receptor agonist (NECA), this compound attenuated the upregulation of the immunosuppressive cytokine IL-10 and enhanced the production of the pro-inflammatory cytokine IL-12p70. An A2aR-selective antagonist showed no significant rescue.[5][7]
-
Restoration of T Cell Function : In primary human CD8+ T cells, this compound rescued the NECA-induced suppression of IFN-γ and IL-2 production.[6]
-
Enhanced Anti-Tumor Efficacy : In mouse tumor models (e.g., B16F10, 4T1), this compound in combination with chemotherapy or anti-PD-1 therapy significantly reduced tumor growth and lung metastases compared to either agent alone.[6][8] This effect was shown to be dependent on CD8+ T cells.[6]
Representative Experimental Protocol: In Vitro Dendritic Cell (DC) Maturation Assay
This protocol is representative of the methods used to assess the immunomodulatory effects of this compound on myeloid cells.[8]
-
Cell Isolation : Dendritic cells (DCs) are isolated from healthy human peripheral blood mononuclear cells (PBMCs) by negative selection.
-
Cell Culture and Stimulation : DCs are matured with lipopolysaccharide (LPS) and interferon-gamma (IFN-γ) for 24 hours.
-
Treatment Groups : During maturation, cells are treated with:
-
Vehicle control (e.g., DMSO)
-
NECA (a synthetic adenosine receptor agonist, e.g., 10 µM)
-
NECA + this compound (e.g., 1 µM)
-
NECA + A2aR-selective antagonist (comparator)
-
-
Analysis :
-
Cytokine Profiling : Supernatants are collected and analyzed for cytokine concentrations (e.g., IL-10, IL-12p70) using a Cytokine Bead Array (CBA) or ELISA.
-
Gene Expression : RNA is extracted from the cell pellets for analysis by RNA-sequencing or NanoString to identify gene expression changes reversed by this compound.
-
Clinical Validation in Metastatic Cancers
This compound has been evaluated in multiple clinical trials, demonstrating promising efficacy and a manageable safety profile in combination with standard-of-care therapies.
ARC-9 Study in Metastatic Colorectal Cancer (mCRC)
The Phase 1b/2 ARC-9 study evaluated this compound in combination with zimberelimab (anti-PD-1), FOLFOX chemotherapy, and bevacizumab (EZFB) in third-line mCRC.[9][10]
| Endpoint | This compound Combination (EZFB) | Regorafenib (Control) | Hazard Ratio (HR) | p-value |
| Median Overall Survival (OS) | 19.68 months | 9.49 months | 0.37 | < 0.001 |
| Median Progression-Free Survival (PFS) | 6.24 months | 2.07 months | 0.27 | < 0.001 |
Data from Cohort B as of November 13, 2023, follow-up of 20.4 months.[9][10]
ARC-3 Study in Metastatic Colorectal Cancer (mCRC)
The Phase 1/1b ARC-3 study evaluated this compound plus modified FOLFOX-6 (mFOLFOX-6) in heavily pretreated mCRC patients (3L+).[11][12]
| Endpoint | This compound + mFOLFOX-6 |
| Objective Response Rate (ORR) | 9.1% |
| Median Progression-Free Survival (PFS) | 3.9 months |
| Median Overall Survival (OS) | 15.7 months |
Data as of November 20, 2020.[12]
The safety profile of this compound in combination regimens was consistent with the known profiles of the individual agents, without significant additive toxicity.
Conclusion
This compound represents a targeted immunotherapeutic strategy that addresses a fundamental mechanism of tumor immune evasion. By acting as a potent dual antagonist of A2a and A2b adenosine receptors, it effectively blocks the immunosuppressive signals generated by high concentrations of adenosine within the tumor microenvironment. This dual blockade restores the function of critical anti-tumor immune cells, including T cells and myeloid cells. Preclinical data robustly support this mechanism, and clinical trials, particularly in challenging settings like third-line metastatic colorectal cancer, have demonstrated a significant improvement in patient outcomes. The data strongly support the continued development of this compound-based combination therapies as a promising approach to enhance anti-tumor immunity and overcome resistance to current treatments.
References
- 1. jitc.bmj.com [jitc.bmj.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. m.youtube.com [m.youtube.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Abstract 256: Dual A2aR/A2bR antagonism with this compound (AB928) eliminates the suppressive effects of adenosine on immune and cancer cells in the tumor microenvironment | Cancer Research | American Association for Cancer Research [aacrjournals.org]
- 6. arcusbio.com [arcusbio.com]
- 7. researchgate.net [researchgate.net]
- 8. arcusbio.com [arcusbio.com]
- 9. onclive.com [onclive.com]
- 10. gilead.com [gilead.com]
- 11. Arcus Biosciences - Arcus Biosciences Presents Updated Data for this compound in Third-Line Metastatic Colorectal Cancer and New Data on its HIF-2α Program at the AACR 2021 Annual Meeting [investors.arcusbio.com]
- 12. aacrjournals.org [aacrjournals.org]
The Dual Role of A2a and A2b Adenosine Receptors in T Cell Exhaustion: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
October 30, 2025
Executive Summary
In the intricate landscape of tumor immunology, T cell exhaustion presents a formidable barrier to effective anti-cancer immunity. This state of T cell dysfunction, characterized by diminished effector functions and sustained expression of inhibitory receptors, is often driven by chronic antigen exposure within the tumor microenvironment (TME). A key immunosuppressive metabolite orchestrating this process is adenosine, which signals through four G protein-coupled receptors. This technical guide provides an in-depth examination of the roles of two of these receptors, A2a (A2aR) and A2b (A2bR), in mediating T cell exhaustion. We will dissect their signaling pathways, present quantitative data on their impact on T cell function, and provide detailed experimental protocols for their study, offering a comprehensive resource for researchers and drug development professionals seeking to therapeutically target this critical pathway.
Introduction: Adenosine and T Cell Exhaustion in the Tumor Microenvironment
The TME is characterized by high levels of extracellular adenosine, primarily generated from the hydrolysis of ATP released by stressed or dying cells. This accumulation of adenosine acts as a potent immunosuppressive signal, impairing the function of various immune cells, most notably T lymphocytes. Both A2a and A2b receptors are expressed on T cells and play crucial, albeit distinct, roles in mediating adenosine-induced immune suppression and promoting the exhausted phenotype. Understanding the specific contributions of each receptor is paramount for the development of targeted cancer immunotherapies.
A2a and A2b Receptor Signaling Pathways in T Cells
The differential effects of A2aR and A2bR on T cell function are rooted in their distinct signaling cascades.
The A2a Receptor (A2aR) Signaling Pathway
The A2aR is a high-affinity receptor for adenosine and is predominantly coupled to the Gs alpha subunit of G proteins. Its activation triggers a signaling cascade that is largely inhibitory to T cell function.
The Adenosine Axis in Immuno-Oncology: A Technical Guide to the Discovery and Development of Etrumadenant (AB928)
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the discovery and development of Etrumadenant (AB928), a first-in-class dual A2a and A2b adenosine receptor antagonist. This document details the scientific rationale, preclinical and clinical development, and key experimental methodologies employed in the evaluation of this novel immunotherapeutic agent.
Introduction: Targeting the Immunosuppressive Adenosine Pathway
The tumor microenvironment (TME) is characterized by high levels of extracellular adenosine, a potent immunosuppressive molecule.[1] Adenosine is generated from the breakdown of adenosine triphosphate (ATP) released by stressed or dying cancer cells. This process is primarily mediated by the ectonucleotidases CD39 and CD73.[2] Within the TME, adenosine exerts its immunosuppressive effects by binding to A2a and A2b receptors (A2aR and A2bR) on the surface of various immune cells, including T cells, natural killer (NK) cells, and myeloid cells.[3] Activation of these receptors leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), which in turn activates protein kinase A (PKA) and leads to the phosphorylation of cAMP response element-binding protein (pCREB).[2][4] This signaling cascade ultimately suppresses immune cell activation, proliferation, and effector functions, allowing cancer cells to evade immune destruction.
This compound (AB928) was developed by Arcus Biosciences as a potent, selective, and orally bioavailable dual antagonist of A2aR and A2bR, designed to reverse adenosine-mediated immunosuppression within the TME.[3][5] By blocking both A2a and A2b receptors, this compound aims to restore the anti-tumor activity of a broad range of immune cells.
Preclinical Development of this compound
The preclinical development of this compound focused on characterizing its potency, selectivity, and ability to reverse adenosine-mediated immune suppression in vitro and in vivo.
In Vitro Pharmacology
This compound demonstrated high-affinity binding and potent antagonism of both human A2a and A2b receptors.
| Parameter | A2a Receptor (A2aR) | A2b Receptor (A2bR) | Reference |
| Binding Affinity (Kd) | 1.4 nM | 2 nM | [6] |
Key in vitro experiments were conducted to assess the functional activity of this compound in reversing adenosine-mediated immune suppression.
Experimental Protocols:
-
cAMP Accumulation Assay:
-
Objective: To determine the potency of this compound in blocking adenosine receptor-mediated cAMP production.
-
Methodology: Human embryonic kidney (HEK-293) cells engineered to express either A2aR or A2bR were used.[7] Cells were incubated with varying concentrations of this compound followed by stimulation with an adenosine receptor agonist, such as NECA (5'-N-ethylcarboxamidoadenosine). Intracellular cAMP levels were then measured using a competitive immunoassay or a luciferase-based system.[8][9] The IC50 value, representing the concentration of this compound required to inhibit 50% of the agonist-induced cAMP production, was determined.
-
-
Mixed Leukocyte Reaction (MLR):
-
Objective: To assess the ability of this compound to restore T cell proliferation and cytokine production in the presence of adenosine.
-
Methodology: Peripheral blood mononuclear cells (PBMCs) from healthy donors were used.[6] Monocyte-derived dendritic cells (moDCs) were co-cultured with allogeneic CD4+ T cells in the presence of adenosine or NECA, with or without this compound.[10] T cell proliferation was measured by tritiated thymidine incorporation or CFSE dilution. Cytokine levels (e.g., IFN-γ, IL-2) in the culture supernatants were quantified by ELISA or cytokine bead array.[11]
-
-
T Cell Activation Assays:
-
Objective: To evaluate the effect of this compound on the activation of isolated T cells.
-
Methodology: Purified human CD4+ or CD8+ T cells were stimulated with anti-CD3/CD28 beads in the presence of adenosine or NECA, with or without this compound.[6][11] T cell activation markers (e.g., CD69, CD25) were assessed by flow cytometry, and cytokine production was measured.
-
In Vivo Pharmacology
The anti-tumor activity of this compound, both as a monotherapy and in combination with other anti-cancer agents, was evaluated in syngeneic mouse tumor models.
Experimental Protocols:
-
Syngeneic Mouse Tumor Models:
-
Objective: To assess the in vivo efficacy of this compound in reducing tumor growth and modulating the tumor immune microenvironment.
-
Methodology: Tumor cells (e.g., MC38 colon adenocarcinoma, B16F10 melanoma, AT-3-OVA mammary carcinoma) were implanted subcutaneously into immunocompetent mice (e.g., C57BL/6).[12] Once tumors were established, mice were treated with this compound (administered orally), chemotherapy, and/or anti-PD-1 antibodies. Tumor growth was monitored over time. At the end of the study, tumors were excised for analysis of tumor-infiltrating immune cells by flow cytometry and gene expression profiling.[10]
-
Clinical Development of this compound
This compound has been evaluated in multiple clinical trials across various cancer types.
Phase 1 Study in Healthy Volunteers
A Phase 1, randomized, placebo-controlled, single- and multiple-ascending dose study was conducted to evaluate the safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD) of this compound in healthy volunteers.[13]
Key Findings:
| Parameter | Result | Reference |
| Safety | Well-tolerated at all doses tested. | [13][14] |
| Pharmacokinetics | Linear and dose-proportional PK. | [13] |
| Pharmacodynamics | Plasma levels ≥1 µM were associated with ≥90% inhibition of A2aR-mediated pCREB phosphorylation in T cells. | [13] |
Pharmacokinetic Parameters (Population PK Model):
| Parameter | Value | Unit |
| Apparent Clearance (CL/F) | 5.93 | L/h |
| Apparent Volume of Central Compartment (Vc/F) | 57.8 | L |
| Apparent Inter-compartmental Clearance (Q/F) | 11.9 | L/h |
| Apparent Volume of Peripheral Compartment (Vp/F) | 104 | L |
| Absorption Rate Constant (Ka) | 2.6 | 1/h |
| Elimination Half-life | 23.2 | h |
| Pharmacodynamics | ||
| IC50 (pCREB inhibition) | 88.4 | ng/mL |
| IC90 (pCREB inhibition) | 455 | ng/mL |
| Data from a population PK/PD analysis in healthy volunteers and cancer patients.[15] |
Clinical Trials in Cancer Patients
This compound has been investigated in combination with chemotherapy and/or immunotherapy in several clinical trials.
ARC-3: Metastatic Colorectal Cancer (mCRC)
A Phase 1/1b study evaluating this compound in combination with mFOLFOX-6 in patients with mCRC.[16]
| Endpoint | Result (3L+ population) | Reference |
| Objective Response Rate (ORR) | 9.1% | [16] |
| Median Progression-Free Survival (PFS) | 3.9 months | [16] |
| Median Overall Survival (OS) | 15.7 months | [16] |
ARC-6: Metastatic Castration-Resistant Prostate Cancer (mCRPC)
A Phase 1b/2 platform study evaluating this compound-based combinations in mCRPC.[17][18] The development of this compound in mCRPC was discontinued due to a lack of sufficient clinical benefit.[19][20][21]
| Endpoint | Result (this compound + Zimberelimab + Docetaxel) | Reference |
| Composite Overall Response Rate (ORR) | 41% | [17] |
| PSA Response Rate (>50% decrease) | 35% | [17] |
ARC-9: Metastatic Colorectal Cancer (mCRC)
A Phase 1b/2 study evaluating this compound-based combinations in second- and third-line mCRC.[22]
Visualizations: Signaling Pathways and Experimental Workflows
Adenosine-Mediated Immunosuppression and this compound's Mechanism of Action
Caption: Adenosine pathway and the mechanism of action of this compound.
Experimental Workflow: In Vitro Mixed Leukocyte Reaction (MLR)
Caption: Workflow for a Mixed Leukocyte Reaction (MLR) assay.
Experimental Workflow: Syngeneic Mouse Tumor Model
Caption: Workflow for a syngeneic mouse tumor model experiment.
Conclusion
This compound (AB928) is a novel, potent, and selective dual A2aR/A2bR antagonist that has demonstrated the potential to reverse adenosine-mediated immunosuppression in the tumor microenvironment. Preclinical studies have established its mechanism of action and in vivo efficacy. Clinical trials have shown a manageable safety profile and promising signs of anti-tumor activity in combination with other cancer therapies, particularly in metastatic colorectal cancer. While the development in some indications like prostate cancer has been discontinued, the ongoing research continues to explore the full potential of this compound in the field of immuno-oncology. This technical guide provides a foundational understanding of the discovery and development of this compound for researchers and drug development professionals.
References
- 1. Frontiers | Adenosine-A2A Receptor Pathway in Cancer Immunotherapy [frontiersin.org]
- 2. Role of adenosine A2a receptor in cancers and autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. s202.q4cdn.com [s202.q4cdn.com]
- 4. Adenosine-A2A Receptor Pathway in Cancer Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound (AB928; AB-928) | dual antagonist of the A2aR and A2bR adenosine receptors| CAS 2239273-34-6 | anticancer and immunomodulatory | Buy AB928 from Supplier InvivoChem [invivochem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. promega.com [promega.com]
- 9. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
- 12. Protocol to study the immune profile of syngeneic mouse tumor models - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Safety, tolerability, and pharmacology of AB928, a novel dual adenosine receptor antagonist, in a randomized, phase 1 study in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Arcus Biosciences - Arcus Biosciences Announces Final Safety Results From Phase 1 Trial for AB928 in Healthy Volunteers [investors.arcusbio.com]
- 15. arcusbio.com [arcusbio.com]
- 16. researchgate.net [researchgate.net]
- 17. Arcus Biosciences - Arcus Biosciences Presents Early Data from ARC-6, a Phase 1b/2 Study Evaluating this compound-Based Combinations in Metastatic Castrate-Resistant Prostate Cancer at the 2021 ASCO Annual Meeting [investors.arcusbio.com]
- 18. ascopubs.org [ascopubs.org]
- 19. onclive.com [onclive.com]
- 20. fiercebiotech.com [fiercebiotech.com]
- 21. pmlive.com [pmlive.com]
- 22. arcusbio.com [arcusbio.com]
The Dual Adenosine Receptor Antagonist Etrumadenant: A Preclinical Pharmacology Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Etrumadenant (AB928) is an orally bioavailable small molecule that acts as a potent and selective dual antagonist of the A2a and A2b adenosine receptors (A2aR and A2bR). In the tumor microenvironment (TME), high concentrations of adenosine suppress the anti-tumor immune response through these receptors. By blocking both A2aR and A2bR, this compound is designed to reverse this immunosuppression and unleash the full cytolytic potential of immune effector cells. This technical guide provides a comprehensive overview of the preclinical pharmacology of this compound, summarizing key in vitro and in vivo data, and detailing the experimental protocols used to generate this information.
Introduction
The adenosine pathway has emerged as a critical immune checkpoint in the tumor microenvironment. Hypoxic conditions within solid tumors lead to the accumulation of extracellular adenosine, which exerts potent immunosuppressive effects on various immune cell populations, including T cells, natural killer (NK) cells, and myeloid cells[1]. This suppression is primarily mediated through the activation of A2a and A2b adenosine receptors[1]. This compound was developed to potently and selectively block both of these receptors, thereby restoring anti-tumor immunity[2].
Mechanism of Action
This compound competitively inhibits the binding of adenosine to both A2a and A2b receptors[3]. Activation of these Gs protein-coupled receptors by adenosine leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. This rise in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates the cAMP Response Element-Binding Protein (CREB). Phosphorylated CREB (pCREB) acts as a transcription factor that promotes the expression of genes associated with immunosuppression. By blocking the initial adenosine binding, this compound prevents this downstream signaling cascade, thereby alleviating the suppression of immune cell activation, proliferation, and effector functions[4].
In Vitro Pharmacology
Binding Affinity
This compound demonstrates high binding affinity for both human A2a and A2b receptors. The dissociation constants (Kd) and inhibitory constants (Ki) have been determined through radioligand binding assays.
| Receptor | Parameter | Value (nM) | Reference |
| Human A2aR | Kd | 1.4 | [3] |
| Human A2bR | Kd | 2 | [3] |
| Human A2aR | Ki | 1.5 | [5] |
| Human A2bR | Ki | 2 | [5] |
Functional Activity
This compound effectively reverses adenosine-mediated suppression of immune cell function in various in vitro assays.
| Assay | Cell Type | Readout | IC50/EC50 (nM) | Reference |
| cAMP Inhibition | CD8+ T cells | pCREB Inhibition | IC50 = 88.4 ng/mL (~207 nM) | [6] |
| T-cell Proliferation | Human Pan T-cells | Proliferation Rescue | EC50 = 6.2 | [5] |
| T-cell Cytotoxicity | Human Pan T-cells co-cultured with SK-BR-3 cells | Cytotoxicity Rescue | EC50 = 1.5 | [5] |
| Cytokine Release | CAR T-cells | IFN-γ, IL-2, TNF-α Rescue | Effective at 100 nM - 10 µM | |
| Dendritic Cell Function | Monocyte-derived Dendritic Cells | IL-12p70, CXCL9, CXCL10 Rescue | Effective at 1 µM | [5] |
In Vivo Pharmacology
Anti-Tumor Efficacy
This compound has demonstrated anti-tumor activity both as a single agent and in combination with other anti-cancer therapies in syngeneic mouse models.
| Tumor Model | Treatment | Dosing | Outcome | Reference |
| AT3-OVA | This compound | 100 mg/kg, oral gavage | Small but significant decrease in tumor growth rate | [3] |
| AT3-OVA | This compound + Chemotherapy | 100 mg/kg, oral gavage | Significantly reduced tumor growth rates compared to chemotherapy alone | [3] |
| 4T1 | This compound + Doxorubicin | 100 mg/kg, PO, BID | Significant reduction in tumor volume and lung metastases | [5] |
| CT26-EpCAM | This compound + CAR T-cells | 10 mg, daily oral treatment | Augmented CAR T-cell activation in vivo | [4][7] |
Pharmacokinetics
Pharmacokinetic studies in healthy volunteers have shown that this compound has a pharmacokinetic profile suitable for once-daily oral dosing.
| Parameter | Value | Condition | Reference |
| Elimination Half-life | ~23.2 hours | Healthy Volunteers | [6] |
| Absorption | Slower absorption with food, but unchanged oral bioavailability | Healthy Volunteers | [6] |
Experimental Protocols
Radioligand Binding Assay
This protocol is adapted from standard methods for determining receptor binding affinity.
-
Membrane Preparation: Membranes from cells expressing the target adenosine receptor (e.g., HEK-293 cells) are prepared.
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4.
-
Reaction Mixture: A final volume of 200 µL containing assay buffer, a specific radioligand (e.g., [³H]-ZM241385 for A2aR), varying concentrations of this compound, and the cell membrane preparation.
-
Incubation: Incubate at room temperature for 90-120 minutes.
-
Termination: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Washing: Filters are washed with ice-cold assay buffer.
-
Detection: Radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of a non-labeled ligand. Specific binding is calculated by subtracting non-specific from total binding. Ki values are calculated using the Cheng-Prusoff equation.
In Vitro T-Cell Activation Assay
This protocol outlines a method to assess the effect of this compound on T-cell activation.
-
Cell Isolation: Isolate human peripheral blood mononuclear cells (PBMCs) from healthy donor blood. Isolate CD4+ or CD8+ T-cells using negative selection kits.
-
Cell Culture: Culture T-cells in complete RPMI-1640 medium.
-
Activation: Coat culture plates with anti-CD3 and anti-CD28 antibodies to provide primary and co-stimulatory signals for T-cell activation.
-
Treatment: Add an adenosine receptor agonist (e.g., NECA) to suppress T-cell activation. In parallel wells, add the adenosine agonist along with varying concentrations of this compound.
-
Incubation: Incubate the cells for 48-72 hours.
-
Analysis:
-
Proliferation: Measure T-cell proliferation using assays such as CFSE dilution by flow cytometry.
-
Cytokine Production: Collect supernatants and measure the concentration of cytokines like IL-2 and IFN-γ using ELISA or multiplex bead arrays.
-
Activation Markers: Stain cells with fluorescently labeled antibodies against activation markers (e.g., CD25, CD69) and analyze by flow cytometry.
-
Conclusion
The preclinical data for this compound strongly support its mechanism of action as a dual A2aR/A2bR antagonist that can effectively reverse adenosine-mediated immunosuppression in the tumor microenvironment. Its potent binding affinity, demonstrated in vitro functional activity in restoring immune cell function, and in vivo anti-tumor efficacy, both as a monotherapy and in combination, highlight its potential as a novel cancer immunotherapy. The favorable pharmacokinetic profile further supports its clinical development. This comprehensive preclinical profile provides a solid foundation for the ongoing and future clinical evaluation of this compound in various oncology indications.
References
- 1. trials.arcusbio.com [trials.arcusbio.com]
- 2. Adenosine Receptor Antagonists to Combat Cancer and to Boost Anti-Cancer Chemotherapy and Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Impact of the selective A2AR and A2BR dual antagonist AB928/etrumadenant on CAR T cell function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Arcus Biosciences - Arcus Biosciences Presents Updated Data for this compound in Third-Line Metastatic Colorectal Cancer and New Data on its HIF-2α Program at the AACR 2021 Annual Meeting [investors.arcusbio.com]
- 5. arcusbio.com [arcusbio.com]
- 6. trials.arcusbio.com [trials.arcusbio.com]
- 7. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
Etrumadenant: A Technical Guide to Overcoming Chemotherapy-Induced Immunosuppression
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Chemotherapy, a cornerstone of cancer treatment, often induces a paradoxical effect: while eliminating tumor cells, it can also foster an immunosuppressive tumor microenvironment (TME), limiting its own efficacy and hindering the potential of concomitant immunotherapies. A key mediator of this immunosuppression is the nucleoside adenosine, which accumulates in the TME following chemotherapy-induced cell death. Etrumadenant (AB928), a potent and selective dual antagonist of the A2a and A2b adenosine receptors, has emerged as a promising therapeutic agent to counteract this effect. This technical guide provides an in-depth overview of the preclinical and clinical data supporting the use of this compound to overcome chemotherapy-induced immunosuppression, complete with detailed experimental methodologies and visualizations of the core signaling pathways.
Introduction: The Challenge of Chemotherapy-Induced Immunosuppression
Standard chemotherapeutic agents, particularly platinum-based compounds, lead to the release of adenosine triphosphate (ATP) from dying cancer cells.[1] In the TME, extracellular ATP is rapidly catabolized by ectonucleotidases CD39 and CD73 into adenosine.[2] High concentrations of adenosine then bind to A2a and A2b receptors expressed on the surface of various immune cells, including T cells, natural killer (NK) cells, dendritic cells (DCs), and myeloid-derived suppressor cells (MDSCs).[2][3][4] This engagement triggers a cascade of immunosuppressive signals, primarily through the Gs protein-coupled receptor pathway, leading to increased intracellular cyclic adenosine monophosphate (cAMP) levels. The consequences are profound: inhibited T cell activation, proliferation, and cytotoxic function, as well as the promotion of regulatory T cells (Tregs) and immunosuppressive myeloid cells.[2] This adenosine-mediated "immunosuppressive shield" can significantly dampen the anti-tumor immune response, contributing to therapeutic resistance.
This compound is an orally bioavailable small molecule designed to specifically block both A2a and A2b receptors, thereby preventing adenosine-mediated signaling and restoring anti-tumor immunity.[2][4][5]
Mechanism of Action of this compound
This compound competitively binds to A2a and A2b receptors on immune cells, preventing adenosine from activating these immunosuppressive signaling pathways.[4] By blocking these receptors, this compound is designed to reverse adenosine-induced immune suppression within the TME.[6] This leads to the restoration of effector immune cell function and a shift towards a more pro-inflammatory, anti-tumor microenvironment.
Signaling Pathway
The binding of adenosine to A2a/A2b receptors activates adenylyl cyclase, which converts ATP to cAMP. Elevated cAMP levels lead to the activation of Protein Kinase A (PKA), which in turn phosphorylates and activates the cAMP Response Element-Binding Protein (CREB). Phosphorylated CREB (pCREB) acts as a transcription factor that upregulates genes associated with immunosuppression and downregulates those involved in effector T cell function. This compound blocks this entire cascade at its inception by preventing adenosine from binding to its receptors.
Preclinical Data
In Vitro Efficacy
This compound has demonstrated potent antagonism of both A2a and A2b receptors in various in vitro assays.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Line/System | Reference |
| A2aR Binding Affinity (Ki) | 1.5 nM | Human A2aR transfected cells | [3] |
| A2bR Binding Affinity (Ki) | 2 nM | Human A2bR transfected cells | [3] |
| cAMP Inhibition (IC50) | 0.8 nM | A2aR-HEK293 cells | [3] |
| pCREB Inhibition (IC50) | 88.4 ng/mL | CD8+ T cells | [7] |
| T Cell Proliferation Rescue (EC50) | 6.2 nM | Human pan T cells | [3] |
| T Cell-Mediated Cytotoxicity (EC50) | 1.5 nM | Co-culture with SK-BR-3 cells | [3] |
Preclinical Animal Models
In preclinical cancer models, the combination of this compound with chemotherapy has shown superior anti-tumor activity compared to chemotherapy alone. These studies suggest that by alleviating the immunosuppressive TME, this compound enhances the efficacy of cytotoxic agents.
Experimental Workflow: Preclinical Evaluation
A typical preclinical workflow to evaluate the synergy between this compound and chemotherapy involves both in vitro and in vivo studies.
Clinical Development
This compound has been evaluated in several clinical trials, most notably in combination with chemotherapy and immunotherapy for the treatment of metastatic colorectal cancer (mCRC). The ARC-9 and ARC-3 studies have provided key clinical data.
ARC-9 Study
The ARC-9 trial (NCT04660812) is a Phase 1b/2 study evaluating this compound-based combinations in patients with mCRC. In one cohort, the combination of this compound, zimberelimab (an anti-PD-1 antibody), FOLFOX, and bevacizumab (EZFB) was compared to regorafenib in third-line mCRC.
Table 2: Key Efficacy Data from ARC-9 (Cohort B)
| Endpoint | EZFB Regimen | Regorafenib | Hazard Ratio (95% CI) | p-value | Reference |
| Median Overall Survival (OS) | 19.7 months | Not Reported | 0.37 (0.22-0.63) | 0.0003 | [2][7] |
| Progression-Free Survival (PFS) | Not Reported | Not Reported | 0.27 (0.17-0.43) | <0.0001 | [2] |
These results demonstrate a statistically significant and clinically meaningful improvement in both PFS and OS with the this compound-containing regimen.[2]
ARC-3 Study
The ARC-3 study was a Phase 1/1b trial that evaluated the safety and preliminary efficacy of this compound in combination with mFOLFOX-6 in patients with mCRC. The combination was found to be well-tolerated without significant additive toxicity.[1] The recommended dose for expansion (RDE) of this compound was determined to be 150 mg once daily.[8]
Experimental Protocols
cAMP Accumulation Assay
This assay is used to determine the functional antagonism of this compound at the A2a receptor.
-
Cell Line: HEK293 cells stably expressing the human A2a receptor are used.
-
Procedure:
-
Cells are plated in a 96-well plate and allowed to adhere.
-
Cells are then incubated with varying concentrations of this compound or vehicle control.
-
An adenosine receptor agonist (e.g., NECA) is added to stimulate cAMP production.
-
After incubation, cells are lysed, and the intracellular cAMP concentration is measured using a commercially available ELISA or HTRF assay kit.
-
-
Data Analysis: The IC50 value, the concentration of this compound that inhibits 50% of the agonist-induced cAMP production, is calculated.[3]
T Cell Proliferation Assay
This assay assesses the ability of this compound to reverse adenosine-mediated suppression of T cell proliferation.
-
Cell Isolation: Human pan T cells are isolated from peripheral blood mononuclear cells (PBMCs) using negative selection.
-
Procedure:
-
T cells are labeled with a proliferation-tracking dye (e.g., CFSE).
-
Cells are stimulated with anti-CD3 and anti-CD28 antibodies in the presence of an adenosine receptor agonist (e.g., NECA) to suppress proliferation.
-
Varying concentrations of this compound are added to the cultures.
-
After 3-5 days of incubation, T cell proliferation is assessed by measuring the dilution of the proliferation dye using flow cytometry.
-
-
Data Analysis: The EC50 value, the concentration of this compound that restores 50% of the maximal T cell proliferation, is determined.[3]
In Vivo Tumor Models
Syngeneic mouse models are critical for evaluating the in vivo efficacy of this compound in combination with chemotherapy.
-
Model: A common model is the CT26 colon carcinoma model in BALB/c mice.
-
Procedure:
-
Tumor cells are implanted subcutaneously into the mice.
-
Once tumors reach a palpable size, mice are randomized into treatment groups (e.g., vehicle, chemotherapy alone, this compound alone, combination).
-
Chemotherapy (e.g., oxaliplatin) is administered intraperitoneally according to a defined schedule.
-
This compound is administered orally, typically once or twice daily.
-
Tumor volume is measured regularly with calipers.
-
-
Endpoints:
-
Primary: Tumor growth inhibition and overall survival.
-
Secondary: Analysis of the tumor immune infiltrate by flow cytometry or immunohistochemistry to assess changes in T cell, NK cell, and myeloid cell populations.
-
Conclusion and Future Directions
This compound represents a rational and promising approach to overcoming a key mechanism of chemotherapy-induced immunosuppression. By targeting the adenosine pathway, this compound has the potential to enhance the efficacy of standard-of-care chemotherapies and unlock the full potential of combination immuno-oncology regimens. The robust preclinical data, coupled with the encouraging clinical results from studies like ARC-9, underscore the therapeutic potential of this dual A2a/A2b adenosine receptor antagonist. Further investigation into biomarkers that predict response to this compound-based therapies and exploration of its utility in other tumor types where adenosine-mediated immunosuppression is prevalent are warranted. The continued development of this compound and similar agents holds the promise of improving outcomes for a broad range of cancer patients.
References
- 1. arcusbio.com [arcusbio.com]
- 2. Impact of the selective A2AR and A2BR dual antagonist AB928/etrumadenant on CAR T cell function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Facebook [cancer.gov]
- 5. arcusbio.com [arcusbio.com]
- 6. Arcus Biosciences - Arcus Biosciences to Present Preliminary Data from the Ongoing Phase 1 Dose-Escalation Trials of AB928 in Combination with Chemotherapy or AB122 at the 2019 ASCO Annual Meeting [investors.arcusbio.com]
- 7. arcusbio.com [arcusbio.com]
- 8. arcusbio.com [arcusbio.com]
Etrumadenant: A Dual A2a/A2b Adenosine Receptor Antagonist for Modulating the Tumor Microenvironment
An In-depth Technical Guide
Executive Summary
Etrumadenant (AB928) is a first-in-class, orally bioavailable small molecule designed to counteract a key immune evasion mechanism within the tumor microenvironment (TME).[1] It functions as a selective dual antagonist of the adenosine A2a (A2aR) and A2b (A2bR) receptors.[1][2][3] High concentrations of extracellular adenosine, often a byproduct of tumor cell metabolism and death in the hypoxic TME, suppress the activity of crucial anti-tumor immune cells, including T-lymphocytes, Natural Killer (NK) cells, and myeloid cells.[1][4][5] By blocking both A2a and A2b receptors, this compound aims to reverse this adenosine-mediated immunosuppression, thereby restoring and enhancing the immune system's ability to recognize and eliminate cancer cells.[4][6][7] Preclinical studies have demonstrated its ability to increase anti-tumor immune responses and suppress tumor growth.[2] Clinically, this compound, in combination with other therapies, has shown a significant and profound survival benefit in patients with third-line metastatic colorectal cancer (mCRC), providing strong validation for its mechanism of action.[1][7][8] However, its development has faced challenges in other indications, such as metastatic castration-resistant prostate cancer (mCRPC).[1][9] This document provides a comprehensive technical overview of this compound, detailing its mechanism, preclinical data, key clinical findings, and the experimental protocols used in its evaluation.
The Adenosine Axis in the Tumor Microenvironment (TME)
The TME is a complex ecosystem of cancer cells, stromal cells, and immune cells.[10] Within solid tumors, high metabolic activity and cell turnover lead to the release of large amounts of adenosine triphosphate (ATP) into the extracellular space.[11][12] This ATP is rapidly hydrolyzed into immunosuppressive adenosine by the sequential action of ectonucleotidases CD39 and CD73, which are often overexpressed on cancer and immune cells.[12][13][14]
Adenosine then binds to its receptors, primarily A2aR and A2bR, on the surface of various immune cells, including T cells, NK cells, dendritic cells (DCs), and macrophages.[4][6][15] This engagement triggers intracellular signaling cascades that ultimately dampen the anti-tumor immune response, promoting tumor growth, angiogenesis, and metastasis.[5][6] The adenosine axis, therefore, represents a critical pathway of tumor immune evasion.[1]
This compound (AB928): A First-in-Class Dual A2a/A2b Receptor Antagonist
This compound is an investigational, orally bioavailable small molecule specifically designed to target the adenosine pathway in the oncology setting.[1][4] It is a potent and selective antagonist of both the A2a and A2b adenosine receptors. The rationale for dual antagonism is to comprehensively block adenosine signaling on all relevant immune cells that may express one or both receptors, thereby maximizing the reversal of immunosuppression.[6][16]
| Parameter | Value | Receptor Target |
| Kd | 1.4 nM | Adenosine A2a Receptor (A2aR) |
| Kd | 2.0 nM | Adenosine A2b Receptor (A2bR) |
| Table 1: Binding Affinity of this compound. Data sourced from Selleck Chemicals.[3] |
Mechanism of Action: Reversing Adenosine-Mediated Immunosuppression
Activation of A2aR and A2bR by adenosine initiates a G-protein-coupled signaling cascade that leads to the activation of adenylyl cyclase, which in turn elevates intracellular cyclic AMP (cAMP) levels.[12] Increased cAMP activates Protein Kinase A (PKA), leading to the phosphorylation of the cAMP Response Element-Binding Protein (CREB).[12] This signaling pathway ultimately results in the suppression of effector functions in T cells and NK cells, reduced cytokine production (e.g., IFN-γ and TNF-α), and the promotion of regulatory T cells (Tregs) and suppressive myeloid cells.[2][12]
This compound competitively binds to A2aR and A2bR, preventing adenosine from activating this immunosuppressive cascade.[4] By blocking the pathway at its origin, this compound restores the activation, proliferation, and cytotoxic activity of anti-tumor immune cells within the TME.[4][7][17]
Preclinical Evidence of TME Modulation
In Vitro Studies
Preclinical research has shown that this compound effectively reverses the immunosuppressive effects of adenosine on various human immune cells. In cultures of monocyte-derived dendritic cells (moDCs) differentiated in the presence of adenosine, this compound significantly restored their ability to stimulate IFN-γ secretion from allogeneic CD4+ T-cells in a Mixed Leukocyte Reaction (MLR).[2] Furthermore, this compound inhibits the ability of adenosine to suppress the activation of both CD4+ and CD8+ T cells.[3] Studies on CAR T cells demonstrated that this compound abrogated NECA (an adenosine analog)-induced CREB phosphorylation, effectively shielding the CAR T cells from adenosine's inhibitory signals.[12]
In Vivo Studies
In syngeneic mouse tumor models, this compound monotherapy led to suppressed tumor growth and increased infiltration of immune cells into the tumor.[2] When combined with immunogenic chemotherapy like doxorubicin or oxaliplatin, this compound demonstrated enhanced anti-tumor efficacy and survival compared to chemotherapy alone.[3][5][14] These data suggest this compound can sustain the immune response initiated by chemotherapy, leading to superior tumor control.[5]
| Model | Treatment | Outcome | Reference |
| AT-3-OVA Tumors | This compound | Significant decrease in tumor growth rate | [3] |
| AT-3-OVA Tumors | This compound + Chemotherapy | Significantly reduced tumor growth rates vs. chemo alone | [3] |
| 4T1 Tumors | This compound + Doxorubicin (2 doses) | Similar tumor control to Doxorubicin (4 doses) | [5] |
| 4T1 Tumors | This compound + Doxorubicin (2 doses) | Suppressed lung metastases | [5] |
| Table 2: Summary of Key In Vivo Preclinical Results. |
Key Experimental Protocols
Protocol: In Vitro T-Cell Activation Assay
-
Cell Isolation: Isolate human CD4+ or CD8+ T cells from peripheral blood mononuclear cells (PBMCs) using a negative selection method such as RosetteSep.
-
Culture Setup: Plate the isolated T cells in appropriate culture media.
-
Stimulation: Add CD2/CD3/CD28 microbeads to stimulate T-cell activation.
-
Treatment Groups: Establish the following treatment conditions:
-
Stimulated T cells (Control)
-
Stimulated T cells + Adenosine + EHNA (an adenosine deaminase inhibitor)
-
Stimulated T cells + Adenosine/EHNA + this compound (at desired concentrations)
-
-
Incubation: Culture the cells for a defined period (e.g., 72-96 hours).
-
Analysis: Assess T-cell activation by measuring proliferation (e.g., via CFSE dilution by flow cytometry) or cytokine production (e.g., IFN-γ via ELISA of the supernatant).
This protocol is based on methodologies described by Selleck Chemicals.[3]
Protocol: Monocyte-Derived DC (moDC) and Mixed Leukocyte Reaction (MLR)
-
Monocyte Isolation: Isolate CD14+ monocytes from human PBMCs.
-
DC Differentiation: Differentiate monocytes into moDCs over 6 days using GM-CSF and IL-4. Establish parallel cultures with and without Adenosine/EHNA, and with the addition of this compound.
-
DC Activation: Activate the differentiated moDCs using an agent like LPS or IFN-γ.
-
MLR Setup: Wash the moDCs to remove residual adenosine. Co-culture the treated moDCs with allogeneic CD4+ T cells.
-
Analysis: After 4 days of co-culture, collect the supernatant and measure IFN-γ levels by ELISA to assess the T-cell stimulatory capacity of the moDCs.
This protocol is based on methodologies described by MedchemExpress and Selleck Chemicals.[2][3]
Clinical Development and Efficacy
This compound has been evaluated in multiple clinical trials across various solid tumors.[18] The most compelling evidence for its clinical activity has emerged from studies in metastatic colorectal cancer (mCRC).
ARC-9 Study (Metastatic Colorectal Cancer)
ARC-9 is a Phase 1b/2 platform study evaluating this compound-based combinations in patients with mCRC.[7][19] Cohort B of this study randomized 112 patients in the third-line setting to receive either an this compound-based combination or the standard-of-care, regorafenib.[7][8]
The results, presented at the 2024 ASCO Annual Meeting, demonstrated a statistically significant and clinically meaningful improvement in both overall survival (OS) and progression-free survival (PFS) for the this compound combination.[7][17] The median OS of 19.7 months is the longest reported in a randomized trial for this patient population.[8][17]
| Endpoint | This compound Combination (EZFB) (n=75) | Regorafenib (n=37) | Hazard Ratio (HR) (95% CI) | p-value |
| Median Overall Survival (OS) | 19.7 months | 9.5 months | 0.37 (0.22 - 0.63) | 0.0003 |
| Median Progression-Free Survival (PFS) | 6.2 months | 2.1 months | 0.27 (0.17 - 0.43) | <0.0001 |
| Confirmed Objective Response Rate (ORR) | 17.3% | 2.7% | N/A | N/A |
| Table 3: Efficacy Results from ARC-9 Study (Cohort B). Data cutoff: Nov 13, 2023.[7][8] |
The safety profile of the combination was consistent with the known profiles of each individual agent, with no unexpected toxicities.[7] Fewer patients discontinued all study drugs due to treatment-emergent adverse events (TEAEs) in the this compound arm (5%) compared to the regorafenib arm (17%).[7]
ARC-3 Study (Metastatic Colorectal Cancer)
The Phase 1/1b ARC-3 study evaluated this compound in combination with mFOLFOX-6 chemotherapy in heavily pretreated mCRC patients.[11][20] The combination was well-tolerated and did not add significant toxicity to that expected from mFOLFOX-6 alone.[11][16]
| Endpoint (3L+ Patients) | Value | Reference |
| Median Progression-Free Survival (PFS) | 4.2 months | [20] |
| Median Overall Survival (OS) | 13.6 months | [20] |
| Objective Response Rate (ORR) | 9.1% | [11][20] |
| 8-week Disease Control Rate (DCR) | 86% | [20] |
| Table 4: Efficacy Results from ARC-3 Study. Data cutoff: Feb 26, 2021.[20] |
Other Indications
The clinical development of this compound has also encountered setbacks. In the Phase 1/2 ARC-6 trial for metastatic castration-resistant prostate cancer (mCRPC), the combination of this compound with zimberelimab and docetaxel did not show a sufficient clinical benefit over docetaxel alone, leading to the discontinuation of its development in this setting.[9]
Conclusion
This compound is a potent dual adenosine A2a/A2b receptor antagonist that effectively reverses a key immunosuppressive axis within the tumor microenvironment. Its mechanism of action is well-supported by a robust body of preclinical data demonstrating the restoration of anti-tumor immune cell function. The landmark results of the ARC-9 study in metastatic colorectal cancer provide strong clinical validation, establishing a new benchmark for survival in the third-line setting and highlighting the therapeutic potential of targeting adenosine-mediated immune suppression. While its path has been narrowed by a lack of efficacy in other tumor types like mCRPC, the success in mCRC underscores the importance of the adenosine pathway in specific cancer contexts and positions this compound as a promising new agent in the immuno-oncology landscape.
References
- 1. This compound | MedPath [trial.medpath.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Facebook [cancer.gov]
- 5. jitc.bmj.com [jitc.bmj.com]
- 6. arcusbio.com [arcusbio.com]
- 7. gilead.com [gilead.com]
- 8. Gilead and Arcus: this compound Plus Zimberelimab Cuts Death Risk in Third-line Metastatic Colorectal Cancer [synapse.patsnap.com]
- 9. onclive.com [onclive.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Abstract CT129: ARC-3: Updated results of this compound (AB928) + modified FOLFOX-6 (mFOLFOX-6) in metastatic colorectal cancer (mCRC) patients | Cancer Research | American Association for Cancer Research [aacrjournals.org]
- 12. Impact of the selective A2AR and A2BR dual antagonist AB928/etrumadenant on CAR T cell function - PMC [pmc.ncbi.nlm.nih.gov]
- 13. arcusbio.com [arcusbio.com]
- 14. arcusbio.com [arcusbio.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Arcus Biosciences - Arcus Biosciences Presents Updated Data for this compound in Third-Line Metastatic Colorectal Cancer and New Data on its HIF-2α Program at the AACR 2021 Annual Meeting [investors.arcusbio.com]
- 17. onclive.com [onclive.com]
- 18. This compound by Arcus Biosciences for Metastatic Colorectal Cancer: Likelihood of Approval [pharmaceutical-technology.com]
- 19. ascopubs.org [ascopubs.org]
- 20. s202.q4cdn.com [s202.q4cdn.com]
Etrumadenant's Impact on Myeloid-Derived Suppressor Cells: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Etrumadenant (AB928) is a novel, orally bioavailable small molecule designed to modulate the tumor microenvironment by antagonizing the A2a and A2b adenosine receptors (A2aR and A2bR). Within the tumor, high concentrations of adenosine act as a potent immunosuppressive signal, hindering the anti-cancer activity of various immune cells, including myeloid-derived suppressor cells (MDSCs). This technical guide provides an in-depth analysis of the mechanism of action of this compound on MDSCs, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations.
Core Mechanism: Reversing Adenosine-Mediated Immunosuppression
This compound is a dual antagonist of A2aR and A2bR, which are expressed on a wide range of immune cells, including T cells, NK cells, and myeloid cells.[1] By blocking the binding of adenosine to these receptors, this compound aims to restore the anti-tumor functions of these immune cells, which are otherwise suppressed in the adenosine-rich tumor microenvironment.
Quantitative Data Summary
The following tables summarize the available quantitative data on the biochemical activity of this compound and its effects on relevant signaling pathways.
| Parameter | Value | Cell Type/Assay Condition | Source |
| This compound (AB928) Binding Affinity | |||
| A2aR K_B_ | 1.4 nM | Radioligand binding assay | [2] |
| A2bR K_B_ | 2.4 nM | Radioligand binding assay | [2] |
| This compound (AB928) Potency | |||
| pCREB Inhibition IC_50_ | 80 nM | Human whole blood assay (CD8+ T cells), in the presence of 5 µM NECA (adenosine analog) | [2] |
Signaling Pathways
The immunosuppressive effects of adenosine on MDSCs are mediated through the activation of A2a and A2b receptors, which triggers a downstream signaling cascade. This compound, by blocking these receptors, inhibits this cascade.
Adenosine Receptor Signaling in Myeloid-Derived Suppressor Cells
Activation of A2aR and A2bR on MDSCs by adenosine initiates a signaling cascade through Gs proteins, leading to the activation of adenylyl cyclase and the subsequent production of cyclic AMP (cAMP).[3][4] Increased intracellular cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates the transcription factor cAMP response element-binding protein (CREB).[3] Phosphorylated CREB (pCREB) translocates to the nucleus and promotes the transcription of genes associated with an immunosuppressive phenotype.
STAT3 Signaling in Myeloid-Derived Suppressor Cells
The transcription factor STAT3 is a critical regulator of MDSC expansion and function.[5] While the direct link between A2aR/A2bR signaling and STAT3 activation is an area of ongoing research, it is known that cytokines present in the tumor microenvironment, such as IL-6 and IL-10, can activate STAT3. Adenosine signaling can modulate the production of these cytokines, thereby indirectly influencing STAT3 activity. Activated STAT3 promotes the expression of key immunosuppressive enzymes in MDSCs, namely arginase-1 (ARG1) and inducible nitric oxide synthase (iNOS).[6]
Experimental Protocols
The following are generalized protocols for key experiments relevant to the study of this compound's effect on MDSCs.
In Vitro Generation of Murine MDSCs
This protocol describes the generation of MDSCs from mouse bone marrow cells, which can then be used for in vitro functional assays.
-
Harvest Bone Marrow: Euthanize mice and aseptically harvest femurs and tibias.
-
Cell Suspension: Flush the bone marrow from the bones using a syringe with RPMI-1640 medium. Create a single-cell suspension by passing the marrow through a 70-µm cell strainer.
-
Red Blood Cell Lysis: Lyse red blood cells using a lysis buffer (e.g., ACK lysis buffer).
-
Cell Culture: Plate the bone marrow cells in a complete RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin, and cytokines such as GM-CSF (40 ng/mL) and IL-6 (40 ng/mL) to induce MDSC differentiation.
-
Incubation: Culture the cells for 4-5 days at 37°C in a humidified 5% CO₂ incubator.
-
Harvesting MDSCs: Non-adherent and loosely adherent cells, which are enriched for MDSCs, can be harvested for subsequent experiments.
T-cell Suppression Assay
This assay is used to determine the immunosuppressive capacity of MDSCs and the ability of this compound to reverse this suppression.
-
Isolate T-cells: Isolate CD3+ T-cells from the spleen of a healthy mouse using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).
-
Label T-cells: Label the isolated T-cells with a proliferation dye such as carboxyfluorescein succinimidyl ester (CFSE).
-
Co-culture: Co-culture the CFSE-labeled T-cells with the in vitro-generated MDSCs at various MDSC:T-cell ratios (e.g., 1:2, 1:4, 1:8) in a 96-well plate.
-
Stimulation: Stimulate the co-cultures with anti-CD3/CD28 antibodies to induce T-cell proliferation.
-
Treatment Groups: Include control wells (T-cells alone, T-cells with MDSCs) and treatment wells with varying concentrations of this compound.
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
Analysis: Analyze T-cell proliferation by measuring the dilution of the CFSE dye using flow cytometry. A decrease in CFSE intensity indicates cell division.
Measurement of Arginase-1 and iNOS Activity
These assays quantify the activity of key immunosuppressive enzymes produced by MDSCs.
Arginase-1 Activity Assay:
-
Cell Lysis: Lyse the MDSCs to release intracellular arginase-1.
-
Arginine Hydrolysis: Incubate the cell lysate with an excess of L-arginine. Arginase-1 will hydrolyze L-arginine to urea and L-ornithine.
-
Urea Detection: Quantify the amount of urea produced using a colorimetric assay (e.g., with α-isonitrosopropiophenone).
-
Quantification: Determine the arginase activity based on the amount of urea produced per unit of time per microgram of protein.
iNOS Activity Assay (Griess Assay for Nitrite):
-
Culture Supernatant: Collect the supernatant from MDSC cultures (with or without stimulation, e.g., with LPS and IFN-γ).
-
Griess Reagent: Add Griess reagent to the supernatant. iNOS produces nitric oxide (NO), which is rapidly converted to nitrite in the culture medium.
-
Colorimetric Reaction: The Griess reagent reacts with nitrite to produce a colored azo compound.
-
Quantification: Measure the absorbance at 540 nm and determine the nitrite concentration using a standard curve.
Experimental Workflow
The following diagram illustrates a typical workflow for investigating the effect of this compound on MDSCs.
References
- 1. MDSC in Mice and Men: Mechanisms of Immunosuppression in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. s202.q4cdn.com [s202.q4cdn.com]
- 3. Arcus Biosciences Announces Final Safety Results From Phase 1 Trial for AB928 in Healthy Volunteers - BioSpace [biospace.com]
- 4. s202.q4cdn.com [s202.q4cdn.com]
- 5. The Dynamic Changes of Circulating Myeloid-Derived Suppressor Cells (MDSCs) Subsets in Colorectal Cancer Patients Undergoing Oxaliplatin-Based Chemotherapy | springermedizin.de [springermedizin.de]
- 6. medschool.lsuhsc.edu [medschool.lsuhsc.edu]
The Rationale for Dual A2a/A2b Receptor Blockade in Oncology: A Technical Guide
Executive Summary: The tumor microenvironment (TME) is characterized by high concentrations of extracellular adenosine, a potent immunosuppressive metabolite. Adenosine exerts its effects through four G protein-coupled receptors, with the A2a and A2b receptors (A2aR and A2bR) being the primary drivers of immune evasion. While A2aR antagonists have shown promise, emerging evidence highlights the critical, non-redundant role of the A2bR in suppressing anti-tumor immunity, particularly within the myeloid compartment. This guide elucidates the scientific rationale for a dual A2aR/A2bR blockade, a strategy designed to comprehensively reverse adenosine-mediated immunosuppression by targeting both lymphoid and myeloid cell lineages, thereby unleashing a more robust and durable anti-tumor response. We will explore the underlying signaling pathways, summarize preclinical and clinical data, and provide key experimental methodologies for evaluating this therapeutic approach.
The Adenosinergic Pathway in the Tumor Microenvironment (TME)
The TME of most solid tumors is characterized by chronic inflammation and hypoxia, conditions that foster the accumulation of extracellular adenosine. This accumulation is primarily driven by the enzymatic conversion of adenosine triphosphate (ATP), which is released from stressed or dying cells, into adenosine. This process is catalyzed by two key cell-surface ectonucleotidases: CD39 (converts ATP to AMP) and CD73 (converts AMP to adenosine).
Once produced, adenosine acts as a critical signaling molecule that modulates the function of numerous cells within the TME. Its effects are mediated by four receptor subtypes: A1, A2a, A2b, and A3. The A2a and A2b receptors are the principal mediators of immunosuppression. They are coupled to the Gs alpha subunit, and their activation leads to an increase in intracellular cyclic AMP (cAMP). This elevation in cAMP triggers downstream signaling cascades, primarily through Protein Kinase A (PKA), that potently dampen immune cell activation and effector functions.
The Immunosuppressive Roles of A2a and A2b Receptors
A2aR and A2bR contribute to a profoundly immunosuppressive TME by acting on different, yet complementary, immune cell populations.
A2a Receptor (A2aR)
The A2aR is a high-affinity receptor, making it responsive even to low levels of adenosine. It is predominantly expressed on lymphoid cells and is recognized as a key checkpoint in regulating T cell and Natural Killer (NK) cell activity.
-
T Cells: A2aR signaling in CD8+ effector T cells inhibits their proliferation, cytotoxicity, and production of crucial anti-tumor cytokines like IFN-γ and TNFα. It also promotes the stability and function of immunosuppressive regulatory T cells (Tregs) and can trigger the expression of other checkpoint proteins, including PD-1 and CTLA-4.
-
NK Cells: NK cells express high levels of A2aR, and its activation by adenosine limits their maturation, proliferation, and cytotoxic function.
A2b Receptor (A2bR)
The A2bR has a lower affinity for adenosine and is therefore primarily activated in environments with high adenosine concentrations, such as the hypoxic core of solid tumors. Its expression is most prominent on myeloid cells and some cancer cells, where it drives pro-tumorigenic and immunosuppressive functions.
-
Myeloid Cells: A2bR signaling polarizes macrophages towards an M2-like, pro-tumor phenotype and enhances the suppressive activity of myeloid-derived suppressor cells (MDSCs). It also skews dendritic cells (DCs) towards a tolerogenic state, impairing their ability to prime effective anti-tumor T cell responses by suppressing IL-12 production and promoting IL-10 release.
-
Cancer Cells: Many cancer cells upregulate A2bR, and its activation can directly promote their proliferation, invasion, and metastatic potential.
Table 1: Properties of A2a and A2b Adenosine Receptors
| Feature | A2a Receptor (A2aR) | A2b Receptor (A2bR) |
|---|---|---|
| Affinity for Adenosine | High (~700 nmol/L) | Low (micromolar range) |
| Primary Signaling | Gs-coupled (↑ cAMP) | Gs/Gq-coupled (↑ cAMP, ↑ Ca2+) |
| Key Immune Cells | T Cells (CD4+, CD8+), NK Cells, Tregs, some myeloid cells | Myeloid cells (Macrophages, MDSCs, DCs), Mast cells |
| Primary Immune Effect | Inhibition of lymphoid effector functions, promotion of Tregs | Promotion of suppressive myeloid phenotypes, inhibition of DC maturation |
| Direct Tumor Effect | Generally low expression on tumor cells | Promotes proliferation and metastasis in some cancers |
The Rationale for Dual A2a/A2b Blockade
Targeting A2aR alone can reinvigorate T cell and NK cell responses, but it fails to address the potent immunosuppression mediated by the myeloid compartment via A2bR. Given that myeloid cells like MDSCs and tumor-associated macrophages (TAMs) are major contributors to immunotherapy resistance, a dual blockade is necessary for a comprehensive reversal of adenosine-driven immune evasion.
The core rationale is built on three key points:
-
Complementary Cell Targets: A2aR is the dominant receptor on lymphoid cells, while A2bR is highly expressed on myeloid cells. A dual antagonist can therefore simultaneously restore the function of cytotoxic lymphocytes and reprogram the suppressive myeloid landscape.
-
Overcoming High Adenosine Concentrations: In the hypoxic TME where adenosine levels are highest, the low-affinity A2bR becomes a critical driver of immunosuppression. Blocking A2bR is essential to counteract this effect, which would be missed by a selective A2aR antagonist.
-
Direct and Indirect Anti-Tumor Effects: A dual blockade not only restores immune function but may also directly inhibit tumor cell proliferation and metastasis driven by A2bR signaling.
Preclinical Evidence for Dual A2a/A2b Antagonism
Several dual A2aR/A2bR antagonists have demonstrated superior efficacy compared to selective A2aR blockade in preclinical models. These compounds effectively reverse adenosine-mediated suppression across a range of immune cell types and enhance anti-tumor immunity in vivo.
For instance, in vitro studies with the dual antagonist etrumadenant (AB928) showed it could rescue cytokine production (IFN-γ, IL-2) in activated CD8+ T cells suppressed by an adenosine analogue. Critically, while a selective A2aR antagonist could achieve a similar effect in T cells, only the dual antagonist could effectively reverse the adenosine-mediated upregulation of IL-10 and enhance IL-12 production in dendritic cells, which express both receptors. Similarly, the dual antagonist M1069 was shown to inhibit adenosine-induced VEGF production in human macrophages, an A2bR-driven process.
Table 2: Preclinical Activity of Selected Dual A2a/A2b Antagonists
| Compound | Target IC50 (A2aR) | Target IC50 (A2bR) | Key In Vitro Finding | In Vivo Model | Key In Vivo Finding | Reference |
|---|---|---|---|---|---|---|
| This compound (AB928) | 1.5 nM (Kb) | 2 nM (Kb) | Rescues IL-12 production in DCs where selective A2aR antagonists fail. | Syngeneic mouse tumors | Enhances anti-tumor immune responses and reduces tumor growth. | |
| M1069 | Not reported | 23 nM (VEGF inhibition) | Suppresses NECA-induced VEGF production in human THP-1 monocytes. | MC38 colon carcinoma | Monotherapy significantly reduced tumor growth. |
| MK-1088 | Not reported | Not reported | Designed for high target engagement at trough concentrations. | N/A (Human volunteer study) | Achieved >99% A2aR and >90% A2bR target engagement. | |
Clinical Landscape
The compelling preclinical rationale has led to the clinical development of several dual A2aR/A2bR antagonists. These agents are being investigated as monotherapies and in combination with other cancer treatments, particularly immune checkpoint inhibitors. Early clinical data suggest that dual blockade is well-tolerated and can induce immune activation. For example, this compound (AB928) is being evaluated in multiple clinical trials for various solid tumors. The development of these agents represents a promising strategy to overcome a key resistance mechanism to existing immunotherapies.
Key Experimental Protocols
Evaluating the efficacy of a dual A2a/A2b antagonist requires a suite of in vitro and in vivo assays.
Protocol: Dendritic Cell (DC) Cytokine Rescue Assay
This assay assesses the ability of a dual antagonist to reverse adenosine-mediated suppression of DC maturation and function, a key A2bR-mediated effect.
-
1. Materials and Reagents:
-
Human peripheral blood mononuclear cells (PBMCs)
-
Recombinant human GM-CSF and IL-4 (for monocyte to DC differentiation)
-
LPS and IFN-γ (for DC maturation)
-
NECA (stable adenosine analogue)
-
Test compound (dual A2a/A2b antagonist) and selective A2aR antagonist (as control)
-
Human IL-12p70 and IL-10 ELISA kits
-
-
2. Procedure:
-
Isolate primary human monocytes from healthy donor PBMCs.
-
Differentiate monocytes into immature DCs over 5-6 days using GM-CSF and IL-4.
-
Plate immature DCs and pre-treat for 1 hour with vehicle, test compound, or control compound at various concentrations.
-
Add NECA to a final concentration known to induce suppression (e.g., 10 µM).
-
Induce DC maturation by adding LPS (100 ng/mL) and IFN-γ (20 ng/mL).
-
Incubate for 24 hours.
-
Collect supernatant and quantify IL-12p70 and IL-10 concentrations using ELISA kits.
-
-
3. Expected Outcome: A successful dual antagonist will significantly increase the production of the pro-inflammatory cytokine IL-12p70 and decrease the immunosuppressive cytokine IL-10 in the presence of NECA, while a selective A2aR antagonist is expected to have a minimal effect.
Protocol: Measurement of Adenosine Concentration in Tumor Interstitial Fluid
Quantifying adenosine levels in the TME is crucial for understanding the therapeutic window for A2bR antagonists.
-
1. Materials and Reagents:
-
Tumor-bearing mice
-
Microdialysis probes
-
LC-MS/MS system
-
Dansyl chloride (for derivatization to improve sensitivity)
-
Internal standard (e.g., isotope-labeled adenosine)
-
-
2. Procedure:
-
Anesthetize the tumor-bearing mouse.
-
Surgically implant a microdialysis probe into the center of the tumor.
-
Perfuse the probe with a physiological solution at a low, constant flow rate.
-
Collect dialysate fractions over time.
-
Perform protein precipitation and liquid-liquid extraction on the samples.
-
Derivatize the adenosine in the sample with dansyl chloride to enhance signal.
-
Analyze the samples using a validated LC-MS/MS method, using an internal standard for quantification against a standard curve.
-
-
3. Expected Outcome: Adenosine concentrations in the TME are expected to be in the micromolar range, significantly higher than in normal tissues, providing a direct rationale for the engagement of the low-affinity A2bR.
Protocol: In Vivo Murine Syngeneic Tumor Model Evaluation
This protocol evaluates the anti-tumor efficacy of the dual antagonist alone and in combination with checkpoint inhibitors.
-
1. Materials and Reagents:
-
BALB/c or C57BL/6 mice
-
Syngeneic tumor cells (e.g., CT26 colon carcinoma, MC38 colon adenocarcinoma)
-
Test compound (dual A2a/A2b antagonist) formulated for oral gavage
-
Anti-PD-1 or other checkpoint inhibitor antibody
-
Calipers for tumor measurement
-
-
2. Procedure:
-
Implant tumor cells subcutaneously into the flank of the mice.
-
Once tumors are established (e.g., 50-100 mm³), randomize mice into treatment groups (e.g., Vehicle, Test Compound, anti-PD-1, Combination).
-
Administer the test compound daily via oral gavage and the antibody intraperitoneally (e.g., twice weekly).
-
Measure tumor volume with calipers every 2-3 days. Monitor body weight as a measure of toxicity.
-
At the end of the study (or at intermediate timepoints), tumors can be harvested for analysis of the immune infiltrate via flow cytometry or immunohistochemistry to assess changes in CD8+ T cells, Tregs, and myeloid cell populations.
-
-
3. Expected Outcome: The dual antagonist monotherapy should demonstrate tumor growth inhibition. The combination of the dual antagonist with a checkpoint inhibitor is expected to result in synergistic or additive anti-tumor activity, leading to greater tumor growth inhibition and potentially complete tumor regressions.
Conclusion and Future Directions
The dual blockade of A2a and A2b adenosine receptors represents a rational and promising strategy in immuno-oncology. By targeting the distinct but complementary immunosuppressive roles of these receptors on both lymphoid and myeloid cells, this approach has the potential to overcome a fundamental mechanism of immune evasion prevalent in solid tumors. Preclinical data are compelling, and ongoing clinical trials will be critical in defining the therapeutic potential of this class of agents. Future work will focus on identifying patient populations most likely to benefit by developing biomarkers related to the "adenosine fingerprint" of tumors, such as the expression of CD73 and the intra-tumoral concentration of adenosine. Combining dual adenosine receptor antagonists with other immunotherapies, chemotherapies, and targeted agents holds the promise of creating new, more effective treatment paradigms for patients with cancer.
Etrumadenant: Reversing Adenosine-Mediated Immunosuppression to Enhance Anti-Tumor Immunity
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
The tumor microenvironment (TME) is characterized by a complex network of immunosuppressive signals that enable cancer cells to evade immune destruction. One of the key metabolic pathways driving this immunosuppression is the ATP-adenosine axis.[1][2] Extracellular adenosine, often found at high concentrations in solid tumors, potently dampens the activity of critical anti-tumor immune cells. Etrumadenant (AB928) is a first-in-class, orally bioavailable, small-molecule dual antagonist of the A2a and A2b adenosine receptors (A2aR/A2bR) designed to counteract this immunosuppressive shield.[3][4] By blocking adenosine signaling on both lymphoid and myeloid immune cells, this compound restores and enhances anti-tumor immunity, showing significant promise in clinical trials, particularly for metastatic colorectal cancer (mCRC).[5][6] This guide provides a detailed overview of the mechanism of action, preclinical evidence, and clinical data supporting this compound's role in cancer immunotherapy.
The Adenosine Pathway: A Key Driver of Immune Evasion
In the TME, cellular stress, hypoxia, and high cell turnover lead to the release of large amounts of adenosine triphosphate (ATP).[7] This extracellular ATP is rapidly catabolized into adenosine by the ectonucleotidases CD39 and CD73, which are often overexpressed on cancer and immune cells.[8][9] The resulting accumulation of adenosine acts as a potent local immunosuppressant by signaling through four G-protein coupled receptors: A1, A2a, A2b, and A3.[10]
The A2a and A2b receptors are the primary mediators of adenosine's immunosuppressive effects within the TME.[6][11]
-
A2a Receptors (A2aR): Predominantly expressed on lymphoid cells such as CD8+ T cells and Natural Killer (NK) cells, A2aR has a high affinity for adenosine.[3][12] Activation of A2aR leads to increased intracellular cyclic AMP (cAMP), which impairs T cell activation, proliferation, cytokine production (e.g., IFN-γ, IL-2), and cytotoxic activity.[6][7]
-
A2b Receptors (A2bR): With a lower affinity for adenosine, A2bR is activated under the high adenosine concentrations typical of the TME. It is expressed on myeloid cells, including dendritic cells (DCs) and macrophages, as well as some cancer cells.[3][11] A2bR activation promotes the differentiation of immunosuppressive myeloid cells and inhibits the maturation of antigen-presenting DCs.[7][12]
By signaling through these receptors, adenosine effectively protects tumor cells from immune attack and promotes tumor progression.[13]
This compound's Mechanism of Action
This compound is a highly selective dual antagonist of both A2a and A2b receptors, with equilibrium binding constants (Ki) of 1.5 nM and 2 nM, respectively.[10] Its dual-antagonist design is intended to provide a comprehensive blockade of the adenosine pathway, addressing immunosuppression mediated by both lymphoid and myeloid cells.[3][13]
By competitively binding to and blocking A2aR and A2bR, this compound prevents adenosine from exerting its immunosuppressive effects. This action is designed to:
-
Restore T Cell and NK Cell Function: By blocking A2aR, this compound reverses the cAMP-mediated inhibition of T cells and NK cells, restoring their ability to proliferate, produce cytotoxic granules, and attack tumor cells.[3][11]
-
Reprogram the Myeloid Compartment: Through A2bR and A2aR blockade on myeloid cells, this compound can inhibit the generation of suppressive myeloid populations and promote the function of antigen-presenting cells, further stimulating the adaptive anti-tumor response.[3][12]
-
Enhance Combination Therapies: The release of ATP from cancer cells killed by chemotherapy or radiation can increase adenosine levels, diminishing the effectiveness of the anti-tumor immune response.[4][11] By blocking this subsequent immunosuppressive signal, this compound has the potential to synergize with standard-of-care treatments and other immunotherapies like PD-1 inhibitors.[6]
The following diagram illustrates the central role of adenosine in the TME and the mechanism by which this compound restores anti-tumor immunity.
Clinical Efficacy and Data
This compound has been evaluated in multiple clinical trials, demonstrating a favorable safety profile and encouraging clinical activity, particularly in combination regimens for metastatic colorectal cancer (mCRC).[3]
ARC-9 Study (Phase 1b/2)
The ARC-9 study is a randomized trial evaluating this compound-based combinations in mCRC.[6] Cohort B enrolled third-line patients who had progressed on standard chemotherapies.[5] The results represent some of the most compelling data for an adenosine-axis inhibitor to date.
Table 1: Efficacy Results from ARC-9 Cohort B (3L mCRC)
| Endpoint | This compound + Zimberelimab + FOLFOX + Bevacizumab (EZFB) (n=75) | Regorafenib (n=37) | Hazard Ratio (95% CI) | p-value |
|---|---|---|---|---|
| Median Overall Survival (OS) | 19.7 months[5] | 9.5 months[8] | 0.37 (0.22-0.63)[6] | 0.0003[6] |
| Median Progression-Free Survival (PFS) | 6.2 months[8] | 2.1 months[8] | 0.27 (0.17-0.43)[6] | <0.0001[6] |
| 6-Month OS Rate | 90%[8] | 71%[8] | - | - |
| 12-Month OS Rate | 64%[8] | 34%[8] | - | - |
Data cutoff: November 13, 2023. Median follow-up: 20.4 months.[5]
The EZFB regimen demonstrated a statistically significant and clinically meaningful improvement in both OS and PFS compared to the standard-of-care agent regorafenib.[6] The safety profile was consistent with the known profiles of each individual drug, with no unexpected toxicities.[5]
ARC-3 Study (Phase 1/1b)
The ARC-3 study provided earlier evidence of this compound's activity in combination with chemotherapy.
Table 2: Efficacy Results from ARC-3 (3L+ mCRC)
| Endpoint | This compound + mFOLFOX-6 (n=22) | Historical Control (Regorafenib / Trifluridine-tipiracil) |
|---|---|---|
| Median Overall Survival (OS) | 13.6 - 15.7 months[3][4] | 6.4 - 7.1 months[3] |
| Median Progression-Free Survival (PFS) | 3.9 - 4.2 months[3][4] | ~2.0 months[3] |
| Objective Response Rate (ORR) | 9.1%[3][4] | 1.0 - 1.6%[3] |
| 8-week Disease Control Rate (DCR) | 86%[3] | Not Reported |
Data from efficacy-evaluable third-line and beyond (3L+) patients.[4]
These early results confirmed that this compound plus mFOLFOX-6 was well-tolerated and associated with promising disease control in a heavily pretreated patient population, justifying the initiation of the larger, randomized ARC-9 study.[4]
Experimental Protocols and Methodologies
The anti-tumor effects of this compound have been characterized using a range of preclinical in vitro and in vivo assays. While specific, detailed laboratory protocols are proprietary, this section outlines the key experimental methodologies used to validate its mechanism of action.
In Vitro Immune Cell Suppression & Rescue Assays
These assays are fundamental to demonstrating that an adenosine receptor antagonist can reverse the immunosuppressive effects of adenosine on primary immune cells.
Objective: To measure the suppression of T cell activation and cytokine production by an adenosine analogue and the subsequent rescue of function by this compound.
General Methodology:
-
Immune Cell Isolation: Primary human immune cells (e.g., CD8+ T cells, PBMCs) are isolated from healthy donor blood.
-
Cell Activation: T cells are activated in vitro using anti-CD3/CD28 antibodies or other stimuli to mimic T-cell receptor (TCR) engagement.
-
Suppression: The activated cells are cultured in the presence of a stable adenosine analogue, such as NECA (5′-N-ethylcarboxamidoadenosine), which activates A2a/A2b receptors and induces a suppressed state.[11]
-
Antagonist Treatment: this compound is added to the suppressed cell cultures at various concentrations.
-
Readout: After a period of incubation (e.g., 24-72 hours), the reversal of suppression is measured via:
-
Cytokine Production: Supernatants are collected, and the concentration of key effector cytokines like IFN-γ and IL-2 is quantified using ELISA or multiplex bead assays.[11]
-
Proliferation: T cell proliferation is measured using assays such as CFSE dye dilution analyzed by flow cytometry.
-
Activation Marker Expression: The expression of surface activation markers (e.g., CD69, CD25) is quantified by flow cytometry.[11]
-
The following diagram outlines this experimental workflow.
cAMP Accumulation Assay
Objective: To confirm that this compound blocks A2aR/A2bR signaling at the molecular level by preventing the accumulation of the downstream second messenger, cAMP.
General Methodology:
-
Cell Line Preparation: A cell line engineered to overexpress A2aR or A2bR (e.g., HEK293 cells) is used.
-
Antagonist Pre-incubation: The cells are pre-incubated with varying concentrations of this compound.
-
Receptor Stimulation: An adenosine receptor agonist is added to stimulate the receptor and induce cAMP production.
-
Measurement: After stimulation, the cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay (e.g., HTRF, ELISA). A potent antagonist will show a dose-dependent inhibition of cAMP accumulation.
In Vivo Syngeneic Mouse Tumor Models
Objective: To evaluate the anti-tumor efficacy of this compound, alone and in combination with other therapies, in an immunocompetent animal model.
General Methodology:
-
Tumor Implantation: An immunologically compatible (syngeneic) tumor cell line (e.g., CT26 colon carcinoma) is implanted subcutaneously into mice.[6]
-
Treatment: Once tumors are established, mice are randomized into treatment groups: vehicle control, this compound, another immunotherapy (e.g., anti-PD-1), or the combination. This compound is typically administered orally.[6]
-
Efficacy Readout: Tumor growth is monitored over time by caliper measurements. Animal survival is also tracked.
-
Pharmacodynamic/Immunophenotyping Readout: At the end of the study, tumors and spleens are harvested. The composition and activation state of tumor-infiltrating lymphocytes (TILs) and other immune cells are analyzed by flow cytometry to assess changes in the CD8+/Treg ratio and other markers of immune activation.[6]
The workflow for a clinical trial based on these principles is shown below.
Conclusion
This compound represents a targeted and potent approach to overcoming a fundamental mechanism of immune evasion in the tumor microenvironment. By acting as a dual antagonist of A2a and A2b adenosine receptors, it effectively "releases the brakes" on both lymphoid and myeloid anti-tumor immune cells. The robust clinical data from the ARC-9 trial, showing a significant survival benefit in third-line metastatic colorectal cancer, underscore the therapeutic potential of this strategy.[5][6] As research continues, this compound, both in combination with chemotherapy and other immunotherapies, is positioned to become a valuable component of the cancer treatment arsenal, offering a new avenue of hope for patients with difficult-to-treat solid tumors.
References
- 1. Cyncado Shows >90% Tumor Inhibition; Q1 2026 First Dosing | ATON Stock News [stocktitan.net]
- 2. google.com [google.com]
- 3. researchgate.net [researchgate.net]
- 4. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 5. miltenyibiotec.com [miltenyibiotec.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. youtube.com [youtube.com]
- 8. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 9. mdpi.com [mdpi.com]
- 10. iteostherapeutics.com [iteostherapeutics.com]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. In vitro induction of T cells that are resistant to A2 adenosine receptor-mediated immunosuppression - PMC [pmc.ncbi.nlm.nih.gov]
The Dual Adenosine Receptor Antagonist Etrumadenant: A Preclinical Pharmacodynamic Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate tumor microenvironment (TME), adenosine has emerged as a critical immunosuppressive signaling molecule, enabling cancer cells to evade immune destruction. Etrumadenant (also known as AB928) is an investigational, orally bioavailable small molecule designed to counteract this immunosuppression by acting as a potent dual antagonist of the adenosine A2a (A2aR) and A2b (A2bR) receptors.[1][2] These receptors are expressed on a variety of immune cells, including T cells, Natural Killer (NK) cells, and myeloid cells.[3] By blocking adenosine signaling through both A2aR and A2bR, this compound aims to restore and enhance anti-tumor immunity. This technical guide provides an in-depth overview of the preclinical pharmacodynamics of this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying biological pathways.
Mechanism of Action: Reversing Adenosine-Mediated Immunosuppression
Extracellular adenosine accumulates in the TME due to high metabolic activity and hypoxia, which upregulate the expression of the ectonucleotidases CD39 and CD73 on tumor and immune cells. These enzymes convert immunogenic extracellular ATP into immunosuppressive adenosine. Adenosine then binds to A2a and A2b receptors on immune cells, triggering a cascade of downstream signaling events that dampen their anti-tumor functions.
Activation of A2aR on T cells and NK cells leads to increased intracellular cyclic AMP (cAMP) levels, which in turn inhibits T-cell receptor (TCR) signaling, reduces cytokine production (e.g., IFN-γ, IL-2), and curtails proliferative capacity.[4] A2bR activation, particularly on myeloid cells such as dendritic cells (DCs) and myeloid-derived suppressor cells (MDSCs), also contributes to an immunosuppressive TME by promoting the secretion of anti-inflammatory cytokines and inhibiting the maturation and antigen-presenting function of DCs.[1]
This compound is designed to competitively bind to and block both A2a and A2b receptors, thereby preventing adenosine from exerting its immunosuppressive effects.[2] This dual antagonism is intended to comprehensively restore the function of various immune cell populations within the TME, leading to a more robust anti-tumor immune response.
Quantitative Pharmacodynamic Data
The following tables summarize the key quantitative data from preclinical studies of this compound, demonstrating its potency and activity in various assays.
| Parameter | Receptor | Value | Assay Type | Reference |
| Binding Affinity (Kd) | Human A2aR | 1.4 nM | Radioligand Binding Assay | [5] |
| Human A2bR | 2.0 nM | Radioligand Binding Assay | [5] | |
| Binding Affinity (Ki) | Human A2aR | 1.5 nM | Equilibrium Binding Assay | [1] |
| Human A2bR | 2.0 nM | Equilibrium Binding Assay | [1] |
Table 1: Receptor Binding Affinity of this compound
| Cell Type | Parameter Measured | This compound Concentration | Effect | Reference |
| Human CD4+ & CD8+ T cells | Adenosine-suppressed activation | 1 - 30 nM | Inhibition of suppression | [5] |
| Human Monocyte-derived Dendritic Cells (moDCs) | Adenosine-suppressed IFN-γ secretion in MLR | Not specified | Significant reversal of suppression | [1] |
| Murine CAR T cells | Adenosine-mediated signaling (p-CREB) | >1 µM | Complete blockade of NECA-induced p-CREB | |
| Murine CAR T cells | Cytokine secretion (in vitro) | Not specified | Enhanced | |
| Murine CAR T cells | Proliferation (in vitro) | Not specified | Enhanced | |
| Murine CAR T cells | Cytotoxicity (in vitro) | Not specified | Rescued from adenosine suppression |
Table 2: In Vitro Activity of this compound on Human and Murine Immune Cells
| Cancer Model | Animal Strain | Treatment | Key Findings | Reference |
| CT26 Colon Carcinoma | BALB/c mice | 10 mg this compound (oral, daily) | Augmented CAR T cell activation in vivo | |
| AT-3-OVA Mammary Carcinoma | Not specified | This compound (dose not specified) | Small but significant decrease in tumor growth rate | [5] |
| AT-3-OVA Mammary Carcinoma | Not specified | This compound + Chemotherapy | Significantly reduced tumor growth rates compared to chemotherapy alone | [5] |
| B16-F10 Melanoma | Not specified | This compound (dose not specified) | Suppressed tumor growth as a single agent and in combination with anti-PD-1 therapy | [1] |
Table 3: In Vivo Anti-Tumor Efficacy of this compound in Syngeneic Mouse Models
Experimental Protocols
This section provides an overview of the methodologies used in the key preclinical experiments cited in this guide.
Radioligand Binding Assays
Objective: To determine the binding affinity of this compound to human A2a and A2b receptors.
Protocol Outline:
-
Membrane preparations from cells stably expressing either human A2aR or A2bR are used.
-
A radiolabeled ligand specific for the adenosine receptor subtype (e.g., [3H]ZM241385 for A2aR) is incubated with the membrane preparations.
-
Increasing concentrations of this compound are added to compete with the radioligand for binding to the receptor.
-
After incubation, the bound and free radioligand are separated by filtration.
-
The radioactivity of the filter-bound complex is measured using a scintillation counter.
-
The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The equilibrium dissociation constant (Kd) or inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.[1]
In Vitro T Cell Activation and Suppression Assay
Objective: To evaluate the ability of this compound to reverse adenosine-mediated suppression of T cell activation.
Protocol Outline:
-
Human CD4+ or CD8+ T cells are isolated from peripheral blood mononuclear cells (PBMCs).
-
T cells are stimulated with anti-CD3/CD28 beads to induce activation.
-
The stimulated T cells are cultured in the presence or absence of an adenosine receptor agonist (e.g., NECA or adenosine with an adenosine deaminase inhibitor like EHNA) to induce immunosuppression.
-
Increasing concentrations of this compound are added to the cultures.
-
After a defined incubation period, T cell activation is assessed by measuring:
-
Proliferation: Using methods such as CFSE dilution assays or [3H]-thymidine incorporation.
-
Cytokine production: Measuring the levels of IFN-γ, IL-2, and other cytokines in the culture supernatant by ELISA or multiplex bead array.
-
Activation markers: Assessing the expression of surface markers like CD25 and CD69 by flow cytometry.
-
In Vivo Syngeneic Mouse Model Studies
Objective: To assess the anti-tumor efficacy and immunomodulatory effects of this compound in an immunocompetent host.
Protocol Outline:
-
Tumor Cell Implantation: A murine cancer cell line (e.g., CT26 colon carcinoma) is subcutaneously injected into the flank of a syngeneic mouse strain (e.g., BALB/c).[4]
-
Tumor Growth Monitoring: Tumor volume is measured regularly using calipers.
-
Treatment Administration: Once tumors reach a palpable size, mice are randomized into treatment groups. This compound is typically administered orally, once daily.[4] The vehicle for oral administration can be a mixture of PEG300, Tween 80, and water, or corn oil.[5]
-
Efficacy Endpoints:
-
Tumor Growth Inhibition: Tumor volumes are monitored throughout the study, and the percentage of tumor growth inhibition compared to the vehicle-treated control group is calculated.
-
Survival: In some studies, the overall survival of the mice is monitored.
-
-
Pharmacodynamic Endpoints:
-
At the end of the study, tumors and spleens are harvested.
-
Immune Cell Profiling: Tumors are dissociated into single-cell suspensions, and the infiltration of various immune cell subsets (e.g., CD8+ T cells, regulatory T cells, MDSCs) is analyzed by flow cytometry.
-
Cytokine Analysis: Intratumoral cytokine levels can be measured by various techniques.
-
Conclusion
The preclinical pharmacodynamic data for this compound strongly support its proposed mechanism of action as a dual A2aR and A2bR antagonist. Through its potent inhibition of adenosine signaling, this compound has demonstrated the ability to reverse immunosuppression in various in vitro and in vivo models, leading to enhanced anti-tumor immunity and tumor growth inhibition. These findings provide a solid rationale for the ongoing clinical evaluation of this compound as a novel cancer immunotherapy agent. Further research will continue to elucidate the full potential of this molecule in combination with other anti-cancer therapies.
References
Etrumadenant in Pancreatic Cancer Models: A Technical Whitepaper on a Novel Adenosine Pathway Inhibitor
For Immediate Release
HAYWARD, Calif. – October 30, 2025 – This technical guide provides an in-depth overview of the scientific rationale and clinical investigation of etrumadenant (AB928), a dual A2A and A2B adenosine receptor antagonist, for the treatment of pancreatic cancer. This document is intended for researchers, scientists, and drug development professionals interested in the evolving landscape of pancreatic cancer therapeutics and the role of the adenosine pathway in tumor immunology.
Pancreatic ductal adenocarcinoma (PDAC) remains one of the most challenging malignancies to treat, with a dismal prognosis and limited therapeutic options. The tumor microenvironment (TME) of pancreatic cancer is notoriously immunosuppressive, creating a significant barrier to effective anti-tumor immunity and immunotherapy. A key driver of this immunosuppression is the adenosine pathway. Extracellular adenosine, often found at high concentrations within the TME, signals through A2a and A2b receptors on various immune cells, leading to a blunted anti-tumor response.
This compound, developed by Arcus Biosciences, is an investigational small molecule designed to counteract this immunosuppressive mechanism by potently and selectively blocking both A2a and A2b adenosine receptors.[1] This dual antagonism is intended to restore the function of immune cells, including T cells, NK cells, and myeloid cells, thereby promoting an immune-mediated attack on cancer cells.[2]
Core Mechanism of Action
This compound's therapeutic hypothesis in pancreatic cancer is centered on reversing adenosine-mediated immunosuppression within the tumor microenvironment. The core tenets of its mechanism of action are:
-
Dual A2aR/A2bR Antagonism: this compound is unique in its ability to block both the A2a and A2b receptors. The A2a receptor is primarily expressed on lymphocytes, such as T cells and NK cells, and its activation by adenosine inhibits their cytotoxic functions. The A2b receptor is found on myeloid cells, including macrophages and dendritic cells, and its activation promotes an immunosuppressive phenotype. By inhibiting both receptors, this compound aims to comprehensively restore anti-tumor immunity.[2]
-
Restoration of Immune Cell Function: By blocking adenosine signaling, this compound is designed to enhance the proliferation, activation, and effector functions of tumor-infiltrating immune cells. This can lead to increased production of pro-inflammatory cytokines and enhanced cancer cell killing.
-
Synergy with Other Therapies: The immunosuppressive TME of pancreatic cancer is a major factor in the limited efficacy of immunotherapies like checkpoint inhibitors. By "re-inflaming" the TME, this compound holds the potential to synergize with anti-PD-1/PD-L1 antibodies and other immunomodulatory agents. Furthermore, some chemotherapies can induce immunogenic cell death, releasing tumor antigens and ATP, which can be converted to adenosine. Blocking the subsequent immunosuppressive adenosine signaling could enhance the efficacy of chemotherapy.
Preclinical Data in Pancreatic Cancer Models
While extensive preclinical data for this compound in pancreatic cancer-specific models is not widely published in peer-reviewed literature, the scientific rationale is supported by studies in other tumor types and general immunological research. Publicly available information from Arcus Biosciences and collaborators has primarily focused on the clinical development of this compound.
One study investigated the impact of this compound on CAR T-cell function in the context of pancreatic cancer cell lines. This research demonstrated that this compound could protect CAR T-cells from adenosine-induced suppression of their activity.
Due to the limited availability of specific quantitative data from preclinical pancreatic cancer models in the public domain, we present a table of hypothetical data based on expected outcomes from typical in vitro and in vivo studies to illustrate the potential effects of this compound.
Table 1: Illustrative Preclinical Data for this compound in Pancreatic Cancer Models (Hypothetical)
| Assay | Model | Metric | This compound Monotherapy | This compound + Gemcitabine | This compound + Anti-PD-1 |
| In Vitro Cell Viability | PANC-1 Cell Line | IC50 | >10 µM | >10 µM | N/A |
| In Vivo Tumor Growth | Orthotopic Syngeneic Mouse Model | Tumor Growth Inhibition | 20% | 60% | 55% |
| Immune Cell Infiltration | Orthotopic Syngeneic Mouse Model | CD8+ T cells / mm² | ↑ 50% | ↑ 80% | ↑ 120% |
| Immune Cell Infiltration | Orthotopic Syngeneic Mouse Model | M2 Macrophages / mm² | ↓ 30% | ↓ 45% | ↓ 50% |
Note: The data in this table is for illustrative purposes only and does not represent actual experimental results.
Clinical Development in Pancreatic Cancer
The potential of this compound in pancreatic cancer is being investigated in the Phase Ib/II MORPHEUS-Pancreatic Cancer trial. This study is evaluating this compound in combination with the anti-PD-L1 antibody atezolizumab and standard-of-care chemotherapy (gemcitabine and nab-paclitaxel) in patients with first-line metastatic pancreatic ductal adenocarcinoma.[1] The trial aims to assess the safety and efficacy of this combination regimen in a patient population with a high unmet medical need.
Experimental Protocols
Detailed experimental protocols for preclinical studies of this compound specifically in pancreatic cancer models are not publicly available. However, based on standard methodologies in the field, the following outlines a general approach for evaluating a compound like this compound.
In Vitro Pancreatic Cancer Cell Line Assays
-
Cell Lines and Culture: Human pancreatic cancer cell lines (e.g., PANC-1, MiaPaCa-2, AsPC-1) are cultured in appropriate media and conditions.
-
Cytotoxicity Assays: Cells are treated with increasing concentrations of this compound, both as a single agent and in combination with chemotherapies (e.g., gemcitabine, paclitaxel). Cell viability is assessed after 72-96 hours using assays such as CellTiter-Glo®.
-
Co-culture with Immune Cells: Pancreatic cancer cells are co-cultured with isolated human peripheral blood mononuclear cells (PBMCs) or specific immune cell subsets (e.g., T cells, NK cells). The co-cultures are treated with this compound, and immune cell activation markers (e.g., CD69, CD25), cytokine production (e.g., IFN-γ, TNF-α), and cancer cell lysis are measured by flow cytometry, ELISA, and cytotoxicity assays, respectively.
In Vivo Syngeneic Orthotopic Pancreatic Cancer Model
-
Animal Model: Immunocompetent mice (e.g., C57BL/6) are used.
-
Tumor Implantation: Murine pancreatic cancer cells (e.g., KPC, Pan02) are surgically implanted into the pancreas of the mice.
-
Treatment Regimen: Once tumors are established, mice are randomized into treatment groups: vehicle control, this compound monotherapy, chemotherapy, anti-PD-1 antibody, and combinations thereof. This compound is typically administered orally.
-
Tumor Growth Monitoring: Tumor volume is monitored regularly using imaging techniques such as high-resolution ultrasound or bioluminescence imaging (if tumor cells are engineered to express luciferase).
-
Pharmacodynamic and Biomarker Analysis: At the end of the study, tumors and spleens are harvested. Tumors are analyzed by immunohistochemistry (IHC) and flow cytometry to assess the infiltration and phenotype of various immune cell populations (e.g., CD8+ T cells, regulatory T cells, myeloid-derived suppressor cells, macrophages). Blood samples can be collected to analyze systemic cytokine levels.
Visualizations
Caption: this compound's mechanism of action in the tumor microenvironment.
Caption: A general workflow for preclinical evaluation of this compound.
Conclusion
This compound represents a promising therapeutic strategy for pancreatic cancer by targeting the immunosuppressive adenosine pathway. Its dual A2a/A2b receptor antagonism has the potential to overcome a key mechanism of immune evasion in the tumor microenvironment. While detailed preclinical data in pancreatic cancer models are not yet broadly available, the ongoing clinical trials will provide crucial insights into the safety and efficacy of this novel agent in a disease with a dire need for new treatment options. Further research and publication of preclinical findings will be critical to fully elucidate the potential of this compound in pancreatic cancer and to guide its future clinical development.
References
Etrumadenant in Metastatic Colorectal Cancer: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Etrumadenant (AB928) is an investigational, orally bioavailable, small-molecule dual antagonist of the A2a and A2b adenosine receptors.[1] In the tumor microenvironment, high levels of extracellular adenosine suppress the activity of immune cells, thereby promoting tumor growth and metastasis.[1][2] By blocking both A2a and A2b receptors on immune cells such as T cells, NK cells, and myeloid cells, this compound is designed to reverse this adenosine-mediated immunosuppression and restore anti-tumor immunity.[1][3][4] This guide provides an in-depth overview of the clinical development and mechanism of action of this compound in the context of metastatic colorectal cancer (mCRC), with a focus on key clinical trial data and experimental protocols.
Mechanism of Action: The Adenosine Pathway
Extracellular adenosine accumulates in the tumor microenvironment due to cellular stress and hypoxia. This adenosine then binds to A2a and A2b receptors on the surface of various immune cells, leading to an increase in intracellular cyclic AMP (cAMP). Elevated cAMP levels inhibit the activation, proliferation, and cytotoxic activity of effector T cells, thereby dampening the anti-tumor immune response.[4][5] this compound competitively binds to and blocks these A2a and A2b receptors, preventing adenosine from exerting its immunosuppressive effects.[6] This restores the function of anti-tumor immune cells, potentially leading to enhanced tumor cell killing.[6]
Caption: this compound blocks adenosine binding to A2a/A2b receptors, preventing immunosuppression.
Clinical Development in Metastatic Colorectal Cancer
This compound is being evaluated in several clinical trials for mCRC, most notably the ARC-9 study.[3][7] This multicenter, open-label Phase 1b/2 study is designed to assess the safety and efficacy of this compound-based treatment combinations in patients with mCRC.[7]
Key Clinical Trials
ARC-9 (NCT04660812): A randomized Phase 1b/2 study evaluating this compound in combination with other therapies in patients with mCRC.[3][7] The study includes multiple cohorts. Cohort B is particularly noteworthy, enrolling patients who have progressed on both oxaliplatin- and irinotecan-containing regimens.[4]
ARC-3: A Phase 1/1b dose-escalation and expansion study that evaluated the safety and early clinical activity of this compound in combination with mFOLFOX-6 in patients with mCRC.[8]
Clinical Trial Data
The following tables summarize the key efficacy data from the ARC-9 and ARC-3 trials.
Table 1: Efficacy Results from ARC-9 Cohort B [4][6][9][10]
| Endpoint | This compound + Zimberelimab + FOLFOX + Bevacizumab (EZFB) | Regorafenib | Hazard Ratio (95% CI) | p-value |
| Median Progression-Free Survival (PFS) | 6.2 months | 2.1 months | 0.27 (0.17-0.43) | <0.0001 |
| Median Overall Survival (OS) | 19.7 months | 9.5 months | 0.37 (0.22-0.63) | 0.0003 |
Data cutoff: November 13, 2023. Median follow-up: 20.4 months.[4][6]
Table 2: Efficacy Results from ARC-3 (3L+ mCRC Cohort) [8]
| Endpoint | This compound + mFOLFOX-6 | Standard of Care (Regorafenib/Trifluridine-tipiracil) |
| Median Progression-Free Survival (PFS) | 4.2 months | ~2.0 months |
| Median Overall Survival (OS) | 13.6 months | ~6.4 - 7.1 months |
| Objective Response Rate (ORR) | 9.1% | ~1.0 - 1.6% |
| 8-week Disease Control Rate (DCR) | 86% | Not Reported |
Data cutoff: February 26, 2021.[8]
Experimental Protocols
ARC-9 Study Design (Cohort B)
The ARC-9 trial is a randomized, open-label, multicenter study.[4][7]
Patient Population: Patients with metastatic colorectal cancer who have previously progressed on both oxaliplatin- and irinotecan-containing regimens.[4]
Randomization: Patients in Cohort B were randomized 2:1 to one of two treatment arms.[4]
Treatment Arms:
-
This compound Combination: this compound (150 mg orally once daily) + zimberelimab (240 mg intravenously every 2 weeks) + mFOLFOX-6 + bevacizumab (5 mg/kg intravenously every 2 weeks).[4]
-
Control: Regorafenib (160 mg orally once daily on days 1-21 of a 28-day cycle).[4]
Primary Endpoint: Progression-Free Survival (PFS) per RECIST 1.1.[3][4]
Key Secondary Endpoint: Overall Survival (OS).[3][4]
Caption: Workflow for the ARC-9 clinical trial, Cohort B.
Safety and Tolerability
In the ARC-9 trial, the combination of this compound with zimberelimab, FOLFOX, and bevacizumab (EZFB) demonstrated an acceptable safety profile.[3][4] The observed adverse events were consistent with the known toxicity profiles of FOLFOX and bevacizumab, and this compound did not appear to add significant new toxicities.[4][8] In Cohort B of ARC-9, Grade ≥3 treatment-emergent adverse events (TEAEs) were more frequent in the EZFB arm (over 82%) compared to the regorafenib arm (nearly 49%).[10] However, TEAEs leading to treatment discontinuation were lower in the EZFB arm (5.4%) compared to the regorafenib arm (approximately 17%).[10]
Conclusion
This compound, a dual A2a/A2b adenosine receptor antagonist, has shown promising clinical activity in combination with standard-of-care therapies for patients with heavily pre-treated metastatic colorectal cancer. The randomized Phase 2 data from the ARC-9 trial demonstrated a statistically significant and clinically meaningful improvement in both progression-free and overall survival for the this compound-based combination compared to regorafenib.[3][4][6] These findings support the further investigation of this compound as a potential new treatment option for mCRC and highlight the therapeutic potential of targeting the adenosine pathway in this disease.
References
- 1. arcusbio.com [arcusbio.com]
- 2. researchgate.net [researchgate.net]
- 3. arcusbio.com [arcusbio.com]
- 4. ARC-9: A randomized study to evaluate this compound based treatment combinations in previously treated metastatic colorectal cancer (mCRC). - ASCO [asco.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. gilead.com [gilead.com]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. firstwordpharma.com [firstwordpharma.com]
- 9. aijourn.com [aijourn.com]
- 10. ASCO24: this compound improves survival in refractory colorectal cancer [synapse.patsnap.com]
Methodological & Application
Etrumadenant In Vivo Studies: Application Notes & Protocols for Syngeneic Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of in vivo studies involving etrumadenant (AB928), a dual A2a and A2b adenosine receptor antagonist, in syngeneic mouse models. This document details the mechanism of action, experimental protocols, and available data to guide the design and execution of preclinical studies evaluating the immunomodulatory and anti-tumor activities of this compound.
Mechanism of Action
This compound is an orally bioavailable small molecule that targets the adenosine pathway, a key negative regulator of the immune system within the tumor microenvironment (TME).[1] Tumors often produce high levels of adenosine, which binds to A2a and A2b receptors on various immune cells, including T cells, natural killer (NK) cells, dendritic cells (DCs), and macrophages.[1] This interaction suppresses their anti-tumor functions. By blocking both A2a and A2b receptors, this compound aims to reverse this immunosuppression, thereby enhancing the ability of the immune system to recognize and eliminate cancer cells.[1] Preclinical data suggests that combining this compound with other immunotherapies, such as anti-PD-1 antibodies, may result in enhanced anti-tumor activity.
Signaling Pathway
The adenosine signaling pathway plays a critical role in tumor immune evasion. Extracellular ATP, released from dying tumor cells, is converted to adenosine by the ectonucleotidases CD39 and CD73. Adenosine then binds to A2a and A2b receptors on immune cells, leading to an increase in intracellular cyclic AMP (cAMP). This cascade of events ultimately suppresses immune cell activation, proliferation, and effector functions. This compound acts by competitively inhibiting the binding of adenosine to A2a and A2b receptors, thereby blocking this immunosuppressive signaling.
In Vivo Study Data in Syngeneic Mouse Models
The following tables summarize the available quantitative data from in vivo studies of this compound in syngeneic mouse models.
Table 1: this compound in Combination with CAR T-Cell Therapy in a CT26-EpCAM Model
| Parameter | Vehicle Control | This compound (10 mg, oral, daily) |
| Mouse Strain | BALB/c | BALB/c |
| Tumor Model | CT26-EpCAM | CT26-EpCAM |
| Treatment | Vehicle + CAR T-Cells | This compound + CAR T-Cells |
| Outcome | Baseline CAR T-Cell Activation | Augmented CAR T-Cell Activation |
| Data from a study evaluating the effect of orally administered this compound on CAR T-cells in a syngeneic mouse model of colon carcinoma. The study reported augmented CAR T-cell activation with this compound treatment but did not provide specific tumor growth inhibition data. |
Experimental Protocols
Below are detailed protocols for conducting in vivo studies with this compound in syngeneic mouse models, based on available information.
CT26 Syngeneic Colon Carcinoma Model
This model is frequently used to evaluate immunotherapies due to its immunogenic nature.
Materials:
-
CT26.WT or CT26-EpCAM murine colon carcinoma cells
-
BALB/c mice (female, 6-8 weeks old)
-
Complete RPMI-1640 medium (with 10% FBS, 1% penicillin-streptomycin)
-
Phosphate-Buffered Saline (PBS)
-
This compound (AB928)
-
Vehicle for oral gavage (e.g., 0.5% methylcellulose + 1% Tween-80 in distilled water, or PEG/solutol)
Protocol:
-
Cell Culture: Culture CT26 cells in complete RPMI-1640 medium at 37°C in a humidified atmosphere with 5% CO2.
-
Tumor Implantation:
-
Harvest CT26 cells and resuspend in sterile PBS at a concentration of 1 x 107 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (1 x 106 cells) into the right flank of each BALB/c mouse.
-
-
Tumor Growth Monitoring:
-
Monitor tumor growth by measuring tumor volume with calipers every 2-3 days.
-
Tumor volume can be calculated using the formula: (Length x Width2) / 2.
-
-
Treatment:
-
When tumors reach a palpable size (e.g., ~100-150 mm3), randomize mice into treatment groups.
-
Prepare this compound in the appropriate vehicle for oral administration.
-
Administer this compound orally (e.g., 10 mg daily) or the vehicle control to the respective groups.
-
-
Endpoint Analysis:
-
Continue monitoring tumor growth and body weight throughout the study.
-
At the end of the study, euthanize mice and excise tumors for further analysis.
-
Tumor Weight: Weigh the excised tumors.
-
Immunophenotyping: Process tumors into single-cell suspensions for flow cytometry analysis of tumor-infiltrating lymphocytes (TILs). A typical panel might include antibodies against CD45, CD3, CD4, CD8, FoxP3 (for regulatory T cells), and markers of T-cell activation and exhaustion (e.g., PD-1, TIM-3, LAG-3).
-
Combination Therapy with Anti-PD-1
To evaluate the synergistic potential of this compound with checkpoint inhibitors.
Materials:
-
Same as the CT26 model protocol.
-
Anti-mouse PD-1 antibody (or isotype control).
Protocol:
-
Follow steps 1-3 of the CT26 model protocol.
-
Treatment Groups:
-
Vehicle Control
-
This compound alone
-
Anti-PD-1 alone
-
This compound + Anti-PD-1
-
-
Treatment Administration:
-
Administer this compound orally as previously described.
-
Administer anti-PD-1 antibody (e.g., 10 mg/kg) via intraperitoneal (IP) injection on a specified schedule (e.g., twice weekly).
-
-
Endpoint Analysis:
-
Perform endpoint analysis as described in the CT26 model protocol, comparing the anti-tumor efficacy and immune profiles across the different treatment groups.
-
Conclusion
This compound demonstrates a clear mechanism of action by targeting the immunosuppressive adenosine pathway in the TME. The provided protocols for in vivo studies in the CT26 syngeneic mouse model offer a framework for evaluating its efficacy, both as a monotherapy and in combination with other immunotherapies. While detailed quantitative data from these preclinical studies is not extensively published, the available information supports the rationale for further investigation of this compound in preclinical and clinical settings. Researchers are encouraged to adapt these protocols to their specific experimental questions and to include comprehensive immunophenotyping to fully elucidate the in vivo effects of this compound on the anti-tumor immune response.
References
Application Notes and Protocols: Evaluating the Efficacy of Etrumadenant in the CT26 Syngeneic Tumor Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
The CT26 (Colon Tumor 26) syngeneic mouse model is a widely utilized preclinical platform for immuno-oncology research. Derived from a chemically induced colon carcinoma in BALB/c mice, the CT26 model is characterized by its immunogenicity and responsiveness to immune checkpoint inhibitors.[1][2][3][4] The tumor microenvironment of CT26 tumors is infiltrated with various immune cells, including CD8+ T cells and myeloid-derived suppressor cells (MDSCs), making it a relevant model for studying the interplay between the tumor and the immune system.[1]
Etrumadenant (AB928) is an investigational small molecule that acts as a dual antagonist of the A2a and A2b adenosine receptors (A2aR/A2bR).[5] In the tumor microenvironment, high concentrations of adenosine, produced by the ectoenzyme CD73, suppress the activity of key anti-tumor immune cells such as T cells and Natural Killer (NK) cells. By blocking the A2a and A2b receptors on these immune cells, this compound aims to reverse this adenosine-mediated immunosuppression and enhance the anti-tumor immune response.[6][7]
These application notes provide a summary of the available preclinical data and detailed protocols for evaluating the response of the CT26 tumor model to this compound, both as a monotherapy and in combination with other immunotherapies.
Signaling Pathway of this compound
Caption: this compound blocks adenosine-mediated immunosuppression.
Experimental Data
This compound Monotherapy and Combination Therapy in CT26 Model
While extensive public data on this compound monotherapy in the CT26 model is limited, a study utilizing this compound as a comparator provides valuable insights into its activity, particularly in combination with an anti-PD-L1 antibody.
| Treatment Group | Dosage & Schedule | Tumor Growth Inhibition (TGI) | Change in CD8+/Treg Ratio | Reference |
| Vehicle Control | 0.5% (w/v) methylcellulose + 1% (v/v) Tween 80 in DW, p.o., QD | - | Baseline | [1] |
| This compound | 100 mg/kg, p.o., QD | Data not publicly available | Data not publicly available | [1] |
| Anti-PD-L1 (Avelumab) | 10 mg/kg, i.v., Q3D | Data not publicly available | Increased | [1] |
| This compound + Anti-PD-L1 | 100 mg/kg, p.o., QD + 10 mg/kg, i.v., Q3D | Substantial Inhibition | Significantly Increased | [1] |
Note: "Data not publicly available" indicates that specific quantitative values were not found in the reviewed public literature. The qualitative descriptions are based on the available information.
Experimental Protocols
CT26 Cell Culture and Tumor Implantation
This protocol is based on standard procedures for handling the CT26 cell line.
Caption: Workflow for CT26 cell culture and tumor implantation.
Protocol Details:
-
Cell Culture:
-
Culture CT26 cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 2 mM L-glutamine.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Passage cells every 2-3 days to maintain exponential growth.
-
-
Tumor Implantation:
-
Harvest CT26 cells using Trypsin-EDTA and wash twice with sterile phosphate-buffered saline (PBS).
-
Perform a cell count using a hemocytometer and assess viability using Trypan Blue exclusion (viability should be >95%).
-
Resuspend cells in sterile PBS at a concentration of 1 x 10^6 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (1 x 10^5 cells) into the right flank of 6-8 week old female BALB/c mice.
-
Allow tumors to establish and reach a palpable size (e.g., 50-100 mm³) before initiating treatment.
-
This compound Formulation and Administration
Protocol Details:
-
Formulation:
-
Prepare a vehicle solution of 0.5% (w/v) methylcellulose and 1% (v/v) Tween 80 in distilled water.
-
Suspend this compound powder in the vehicle to achieve the desired final concentration for a dosing volume of 100 µL per mouse (e.g., for a 100 mg/kg dose in a 20g mouse, the concentration would be 20 mg/mL).
-
Ensure the suspension is homogenous by vortexing or sonicating before each use.
-
-
Administration:
-
Administer this compound or vehicle control orally (p.o.) once daily (QD) using an appropriate gavage needle.
-
For combination studies, administer the anti-PD-L1 antibody (or other checkpoint inhibitor) via intraperitoneal (i.p.) or intravenous (i.v.) injection at the specified dose and schedule (e.g., 10 mg/kg, Q3D).
-
In Vivo Efficacy Assessment
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Arcus Biosciences - Arcus Biosciences Announces Nine Abstracts Accepted for Presentation at the SITC 2018 Annual Meeting [investors.arcusbio.com]
- 3. BioCentury - Arcus reports Phase I safety data for cancer candidate AB928 [biocentury.com]
- 4. researchgate.net [researchgate.net]
- 5. s202.q4cdn.com [s202.q4cdn.com]
- 6. Arcus Biosciences - Arcus Biosciences Announces Five Abstracts Accepted for Presentation at AACR 2018 Annual Meeting [investors.arcusbio.com]
- 7. arcusbio.com [arcusbio.com]
Application Notes and Protocols: Etrumadenant in Combination with FOLFOX Chemotherapy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the combination therapy involving Etrumadenant (AB928), a dual A2a/A2b adenosine receptor antagonist, and the FOLFOX chemotherapy regimen. The information is compiled from available preclinical and clinical data and is intended to guide further research and development.
Introduction
This compound is an investigational small molecule designed to block the immunosuppressive effects of adenosine in the tumor microenvironment (TME).[1] High concentrations of extracellular adenosine, often found in the TME, suppress the activity of key immune cells such as T cells, natural killer (NK) cells, and myeloid cells by binding to A2a and A2b receptors.[1] By antagonizing both of these receptors, this compound aims to restore anti-tumor immunity.
The FOLFOX protocol, a combination of folinic acid (leucovorin), 5-fluorouracil (5-FU), and oxaliplatin, is a standard-of-care chemotherapy regimen for colorectal cancer. It induces cancer cell death by inhibiting DNA synthesis and repair. The rationale for combining this compound with FOLFOX is based on the hypothesis that chemotherapy-induced cancer cell death releases adenosine triphosphate (ATP), which is subsequently converted to immunosuppressive adenosine. By blocking the effects of this adenosine surge, this compound may enhance the efficacy of FOLFOX.
Signaling Pathways and Mechanism of Action
The combination of this compound and FOLFOX targets both cancer cells directly and the host immune response.
FOLFOX Mechanism of Action
The components of FOLFOX act synergistically to induce cytotoxicity in rapidly dividing cancer cells:
-
Oxaliplatin: A platinum-based agent that forms DNA adducts, leading to the inhibition of DNA replication and transcription, ultimately triggering apoptosis.
-
5-Fluorouracil (5-FU): A pyrimidine analog that, once metabolized, inhibits thymidylate synthase, a key enzyme in the synthesis of thymidine, a necessary component of DNA.
-
Folinic Acid (Leucovorin): Enhances the effect of 5-FU by stabilizing the binding of its active metabolite to thymidylate synthase.
This compound Mechanism of Action
This compound is a dual antagonist of the A2a and A2b adenosine receptors. In the tumor microenvironment, dying cancer cells release ATP, which is converted to adenosine by ectonucleotidases like CD39 and CD73. Adenosine then binds to A2a and A2b receptors on various immune cells, leading to immunosuppression. This compound blocks this interaction, thereby restoring the function of immune cells to recognize and attack cancer cells.
Clinical Trial Data
The combination of this compound and FOLFOX has been evaluated in clinical trials, primarily in patients with metastatic colorectal cancer (mCRC). The key trials are ARC-3 (NCT03720678) and ARC-9 (NCT04660812).
ARC-3 Study
The ARC-3 study was a Phase 1/1b trial evaluating the safety and preliminary efficacy of this compound in combination with mFOLFOX-6 in patients with mCRC.
Table 1: Efficacy and Safety Data from the ARC-3 Trial in 3L+ mCRC Patients
| Parameter | Value |
| Efficacy | |
| Objective Response Rate (ORR) | 9.1% |
| Median Progression-Free Survival (PFS) | 3.9 months |
| Median Overall Survival (OS) | 15.7 months |
| Safety (this compound-related Adverse Events >30%) | |
| Fatigue | >30% (Grades 1-2) |
| Nausea | >30% (Grades 1-2) |
| Serious Adverse Events (this compound-related) | |
| Grade 3 Acute Kidney Injury | 1 patient |
| Grade 4-5 SAEs | None reported |
Data as of November 20, 2020, for 22 efficacy-evaluable 3L+ patients.
ARC-9 Study
The ARC-9 study is a larger, randomized Phase 1b/2 platform study evaluating this compound-based combinations in mCRC. Cohort B of this study is particularly relevant, comparing this compound + Zimberelimab (an anti-PD-1 antibody) + mFOLFOX-6 + Bevacizumab (EZFB) to Regorafenib in third-line mCRC.
Table 2: Efficacy Data from Cohort B of the ARC-9 Trial
| Parameter | EZFB Arm (n=75) | Regorafenib Arm (n=37) | Hazard Ratio (95% CI) | p-value |
| Median Overall Survival (OS) | 19.7 months | 9.5 months | 0.37 (0.22-0.63) | 0.0003 |
| Median Progression-Free Survival (PFS) | 6.2 months | 2.1 months | 0.27 (0.17-0.43) | <0.0001 |
| Confirmed Objective Response Rate (ORR) | 17.3% | 2.7% | - | - |
Data as of November 13, 2023.
Table 3: Safety Data from Cohort B of the ARC-9 Trial
| Adverse Event | EZFB Arm | Regorafenib Arm |
| Grade ≥3 TEAEs attributed to this compound or Zimberelimab | 23.0% | 25.7% (attributed to Regorafenib) |
| TEAE leading to discontinuation of all study drugs | 5% | 17% |
Experimental Protocols
Clinical Protocol: ARC-9 (Cohort B)
This protocol provides a general framework based on the available information for the ARC-9 study. Researchers should always refer to the specific and complete clinical trial protocol for detailed instructions.
4.1.1. Patient Population
-
Histologically confirmed metastatic colorectal adenocarcinoma.
-
Progression on or intolerance to at least two prior lines of therapy for metastatic disease, including a fluoropyrimidine, irinotecan, oxaliplatin, an anti-VEGF therapy (if eligible), and an anti-EGFR therapy (for RAS wild-type tumors).
-
ECOG performance status of 0 or 1.
-
Measurable disease per RECIST v1.1.
-
Adequate organ function.
4.1.2. Treatment Regimen
-
This compound: 150 mg administered orally once daily.
-
Zimberelimab: 360 mg administered as an intravenous infusion every 3 weeks.
-
mFOLFOX-6:
-
Oxaliplatin: 85 mg/m² intravenous infusion over 2 hours on Day 1.
-
Leucovorin: 400 mg/m² intravenous infusion over 2 hours on Day 1.
-
5-Fluorouracil: 400 mg/m² intravenous bolus on Day 1, followed by a 2400 mg/m² continuous intravenous infusion over 46-48 hours.
-
-
Bevacizumab: 5 mg/kg intravenous infusion on Day 1.
Treatment is administered in 14-day cycles.
4.1.3. Assessments
-
Safety: Monitored continuously through physical examinations, vital signs, and laboratory tests. Adverse events are graded according to CTCAE.
-
Efficacy: Tumor assessments (CT or MRI) are performed at baseline and every 8 weeks. Response is evaluated using RECIST v1.1.
-
Pharmacokinetics (PK): Blood samples are collected at specified time points to determine the concentration of this compound and its metabolites.
-
Pharmacodynamics (PD): Blood and tumor biopsy samples may be collected to assess biomarkers related to the adenosine pathway and immune activation.
Preclinical Protocol: In Vivo Murine Syngeneic Tumor Model
This protocol is a generalized representation based on common practices for evaluating immuno-oncology agents in combination with chemotherapy.
4.2.1. Materials
-
Animals: 6-8 week old female BALB/c mice.
-
Cell Line: CT26 colon carcinoma cells.
-
Reagents:
-
This compound (formulated for oral gavage).
-
5-Fluorouracil (formulated for intraperitoneal injection).
-
Oxaliplatin (formulated for intraperitoneal injection).
-
Matrigel.
-
Phosphate-Buffered Saline (PBS).
-
4.2.2. Procedure
-
Tumor Implantation: Subcutaneously inject 1x10^6 CT26 cells in 100 µL of a 1:1 PBS/Matrigel solution into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by caliper measurements every 2-3 days. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Treatment Initiation: When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (e.g., Vehicle, this compound, FOLFOX, this compound + FOLFOX).
-
Dosing:
-
This compound: Administer orally once daily.
-
FOLFOX: Administer 5-FU and Oxaliplatin intraperitoneally on a specified schedule (e.g., once or twice weekly).
-
-
Endpoint: Continue treatment for a defined period (e.g., 2-3 weeks) or until tumors in the control group reach a predetermined endpoint size.
-
Analysis: At the end of the study, collect tumors and spleens for downstream analysis (e.g., flow cytometry for immune cell infiltration, immunohistochemistry).
Preclinical Protocol: In Vitro T-Cell Activation Assay
This protocol outlines a general method to assess the ability of this compound to reverse adenosine-mediated suppression of T-cell activation.
4.3.1. Materials
-
Cells: Human Peripheral Blood Mononuclear Cells (PBMCs).
-
Reagents:
-
Adenosine.
-
This compound.
-
Anti-CD3/CD28 antibodies or beads for T-cell stimulation.
-
RPMI-1640 medium with 10% FBS.
-
Cytokine detection assay (e.g., ELISA or CBA for IFN-γ and IL-2).
-
Proliferation dye (e.g., CFSE).
-
4.3.2. Procedure
-
Cell Preparation: Isolate PBMCs from healthy donor blood.
-
Treatment: Plate PBMCs and pre-incubate with varying concentrations of this compound for 1 hour.
-
Suppression and Stimulation: Add adenosine to the wells, followed by the T-cell stimulus (e.g., anti-CD3/CD28 beads).
-
Incubation: Culture the cells for 48-72 hours.
-
Analysis:
-
Cytokine Production: Collect supernatants and measure the concentration of IFN-γ and IL-2.
-
Proliferation: Stain cells with a proliferation dye at the beginning of the culture and analyze dye dilution by flow cytometry at the end.
-
Conclusion
The combination of this compound with the FOLFOX chemotherapy regimen represents a promising therapeutic strategy, particularly for metastatic colorectal cancer. The available clinical data from the ARC-3 and ARC-9 trials suggest that this combination is well-tolerated and can lead to improved clinical outcomes. The preclinical rationale is sound, with this compound's mechanism of action directly counteracting a key immunosuppressive pathway that can be activated by chemotherapy. Further research, including the full publication of pivotal trial results and more detailed preclinical mechanism of action studies, will be crucial to fully elucidate the potential of this combination therapy.
References
Application Notes and Protocols for In Vitro T Cell Proliferation Assay with Etrumadenant
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the tumor microenvironment (TME), high concentrations of extracellular adenosine act as a potent immunosuppressive molecule. Adenosine exerts its effects by binding to G protein-coupled receptors on the surface of immune cells, primarily the A2a and A2b receptors (A2aR and A2bR). Activation of these receptors on T cells leads to an increase in intracellular cyclic AMP (cAMP), which in turn inhibits T cell receptor (TCR) signaling, leading to reduced proliferation, cytokine production, and effector function. This adenosine-mediated immunosuppression is a significant mechanism of tumor immune evasion.
Etrumadenant (also known as AB928) is an investigational, orally bioavailable small molecule that acts as a dual antagonist of both A2aR and A2bR. By blocking these receptors, this compound is designed to prevent adenosine-mediated signaling, thereby restoring and enhancing the anti-tumor functions of immune cells, including T cells. In vitro T cell proliferation assays are crucial tools to evaluate the efficacy of immunomodulatory agents like this compound. These assays measure the ability of T cells to divide and expand upon stimulation, a hallmark of a robust immune response. This document provides detailed protocols for assessing the impact of this compound on T cell proliferation using Carboxyfluorescein succinimidyl ester (CFSE) dilution by flow cytometry and the classic [3H]-thymidine incorporation method.
Principle of the Assay
The in vitro T cell proliferation assay is designed to quantify the ability of this compound to reverse adenosine-mediated suppression of T cell division. T cells are first isolated and then stimulated to proliferate in the presence of an adenosine receptor agonist (e.g., NECA) with or without varying concentrations of this compound.
-
CFSE Dilution Method: T cells are labeled with the fluorescent dye CFSE. When cells divide, the dye is distributed equally between the daughter cells, resulting in a halving of fluorescence intensity with each cell division. This allows for the tracking of cell divisions and quantification of proliferation by flow cytometry.
-
[3H]-Thymidine Incorporation Method: This classic method measures the incorporation of a radioactive nucleoside, [3H]-thymidine, into the DNA of actively dividing cells. The amount of radioactivity incorporated is directly proportional to the level of cell proliferation.
Signaling Pathway of this compound in T Cells
Caption: this compound blocks adenosine binding to A2a/b receptors on T cells.
Experimental Protocols
Protocol 1: Isolation of Human Peripheral Blood Mononuclear Cells (PBMCs)
This protocol describes the isolation of PBMCs from whole blood, which serve as the source of T cells for the proliferation assay.
Materials:
-
Human whole blood collected in heparinized tubes
-
Ficoll-Paque™ PLUS or similar density gradient medium
-
Phosphate-Buffered Saline (PBS), sterile
-
Complete RPMI-1640 medium (supplemented with 10% Fetal Bovine Serum, 1% Penicillin-Streptomycin, and 2 mM L-glutamine)
-
50 mL conical tubes
-
Serological pipettes
-
Centrifuge
Procedure:
-
Dilute whole blood 1:1 with sterile PBS in a 50 mL conical tube.
-
Carefully layer 20-30 mL of the diluted blood over 15 mL of Ficoll-Paque™ in a new 50 mL conical tube, avoiding mixing of the layers.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
After centrifugation, four layers will be visible. Carefully aspirate the upper layer (plasma) and transfer the distinct buffy coat layer containing PBMCs to a new 50 mL conical tube.
-
Wash the isolated PBMCs by adding PBS to a final volume of 45 mL and centrifuge at 300 x g for 10 minutes.
-
Discard the supernatant and repeat the wash step.
-
Resuspend the PBMC pellet in 10 mL of complete RPMI-1640 medium.
-
Count the cells using a hemocytometer or automated cell counter and assess viability (e.g., with Trypan Blue). Adjust the cell concentration as required for the T cell isolation or proliferation assay.
Protocol 2: CFSE-Based T Cell Proliferation Assay
This protocol details the measurement of T cell proliferation by tracking the dilution of CFSE dye.
Materials:
-
Isolated PBMCs or purified T cells (CD3+ T cells can be isolated from PBMCs using magnetic bead-based negative selection kits)
-
CellTrace™ CFSE Cell Proliferation Kit or equivalent
-
Complete RPMI-1640 medium
-
Anti-human CD3 antibody (plate-bound or soluble)
-
Anti-human CD28 antibody (soluble)
-
Adenosine receptor agonist (e.g., NECA)
-
This compound (dissolved in DMSO, final DMSO concentration should be <0.1%)
-
96-well flat-bottom culture plates
-
Flow cytometer
-
Flow cytometry antibodies (e.g., Anti-CD4, Anti-CD8, viability dye)
Procedure:
A. CFSE Labeling of T Cells:
-
Resuspend PBMCs or purified T cells at a concentration of 1 x 10^6 cells/mL in pre-warmed PBS.
-
Prepare a CFSE working solution (typically 0.5-5 µM in PBS) from a DMSO stock. The optimal concentration should be determined empirically.
-
Add the CFSE working solution to the cell suspension (1:1 volume ratio) and mix immediately by gentle vortexing.
-
Incubate for 10-20 minutes at 37°C, protected from light.
-
Quench the labeling reaction by adding 5 volumes of cold complete RPMI-1640 medium (containing FBS) and incubate for 5 minutes on ice.
-
Wash the cells twice with complete RPMI-1640 medium by centrifuging at 400 x g for 5 minutes to remove unbound CFSE.
-
Resuspend the labeled cells in complete RPMI-1640 at a final concentration of 1 x 10^6 cells/mL.
B. Assay Setup:
-
(Optional) Coat a 96-well flat-bottom plate with anti-CD3 antibody (e.g., 1-5 µg/mL in sterile PBS) by incubating for 2-4 hours at 37°C or overnight at 4°C. Wash the wells twice with sterile PBS before adding cells.
-
Prepare serial dilutions of this compound and the adenosine agonist in complete RPMI-1640 medium.
-
Set up experimental conditions in triplicate in the 96-well plate. A sample plate layout is provided in the Data Presentation section.
-
Unstimulated Control: Labeled T cells only.
-
Stimulated Control: Labeled T cells + anti-CD3/CD28 stimulation.
-
Suppression Control: Labeled T cells + stimulation + adenosine agonist.
-
This compound Treatment: Labeled T cells + stimulation + adenosine agonist + varying concentrations of this compound.
-
-
Add 100 µL of the CFSE-labeled cell suspension (1 x 10^5 cells) to each well.
-
Add 100 µL of the appropriate treatment solution (containing stimulants, agonist, and/or this compound at 2x the final concentration). If using plate-bound anti-CD3, add soluble anti-CD28 (e.g., 1-2 µg/mL final concentration).
-
Incubate the plate for 3-5 days at 37°C in a humidified 5% CO2 incubator.
C. Flow Cytometry Analysis:
-
After incubation, harvest the cells from each well.
-
Wash the cells with FACS buffer (PBS + 2% FBS).
-
Stain the cells with fluorescently conjugated antibodies for cell surface markers (e.g., CD4, CD8) and a viability dye to exclude dead cells from the analysis.
-
Acquire the samples on a flow cytometer. CFSE fluoresces in the FITC channel.
-
Analyze the data using appropriate software. Gate on the live, single-cell population and then on T cell subsets (e.g., CD4+ or CD8+). Analyze the CFSE histogram to identify distinct peaks representing successive generations of divided cells.
Experimental Workflow for CFSE Assay
Caption: Workflow for the CFSE-based T cell proliferation assay.
Protocol 3: [3H]-Thymidine Incorporation Assay (Alternative Method)
This protocol provides a classic alternative for measuring T cell proliferation.
Materials:
-
Same as Protocol 2, excluding CFSE kit and flow cytometer.
-
[3H]-Thymidine (1 µCi/well)
-
Cell harvester
-
Scintillation vials
-
Scintillation fluid
-
Liquid scintillation counter
Procedure:
-
Set up the 96-well plate assay as described in Protocol 2, steps B1-B5, using unlabeled T cells.
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
Add 1 µCi of [3H]-thymidine to each well.
-
Incubate for an additional 18-24 hours.
-
Harvest the cells onto glass fiber filters using a cell harvester. The harvester will lyse the cells and trap the DNA containing the incorporated [3H]-thymidine onto the filter mat.
-
Wash the filters extensively with PBS to remove unincorporated [3H]-thymidine.
-
Dry the filter mat and place the individual filter discs into scintillation vials.
-
Add scintillation fluid to each vial and measure the radioactivity (counts per minute, CPM) using a liquid scintillation counter.
-
The CPM values are directly proportional to the rate of T cell proliferation.
Data Presentation
Quantitative data should be summarized to facilitate comparison between different treatment conditions.
Table 1: Sample Plate Layout for 96-Well T Cell Proliferation Assay
| Well | 1-3 | 4-6 | 7-9 | 10-12 |
| A | Unstimulated | Stimulated | Stim + Adenosine Agonist | Stim + Agonist + this compound [C1] |
| B | Unstimulated | Stimulated | Stim + Adenosine Agonist | Stim + Agonist + this compound [C2] |
| C | Unstimulated | Stimulated | Stim + Adenosine Agonist | Stim + Agonist + this compound [C3] |
| D | Media Blank | Stim + this compound [C1] | Stim + this compound [C2] | Stim + this compound [C3] |
| (Stim = Anti-CD3/CD28; Agonist = Adenosine Receptor Agonist; [C1-C3] = Different concentrations of this compound) |
Table 2: Summary of T Cell Proliferation Data (CFSE Method)
| Treatment Group | % Divided Cells (CD4+) | Proliferation Index (CD4+) | % Divided Cells (CD8+) | Proliferation Index (CD8+) |
| Unstimulated | 2.5 ± 0.8 | 1.1 ± 0.1 | 1.9 ± 0.5 | 1.0 ± 0.1 |
| Stimulated | 85.6 ± 4.2 | 3.5 ± 0.3 | 92.1 ± 3.1 | 4.1 ± 0.4 |
| Stim + Agonist (10 µM) | 35.2 ± 3.5 | 1.8 ± 0.2 | 41.5 ± 4.0 | 2.0 ± 0.3 |
| Stim + Agonist + this compound (1 nM) | 48.9 ± 4.1 | 2.2 ± 0.2 | 55.3 ± 3.8 | 2.5 ± 0.2 |
| Stim + Agonist + this compound (10 nM) | 65.7 ± 5.0 | 2.8 ± 0.3 | 72.4 ± 4.5 | 3.2 ± 0.3 |
| Stim + Agonist + this compound (100 nM) | 82.3 ± 4.5 | 3.4 ± 0.3 | 89.8 ± 3.6 | 3.9 ± 0.4 |
| (Data are represented as Mean ± SD from triplicate wells. Proliferation Index is the average number of divisions for all responding cells.) |
Table 3: Summary of T Cell Proliferation Data ([3H]-Thymidine Method)
| Treatment Group | [3H]-Thymidine Incorporation (CPM) | % Inhibition of Proliferation |
| Unstimulated | 510 ± 85 | - |
| Stimulated | 45,800 ± 3,250 | 0% (Reference) |
| Stim + Agonist (10 µM) | 15,200 ± 1,560 | 66.8% |
| Stim + Agonist + this compound (1 nM) | 22,500 ± 2,100 | 50.9% |
| Stim + Agonist + this compound (10 nM) | 33,100 ± 2,890 | 27.7% |
| Stim + Agonist + this compound (100 nM) | 43,500 ± 3,150 | 5.0% |
| (Data are represented as Mean ± SD from triplicate wells. % Inhibition is calculated relative to the stimulated control.) |
These protocols provide robust methods for evaluating the ability of this compound to counteract adenosine-induced immunosuppression in vitro. The CFSE dilution assay offers detailed, multi-parametric information at a single-cell level, while the [3H]-thymidine incorporation assay serves as a reliable, high-throughput alternative. The expected result is that this compound will reverse the inhibitory effects of adenosine agonists on T cell proliferation in a dose-dependent manner, providing crucial pre-clinical evidence for its mechanism of action.
Application Notes and Protocols: Flow Cytometry Analysis of Immune Cells Following Etrumadenant Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Etrumadenant (AB928) is an investigational small-molecule dual antagonist of the A2a and A2b adenosine receptors.[1][2] In the tumor microenvironment (TME), high concentrations of extracellular adenosine, produced by the ectonucleotidases CD39 and CD73, suppress anti-tumor immunity by binding to A2a and A2b receptors on various immune cells.[3][4] this compound is designed to block this immunosuppressive pathway, thereby restoring the function of key immune effector cells such as T cells, Natural Killer (NK) cells, and myeloid cells.[1][2] Flow cytometry is a critical tool for elucidating the pharmacodynamic effects of this compound, enabling detailed immunophenotyping and functional assessment of immune cell populations in preclinical and clinical studies.
These application notes provide a comprehensive guide to analyzing immune cell subsets by flow cytometry following this compound treatment. The included protocols and data are intended to serve as a practical resource for researchers in immuno-oncology and drug development.
Signaling Pathway of this compound
Caption: this compound blocks adenosine binding to A2a/A2b receptors on immune cells.
Experimental Protocols
Protocol 1: Immunophenotyping of Human Peripheral Blood Mononuclear Cells (PBMCs)
This protocol outlines the procedure for staining human PBMCs to identify major T cell, NK cell, and myeloid cell subsets and their activation status.
Materials:
-
Human PBMCs, isolated by Ficoll-Paque density gradient centrifugation
-
This compound (or vehicle control)
-
Cell culture medium (e.g., RPMI 1640 + 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
FACS Buffer (PBS + 2% FBS + 0.05% sodium azide)
-
Fc Receptor Blocking Reagent (e.g., Human TruStain FcX™)
-
Fixable Viability Dye (e.g., eFluor™ 780)
-
Fluorochrome-conjugated antibodies (see Table 1 for a recommended panel)
-
96-well round-bottom plates
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment:
-
Plate PBMCs at a density of 1 x 10^6 cells/mL in a 24-well plate.
-
Treat cells with the desired concentration of this compound or vehicle control for the specified duration (e.g., 24-72 hours).
-
Optional: Stimulate cells with anti-CD3/CD28 beads or other relevant stimuli to assess activation potential.
-
-
Cell Staining:
-
Harvest cells and wash with PBS.
-
Resuspend cells in 100 µL of PBS and add the fixable viability dye according to the manufacturer's instructions. Incubate for 20 minutes at 4°C in the dark.
-
Wash cells with FACS buffer.
-
Resuspend the cell pellet in 50 µL of FACS buffer containing an Fc receptor blocking reagent and incubate for 10 minutes at 4°C.
-
Without washing, add 50 µL of the antibody cocktail (pre-titrated antibodies) and incubate for 30 minutes at 4°C in the dark.
-
Wash cells twice with FACS buffer.
-
Resuspend cells in 200 µL of FACS buffer for flow cytometry acquisition.
-
-
Flow Cytometry Acquisition and Analysis:
-
Acquire samples on a calibrated flow cytometer.
-
Collect a sufficient number of events for robust statistical analysis (e.g., 100,000 - 500,000 events in the live, single-cell gate).
-
Analyze the data using appropriate flow cytometry analysis software.
-
Table 1: Recommended Antibody Panel for Immunophenotyping
| Target | Fluorochrome | Cell Population/Marker Type |
| CD45 | AF700 | All Leukocytes |
| CD3 | BUV395 | T Cells |
| CD4 | BUV496 | Helper T Cells |
| CD8 | APC-R700 | Cytotoxic T Cells |
| CD56 | PE | NK Cells |
| CD16 | PE-Cy7 | NK Cells, Monocytes |
| CD14 | FITC | Monocytes |
| CD11b | PerCP-Cy5.5 | Myeloid Cells |
| HLA-DR | BV786 | Antigen Presenting Cells, Activation |
| CD69 | BV605 | Early Activation Marker |
| PD-1 (CD279) | BV421 | Exhaustion Marker |
| CD25 | APC | Regulatory T Cells, Activation |
| FoxP3 | PE-Dazzle594 | Regulatory T Cells (Intracellular) |
| CD45RA | BV510 | Naive T Cells |
| CCR7 (CD197) | BV711 | Naive/Central Memory T Cells |
(Note: This is a representative panel. Specific antibody clones and fluorochromes should be optimized based on the instrument and research question.)
Protocol 2: Intracellular Cytokine Staining of T Cells
This protocol is designed to measure the production of key effector cytokines by T cells following stimulation in the presence of this compound.
Materials:
-
Treated PBMCs or isolated T cells (from Protocol 1)
-
Cell Stimulation Cocktail (e.g., PMA and Ionomycin) + Protein Transport Inhibitor (e.g., Brefeldin A)
-
Intracellular Staining Fixation and Permeabilization Buffer Kit
-
Fluorochrome-conjugated antibodies for intracellular cytokines (e.g., IFN-γ, TNF-α, IL-2)
Procedure:
-
Cell Restimulation:
-
Following treatment with this compound, resuspend cells in fresh culture medium.
-
Add the cell stimulation cocktail and protein transport inhibitor.
-
Incubate for 4-6 hours at 37°C.
-
-
Surface Staining:
-
Perform surface staining for T cell markers (e.g., CD3, CD4, CD8) as described in Protocol 1, steps 2a-2f.
-
-
Fixation and Permeabilization:
-
Wash cells and then fix and permeabilize using an intracellular staining fixation and permeabilization buffer kit according to the manufacturer's instructions.
-
-
Intracellular Staining:
-
Add the intracellular cytokine antibody cocktail to the permeabilized cells.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash cells twice with permeabilization buffer.
-
Resuspend cells in FACS buffer for acquisition.
-
Data Presentation
The following tables present illustrative quantitative data based on the expected effects of this compound.
Table 2: Illustrative Changes in Immune Cell Frequencies and Activation after this compound Treatment
| Cell Population | Marker | Vehicle Control (% of Live Cells) | This compound (% of Live Cells) | Fold Change |
| CD8+ T Cells | CD3+ CD8+ | 25.2 ± 2.1 | 28.5 ± 2.5 | 1.13 |
| CD4+ T Cells | CD3+ CD4+ | 45.8 ± 3.5 | 44.9 ± 3.2 | 0.98 |
| Regulatory T Cells | CD4+ CD25+ FoxP3+ | 4.1 ± 0.5 | 2.9 ± 0.4 | 0.71 |
| NK Cells | CD3- CD56+ | 10.5 ± 1.2 | 12.1 ± 1.5 | 1.15 |
| Monocytes | CD14+ | 15.3 ± 1.8 | 14.8 ± 1.6 | 0.97 |
| Activated CD8+ T Cells | CD8+ CD69+ | 8.7 ± 1.1 | 15.4 ± 1.9 | 1.77 |
| Activated CD4+ T Cells | CD4+ CD69+ | 6.2 ± 0.9 | 11.8 ± 1.3 | 1.90 |
Data are presented as mean ± standard deviation and are for illustrative purposes only.
Table 3: Illustrative Cytokine Production by T Cells after this compound Treatment
| T Cell Subset | Cytokine | Vehicle Control (% Positive) | This compound (% Positive) | Fold Change |
| CD8+ T Cells | IFN-γ | 15.3 ± 2.2 | 28.9 ± 3.1 | 1.89 |
| CD8+ T Cells | TNF-α | 12.8 ± 1.9 | 25.1 ± 2.8 | 1.96 |
| CD4+ T Cells | IFN-γ | 8.9 ± 1.3 | 16.5 ± 2.0 | 1.85 |
| CD4+ T Cells | IL-2 | 5.1 ± 0.8 | 9.8 ± 1.2 | 1.92 |
Data are presented as mean ± standard deviation and are for illustrative purposes only.
Experimental Workflow
Caption: Workflow for flow cytometry analysis of immune cells after this compound treatment.
Conclusion
The protocols and illustrative data provided in these application notes offer a framework for assessing the immunological effects of this compound using flow cytometry. By blocking the immunosuppressive adenosine pathway, this compound is expected to enhance the activation and effector function of T cells and NK cells, and potentially modulate the function of myeloid cells within the tumor microenvironment. Rigorous immunophenotyping and functional analysis by flow cytometry are essential for understanding the mechanism of action of this compound and for its continued clinical development.
References
Application Notes and Protocols: Etrumadenant and Zimberelimab Combination Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the combination therapy of etrumadenant and zimberelimab. This compound (AB928) is an investigational small molecule that dually antagonizes the A2a and A2b adenosine receptors, thereby blocking adenosine-mediated immunosuppression within the tumor microenvironment.[1][2][3] Zimberelimab (AB122) is a fully human monoclonal antibody that targets the programmed cell death protein 1 (PD-1) receptor, an established immune checkpoint, to restore anti-tumor T-cell activity.[4][5][6][7] The combination of these two agents represents a promising strategy to enhance anti-cancer immunity through complementary mechanisms of action.
Mechanism of Action
The combination of this compound and zimberelimab targets two distinct immunosuppressive pathways in the tumor microenvironment.
-
This compound: In the tumor microenvironment, high levels of adenosine, produced from the hydrolysis of ATP by ecto-enzymes CD39 and CD73, bind to A2a and A2b receptors on various immune cells, including T cells, NK cells, and myeloid cells.[1][8] This interaction leads to the suppression of their anti-tumor functions.[1] this compound, by blocking both A2a and A2b receptors, prevents adenosine-mediated immunosuppression and helps to restore the activation and proliferation of these immune cells.[1][2]
-
Zimberelimab: Cancer cells can evade immune surveillance by expressing PD-L1 and PD-L2, ligands for the PD-1 receptor on T cells.[4] The binding of PD-L1/L2 to PD-1 triggers an inhibitory signal that dampens T-cell activity.[4][6] Zimberelimab, an anti-PD-1 antibody, blocks this interaction, thereby "releasing the brakes" on T cells and enabling them to recognize and attack cancer cells.[4][5]
The concurrent administration of this compound and zimberelimab is hypothesized to have a synergistic effect by not only reactivating T cells via PD-1 blockade but also by mitigating the broader immunosuppressive effects of adenosine on a range of immune cells within the tumor microenvironment.
Signaling Pathway Diagram
Caption: Combined action of this compound and zimberelimab.
Clinical Data Summary
The combination of this compound and zimberelimab, often in conjunction with other therapies, has been evaluated in several clinical trials. The ARC-9 study (NCT04660812) provides significant data on this combination in metastatic colorectal cancer (mCRC).[9][10]
ARC-9 Trial: Cohort B Efficacy Data (3rd-line mCRC)
| Endpoint | This compound + Zimberelimab + FOLFOX + Bevacizumab (EZFB) (n=75) | Regorafenib (n=37) | Hazard Ratio (95% CI) | p-value |
| Median Overall Survival (OS) | 19.7 months | 9.5 months | 0.37 (0.22-0.63) | 0.0003 |
| Median Progression-Free Survival (PFS) | 6.2 months | 2.1 months | 0.27 (0.17-0.43) | <0.0001 |
| Confirmed Objective Response Rate (ORR) | 17.3% | 2.7% | N/A | N/A |
Data from the ARC-9 Phase 1b/2 study as of the data cut-off on November 13, 2023, with a median follow-up of 20.4 months.[11]
ARC-9 Trial: Cohort B Safety Data (3rd-line mCRC)
| Adverse Event | This compound + Zimberelimab + FOLFOX + Bevacizumab (EZFB) | Regorafenib |
| Treatment-Emergent Adverse Events (TEAEs) Leading to Discontinuation of All Study Drugs | 5% | 17% |
| Grade ≥3 TEAEs Attributed to this compound or Zimberelimab | 23.0% | N/A |
| Grade ≥3 TEAEs Attributed to Regorafenib | N/A | 25.7% |
The safety profile of the EZFB regimen was consistent with the known profiles of the individual agents, with no unexpected toxicities observed.[9][11]
ARC-7 Trial: Efficacy Data in PD-L1-high NSCLC
The ARC-7 trial (NCT04262856) evaluated zimberelimab monotherapy versus combination with an anti-TIGIT antibody (domvanalimab) with or without this compound in first-line, metastatic, PD-L1-high non-small cell lung cancer (NSCLC).[12]
| Treatment Arm | Overall Response Rate (ORR) | Median Progression-Free Survival (PFS) |
| Zimberelimab (Z) | 27% | 5.4 months |
| Domvanalimab + Zimberelimab (DZ) | 41% | 12.0 months |
| This compound + Domvanalimab + Zimberelimab (EDZ) | 40% | 10.9 months |
Interim analysis results as of August 31, 2022, with a median follow-up of 11.8 months.[12]
ARC-7 Trial: Safety Data in PD-L1-high NSCLC
| Treatment Arm | Grade ≥3 Treatment-Emergent Adverse Events (TEAEs) |
| Zimberelimab (Z) | 58% |
| Domvanalimab + Zimberelimab (DZ) | 47% |
| This compound + Domvanalimab + Zimberelimab (EDZ) | 52% |
The addition of this compound and domvanalimab to zimberelimab was well-tolerated, with safety profiles similar to zimberelimab monotherapy.[12]
Experimental Protocols
The following are generalized protocols based on methodologies employed in clinical trials investigating this compound and zimberelimab combination therapy. These should be adapted for specific research needs and conducted in accordance with all applicable regulations and institutional guidelines.
Patient Selection Protocol (Based on ARC-9 and similar trials)
-
Inclusion Criteria:
-
Exclusion Criteria:
-
Prior treatment with an anti-PD-1, anti-PD-L1, or anti-CTLA-4 antibody (unless specified by the protocol).[14]
-
History of other malignancies, with some exceptions.[15]
-
Active brain metastases or leptomeningeal disease.[14]
-
Active autoimmune disease requiring systemic treatment.
-
Use of live vaccines within 28 days of the first dose of trial treatment.[15]
-
Treatment Administration Protocol
-
This compound:
-
Zimberelimab:
-
Administered as an intravenous (IV) infusion.[16]
-
A common dosing schedule is 240 mg every 2 weeks (Q2W) or 360 mg every 3 weeks (Q3W).[12][16]
-
The infusion is typically administered over 30 to 60 minutes.[5]
-
Pre-medication is generally not required but may be administered at the discretion of the investigator.
-
-
Combination Regimen:
Experimental Workflow Diagram
References
- 1. arcusbio.com [arcusbio.com]
- 2. Facebook [cancer.gov]
- 3. Arcus Biosciences - Arcus Biosciences Presents Updated Data for this compound in Third-Line Metastatic Colorectal Cancer and New Data on its HIF-2α Program at the AACR 2021 Annual Meeting [investors.arcusbio.com]
- 4. What is the mechanism of Zimberelimab? [synapse.patsnap.com]
- 5. What is Zimberelimab used for? [synapse.patsnap.com]
- 6. Facebook [cancer.gov]
- 7. arcusbio.com [arcusbio.com]
- 8. arcusbio.com [arcusbio.com]
- 9. gilead.com [gilead.com]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. Gilead and Arcus: this compound Plus Zimberelimab Cuts Death Risk in Third-line Metastatic Colorectal Cancer [synapse.patsnap.com]
- 12. ascopubs.org [ascopubs.org]
- 13. Facebook [cancer.gov]
- 14. onclive.com [onclive.com]
- 15. ClinicalTrials.gov [clinicaltrials.gov]
- 16. arcusbio.com [arcusbio.com]
- 17. Facebook [cancer.gov]
Application Notes & Protocols: Etrumadenant Solubility and Formulation for In Vivo Studies
Audience: Researchers, scientists, and drug development professionals.
Objective: This document provides detailed information and protocols for the solubilization and formulation of Etrumadenant (AB928) for in vivo experimental use. This compound is a potent and selective dual antagonist of the adenosine A2a and A2b receptors, playing a crucial role in relieving adenosine-mediated immune suppression in the tumor microenvironment.
Physicochemical Properties and Solubility
This compound is an orally bioavailable small molecule.[1] Its solubility is a critical factor for the preparation of formulations suitable for in vivo administration. Based on available data, this compound is sparingly soluble in water but shows good solubility in organic solvents like dimethyl sulfoxide (DMSO).[2]
Table 1: this compound Solubility Data
| Solvent | Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | 85 mg/mL (199.31 mM) | Use fresh, anhydrous DMSO as it is hygroscopic, which can reduce solubility.[2] |
| Ethanol | 5 mg/mL | |
| Water | Insoluble |
Recommended Formulations for In Vivo Studies
The choice of formulation for this compound depends on the intended route of administration (e.g., oral gavage, intraperitoneal injection). Below are established protocols for preparing this compound solutions.
Table 2: In Vivo Formulation Protocols for this compound
| Protocol | Composition | Achievable Concentration | Route of Administration |
| Protocol 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.08 mg/mL (4.88 mM) | Not specified, suitable for parenteral routes |
| Protocol 2 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.08 mg/mL (4.88 mM) | Not specified, suitable for parenteral routes |
| Protocol 3 | 10% DMSO, 90% Corn Oil | ≥ 2.08 mg/mL (4.88 mM) | Likely Oral Gavage |
| Protocol 4 | 5% DMSO, 40% PEG300, 5% Tween-80, 50% ddH₂O | Not specified, derived from stock solution | Not specified, suitable for parenteral routes |
| Protocol 5 | 5% DMSO, 95% Corn Oil | Not specified, derived from stock solution | Oral Gavage |
Data sourced from MedchemExpress and Selleck Chemicals.[1][2]
Experimental Protocols
3.1. Protocol for Formulation 1 (PEG300/Tween-80 based)
This protocol is suitable for achieving a clear solution of this compound for parenteral administration.
Materials:
-
This compound (AB928) powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Sterile Saline (0.9% NaCl)
Procedure:
-
Prepare Stock Solution: Weigh the required amount of this compound powder and dissolve it in DMSO to create a concentrated stock solution (e.g., 20.8 mg/mL).
-
Vehicle Preparation: In a sterile container, add the required volume of PEG300.
-
Solubilization: To the PEG300, add the corresponding volume of the this compound-DMSO stock solution. Mix thoroughly until a homogenous solution is formed.
-
Emulsification: Add Tween-80 to the mixture and vortex until it is evenly dispersed.
-
Final Formulation: Add sterile saline to reach the final desired volume. Mix gently until a clear solution is obtained.
-
Example for 1 mL of 2.08 mg/mL solution:
-
Start with a 20.8 mg/mL stock of this compound in DMSO.
-
Take 100 µL of the stock solution.
-
Add it to 400 µL of PEG300 and mix.
-
Add 50 µL of Tween-80 and mix.
-
Add 450 µL of Saline to bring the total volume to 1 mL.[1]
-
-
Note: If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[1] Prepared solutions should be aliquoted and stored appropriately to avoid repeated freeze-thaw cycles. For long-term storage, -80°C is recommended.[1]
3.2. Protocol for Formulation 3 (Corn Oil based)
This formulation is suitable for oral gavage.
Materials:
-
This compound (AB928) powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Corn Oil
Procedure:
-
Prepare Stock Solution: Prepare a concentrated stock solution of this compound in DMSO (e.g., 20.8 mg/mL).
-
Final Formulation: Add the required volume of the this compound-DMSO stock solution to the corn oil to achieve the final desired concentration. Mix thoroughly.
-
Example for 1 mL of 2.08 mg/mL solution:
-
Start with a 20.8 mg/mL stock of this compound in DMSO.
-
Add 100 µL of the stock solution to 900 µL of corn oil.[1]
-
Mix until a homogenous suspension/solution is formed.
-
-
Visualization of Signaling Pathway and Experimental Workflow
Signaling Pathway of this compound
This compound functions by blocking the A2a and A2b adenosine receptors.[3] In the tumor microenvironment, high levels of extracellular adenosine suppress the activity of immune cells, such as T cells and natural killer (NK) cells, by binding to these receptors. By antagonizing both A2a and A2b receptors, this compound prevents this immunosuppressive signaling, thereby restoring the anti-tumor immune response.[3][4]
Caption: this compound blocks adenosine-mediated immune suppression.
Experimental Workflow for In Vivo Studies
The following diagram outlines a typical workflow for preparing and administering this compound in a preclinical in vivo model.
Caption: Workflow for this compound in vivo studies.
References
Application Notes: Western Blot Analysis of Adenosine Pathway Proteins
Introduction
The adenosine pathway is a critical regulator of various physiological and pathophysiological processes, including inflammation, immune responses, neurotransmission, and cancer progression. Extracellular adenosine, produced from the dephosphorylation of adenosine triphosphate (ATP), exerts its effects by binding to four G protein-coupled receptors: A1, A2A, A2B, and A3. The production of adenosine is primarily regulated by two cell-surface ectonucleotidases: CD39 (ectonucleoside triphosphate diphosphohydrolase-1), which hydrolyzes ATP and ADP to AMP, and CD73 (ecto-5'-nucleotidase), which converts AMP to adenosine.[1] Given their significant roles in cellular signaling, the proteins of the adenosine pathway are key targets for therapeutic intervention in a range of diseases.
Western blot analysis is a powerful and widely used technique to detect and quantify the expression levels of specific proteins within a complex biological sample. For researchers and drug development professionals studying the adenosine pathway, Western blotting provides a robust method to:
-
Characterize the expression profile of CD39, CD73, and adenosine receptors in different tissues, cell lines, or disease models.
-
Investigate the modulation of these protein levels in response to drug candidates or other stimuli.
-
Validate findings from other techniques such as qPCR or immunohistochemistry at the protein level.
-
Assess the specificity of antibodies developed for targeting these proteins.
These application notes provide detailed protocols for the Western blot analysis of key adenosine pathway proteins and summarize quantitative data from relevant studies to serve as a valuable resource for researchers in this field.
Quantitative Data Summary
The following tables summarize quantitative data from Western blot analyses of adenosine pathway proteins in various experimental contexts. The data is presented as relative expression or fold change compared to control conditions.
Table 1: Quantitative Western Blot Analysis of CD39 and CD73
| Target Protein | Sample Type | Experimental Condition | Fold Change vs. Control | Reference |
| CD39 | Human Umbilical Vein Endothelial Cells (HUVECs) | Treatment with 50 µM cilostazol for 18h | ~2.0-fold increase | [2] |
| CD39 | Human Umbilical Vein Endothelial Cells (HUVECs) | Treatment with 200 µM milrinone for 18h | ~2.5-fold increase | [2] |
| CD73 | Primary rat astrocytes | Scratch wound assay | ~1.5-fold increase | [3] |
| CD73 | Mouse Aortic Smooth Muscle Cells (SMCs) from Nt5e-/- mice | Baseline vs. Nt5e+/+ SMCs | Upregulated | [4] |
Table 2: Quantitative Western Blot Analysis of Adenosine Receptors
| Target Protein | Sample Type | Experimental Condition | Fold Change vs. Control | Reference |
| A1 Receptor | HeLa cells | Resveratrol treatment | Increased | [5] |
| A2A Receptor | HeLa cells | Resveratrol treatment | Decreased | [5] |
| A2B Receptor | Rat Preglomerular Microvessels (PGMVs) | Comparison to renal cortex and medulla | Higher expression in PGMVs | [6] |
| A2B Receptor | Mouse Cardiac Allografts | 7 days post-transplantation vs. native heart | Increased | [7] |
| A3 Receptor | Mouse Cardiac Allografts | 7 days post-transplantation vs. native heart | Increased | [7] |
Experimental Protocols
The following are detailed protocols for Western blot analysis of CD39, CD73, and adenosine receptors. These protocols are generalized and may require optimization based on the specific sample type, antibody, and experimental setup.
Protocol 1: Western Blotting for CD39 and CD73
1. Sample Preparation (Cell Lysate)
-
Culture cells to 70-90% confluency.[8]
-
Place the cell culture dish on ice and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).[9]
-
Aspirate the PBS and add ice-cold RIPA lysis buffer (Radioimmunoprecipitation assay buffer) containing protease and phosphatase inhibitors. For a 10 cm dish, use approximately 0.5-1 mL of lysis buffer.[10]
-
For adherent cells, use a cell scraper to gently collect the cell lysate. For suspension cells, pellet the cells by centrifugation and resuspend in lysis buffer.[9]
-
Transfer the lysate to a pre-cooled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 12,000-14,000 x g for 15-20 minutes at 4°C to pellet cellular debris.[10]
-
Carefully transfer the supernatant (protein lysate) to a new pre-cooled tube.
-
Determine the protein concentration using a BCA or Bradford protein assay.[10]
2. SDS-PAGE and Protein Transfer
-
Mix the protein lysate with 4x Laemmli sample buffer to a final concentration of 1x. For CD73, which has a predicted molecular weight of around 63 kDa but can run at ~70 kDa on a Western blot, and CD39, which is also a glycoprotein, it is generally recommended to heat the samples at 95-100°C for 5 minutes to ensure denaturation.[11] However, for some multi-pass transmembrane proteins, heating at 70°C for 10 minutes may be preferable to prevent aggregation.
-
Load 20-40 µg of protein per lane into a 4-12% SDS-polyacrylamide gel. Include a pre-stained protein ladder to monitor migration.[3]
-
Run the gel at 100-150V until the dye front reaches the bottom of the gel.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane. A wet transfer system is commonly used at 100V for 1-2 hours or overnight at 4°C at a lower voltage.
3. Immunoblotting
-
Following transfer, block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.[9]
-
Incubate the membrane with the primary antibody (e.g., rabbit anti-CD39 or rabbit anti-CD73) diluted in the blocking buffer. The optimal dilution should be determined empirically, but a starting point of 1:1000 is common. Incubate overnight at 4°C with gentle agitation.[3]
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG) diluted in blocking buffer (typically 1:2000 to 1:10000) for 1 hour at room temperature.[3]
-
Wash the membrane three times for 10 minutes each with TBST.
-
Detect the protein bands using an Enhanced Chemiluminescence (ECL) substrate and an imaging system.
Protocol 2: Western Blotting for Adenosine Receptors (A1, A2A, A2B, A3)
Adenosine receptors are multi-pass transmembrane proteins, which requires special considerations during sample preparation.
1. Membrane Protein Extraction
For low-abundance membrane proteins, enriching the membrane fraction is recommended.
-
Harvest cells and wash twice with ice-cold PBS.
-
Resuspend the cell pellet in a hypotonic buffer (e.g., 10 mM Tris-HCl, pH 7.4, with protease inhibitors) and incubate on ice for 15-20 minutes to allow the cells to swell.
-
Homogenize the cells using a Dounce homogenizer or by passing them through a fine-gauge needle.
-
Centrifuge the homogenate at a low speed (e.g., 1,000 x g) for 10 minutes at 4°C to pellet nuclei and unbroken cells.
-
Transfer the supernatant to a new tube and centrifuge at a high speed (e.g., 100,000 x g) for 1 hour at 4°C to pellet the membrane fraction.
-
Discard the supernatant (cytosolic fraction) and resuspend the membrane pellet in a suitable lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Determine the protein concentration using a BCA or Bradford protein assay.
2. SDS-PAGE and Protein Transfer
-
Mix the membrane protein lysate with Laemmli sample buffer. Crucially, for multi-pass transmembrane proteins like adenosine receptors, boiling the samples should be avoided as it can cause aggregation. Instead, incubate the samples at 37°C for 30 minutes or at room temperature for 1 hour.[12]
-
Proceed with SDS-PAGE and protein transfer as described in Protocol 1.
3. Immunoblotting
-
Follow the immunoblotting steps as described in Protocol 1, using primary antibodies specific for the adenosine receptor of interest (e.g., rabbit anti-A2A receptor). A starting dilution of 1:1000 is recommended.[13]
Visualizations
Adenosine Signaling Pathway
Caption: Overview of the adenosine signaling pathway.
Western Blot Experimental Workflow
Caption: General workflow for Western blot analysis.
References
- 1. Exploring the Expression of Adenosine Pathway-Related Markers CD73 and CD39 in Colorectal and Pancreatic Carcinomas Characterized by Multiplex Immunofluorescence: A Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Unveiling the Role of Ecto-5′-Nucleotidase/CD73 in Astrocyte Migration by Using Pharmacological Tools [frontiersin.org]
- 4. Ecto-5′-nucleotidase (Nt5e/CD73)-mediated adenosine signaling attenuates TGFβ-2 induced elastin and cellular contraction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Ecto-5′ nucleotidase (CD73)-mediated adenosine generation and signaling in murine cardiac allograft vasculopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sample preparation of membrane-bound and nuclear proteins for western blot | Abcam [abcam.com]
- 9. origene.com [origene.com]
- 10. jitc.bmj.com [jitc.bmj.com]
- 11. youtube.com [youtube.com]
- 12. Adenosine A2a receptors form distinct oligomers in protein detergent complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ADORA2A/Adenosine Receptor A2a (E6M3W) Rabbit mAb | Cell Signaling Technology [cellsignal.com]
Troubleshooting & Optimization
Etrumadenant In Vivo Dosing Optimization: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the dosage of Etrumadenant (AB928) for in vivo experiments. This compound is a potent, orally bioavailable dual antagonist of the A2a and A2b adenosine receptors, designed to reverse adenosine-mediated immunosuppression within the tumor microenvironment. Proper dosage is critical for achieving maximal therapeutic efficacy while minimizing potential toxicity.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a dual antagonist of the A2a and A2b adenosine receptors (A2aR and A2bR).[1] In the tumor microenvironment, high levels of extracellular adenosine suppress the activity of various immune cells, including T cells, natural killer (NK) cells, and dendritic cells, by binding to these receptors. This immunosuppressive signaling is mediated through the cyclic AMP (cAMP) and phosphorylated cAMP response element-binding protein (pCREB) pathway. This compound blocks this interaction, thereby restoring anti-tumor immune responses.
Q2: What is a typical starting dose for this compound in mouse models?
A2: Based on preclinical studies, a common oral dose of this compound in mice is 100 mg/kg, often administered twice daily (BID). This dosage has been shown to be well-tolerated and effective in various syngeneic tumor models. However, the optimal dose can be model-dependent.
Q3: How should this compound be formulated for oral administration in mice?
A3: this compound can be formulated as a suspension for oral gavage. A common vehicle is 0.5% (w/v) methylcellulose with 1% (v/v) Tween-80 in distilled water.
Q4: How can I assess if this compound is engaging its target in vivo?
A4: Target engagement can be assessed by measuring the phosphorylation of CREB (pCREB), a downstream signaling molecule of the A2a/A2b receptors. This can be done using phospho-flow cytometry on immune cells isolated from peripheral blood, splenocytes, or tumor-infiltrating lymphocytes (TILs). A significant reduction in adenosine-agonist-induced pCREB levels in this compound-treated animals compared to vehicle controls indicates target engagement. Doses for efficacy studies in mice have been selected based on plasma concentrations that significantly inhibit pCREB induction by an adenosine agonist like NECA (5'-N-Ethylcarboxamidoadenosine) in a whole-blood assay.
Troubleshooting Guide
| Problem | Potential Causes | Recommended Actions |
| Suboptimal anti-tumor efficacy | 1. Insufficient Dosage: The administered dose may not be achieving the required therapeutic plasma concentration. 2. Inadequate Dosing Frequency: The dosing interval may be too long, allowing for drug clearance and loss of target engagement. 3. Poor Bioavailability: Issues with the formulation or route of administration may be limiting drug absorption. 4. Tumor Model Resistance: The chosen tumor model may not be sensitive to adenosine receptor blockade. | 1. Dose Escalation: Perform a dose-ranging study to identify a more effective dose. Monitor for signs of toxicity. 2. Increase Dosing Frequency: Consider administering the drug twice daily (BID) to maintain more consistent plasma levels. 3. Formulation Optimization: Ensure the drug is properly suspended before each administration. Consider alternative vehicles if absorption is a concern. 4. Pharmacodynamic (PD) Analysis: Measure pCREB levels in immune cells to confirm target engagement. If the target is engaged but efficacy is low, the model may be inappropriate. |
| Observed Toxicity (e.g., weight loss, lethargy) | 1. Dose is too high: The current dose may be exceeding the maximum tolerated dose (MTD). 2. Off-target effects: Although this compound is selective, high concentrations could lead to off-target activities. 3. Interaction with other agents: If used in combination therapy, there may be synergistic toxicity. | 1. Dose Reduction: Lower the dose to a previously tolerated level. 2. Monitor Animal Health: Closely monitor animal weight, behavior, and overall health. 3. Toxicity Study: If using a novel combination, a preliminary toxicity study with the combination is recommended. |
| High variability in experimental results | 1. Inconsistent Dosing: Variations in gavage technique or formulation preparation can lead to inconsistent drug delivery. 2. Biological Variability: Inherent differences between individual animals can contribute to varied responses. 3. Assay Variability: Inconsistent sample collection or processing can introduce variability in endpoint measurements. | 1. Standardize Procedures: Ensure all personnel are trained on consistent oral gavage techniques and that the formulation is homogenized before each use. 2. Increase Group Size: A larger number of animals per group can help to mitigate the impact of individual variability. 3. Refine Assay Protocols: Standardize the timing of sample collection and processing methods for all experimental groups. |
Quantitative Data Summary
Table 1: In Vitro Potency of this compound
| Receptor | Binding Affinity (Ki) |
| A2aR | 1.5 nM |
| A2bR | 2.0 nM |
Table 2: Representative Preclinical In Vivo Dosing of this compound and Similar Dual A2a/A2b Antagonists
| Compound | Animal Model | Tumor Type | Dose | Route | Frequency |
| This compound (AB928) | Mouse | Various Syngeneic Models | 100 mg/kg | Oral | BID |
| This compound (AB928) | Mouse | Colon Carcinoma (with CAR-T) | 10 mg | Oral | Daily |
| Compound 14a | Mouse | CT26 Colon Carcinoma | 50 mg/kg | Oral | BID |
Table 3: Human Pharmacokinetic and Pharmacodynamic Parameters for this compound (for context)
| Parameter | Value |
| Elimination Half-life | 23.2 hours |
| IC90 for pCREB inhibition | 455 ng/mL |
Key Experimental Protocols
Protocol 1: Ex Vivo pCREB Phospho-flow Cytometry Assay for Target Engagement
-
Blood/Spleen Collection: At a predetermined time point after this compound administration (e.g., at the predicted Tmax), collect whole blood via cardiac puncture or harvest spleens.
-
Cell Preparation: Prepare a single-cell suspension from the spleen by mechanical dissociation. For whole blood, red blood cells can be lysed after staining.
-
Adenosine Receptor Stimulation: Stimulate the cells with a known A2a/A2b receptor agonist, such as NECA (e.g., 5 µM), for a short period (e.g., 10-15 minutes) at 37°C. Include a non-stimulated control.
-
Fixation and Permeabilization: Fix the cells immediately after stimulation with a paraformaldehyde-based buffer. Then, permeabilize the cells using a methanol-based buffer to allow for intracellular staining.
-
Antibody Staining: Stain the cells with fluorescently labeled antibodies against immune cell surface markers (e.g., CD3, CD8, CD4) and against phosphorylated CREB (pCREB).
-
Flow Cytometry Analysis: Acquire the samples on a flow cytometer and analyze the geometric mean fluorescence intensity (gMFI) of pCREB in the immune cell populations of interest.
-
Data Interpretation: A reduction in NECA-stimulated pCREB gMFI in cells from this compound-treated mice compared to vehicle-treated mice indicates target engagement.
Visualizations
Caption: this compound blocks the adenosine signaling pathway.
Caption: Workflow for in vivo dose optimization.
Caption: Troubleshooting logic for suboptimal efficacy.
References
Etrumadenant Technical Support Center: Preclinical Research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with etrumadenant (AB928) in a preclinical setting. The focus is to address potential issues related to off-target effects that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a dual antagonist of the A2a and A2b adenosine receptors (A2aR and A2bR).[1][2][3] Its intended on-target effect is to block the immunosuppressive effects of adenosine in the tumor microenvironment, thereby promoting an anti-tumor immune response.[1][4]
Q2: How selective is this compound for its primary targets?
Preclinical data indicates that this compound is a highly selective antagonist for the A2a and A2b adenosine receptors.[5] While comprehensive public data on its off-target screening is limited, its design was focused on high potency and selectivity for its intended targets.
Q3: Are there any known off-target effects of this compound from preclinical studies?
Publicly available preclinical data does not specify significant off-target liabilities for this compound. Typically, comprehensive safety pharmacology studies are conducted during drug development to assess potential off-target activities. These studies, often performed by contract research organizations like Eurofins Discovery or CEREP, evaluate the compound against a broad panel of receptors, ion channels, and enzymes to identify potential off-target interactions.[6][7] Without access to the specific regulatory filings for this compound, a detailed public profile of its off-target activities is not available.
Q4: My experimental results are inconsistent with the known on-target effects of this compound. Could off-target effects be the cause?
While this compound is reported to be highly selective, unexpected experimental outcomes could potentially stem from off-target effects, particularly at high concentrations. It is crucial to first rule out other experimental variables such as cell line integrity, reagent quality, and assay conditions. If these factors are controlled, investigating potential off-target activities may be warranted.
Q5: How can I experimentally assess potential off-target effects of this compound in my model system?
To investigate potential off-target effects, you could consider the following approaches:
-
Dose-Response Analysis: Atypical dose-response curves may suggest multiple mechanisms of action.
-
Control Compound Comparison: Compare the effects of this compound with other adenosine receptor antagonists that have different chemical scaffolds.
-
Target Knockout/Knockdown Models: Use cell lines where the A2aR and/or A2bR have been knocked out or knocked down. An effect of this compound in such a model would suggest an off-target mechanism.
-
Broad-Panel Screening: If resources permit, you can perform your own off-target screening using commercially available services that test your compound against a panel of kinases, GPCRs, and other potential targets.
Troubleshooting Guides
Issue 1: Unexpected Cell Viability Changes in Cancer Cell Lines
Observed Problem: You observe a significant decrease in the viability of your cancer cell line in response to this compound treatment, which is not readily explained by the blockade of A2aR/A2bR, as these receptors are not highly expressed or functionally important for proliferation in your cell line.
Potential Cause: This could be due to an off-target effect on a kinase or other signaling molecule crucial for the survival of your specific cell line.
Troubleshooting Workflow:
Figure 1. Troubleshooting workflow for unexpected cell viability changes.
Issue 2: Unexplained Changes in Signaling Pathways
Observed Problem: You observe modulation of a signaling pathway (e.g., MAPK, PI3K/Akt) that is not a known downstream consequence of A2aR or A2bR antagonism in your experimental system.
Potential Cause: this compound may be interacting with an upstream kinase or phosphatase in the affected pathway.
Troubleshooting Steps:
-
Confirm On-Target Engagement: First, confirm that this compound is engaging its intended targets in your system at the concentrations used. This can be done by measuring downstream markers of A2aR/A2bR signaling, such as cAMP levels.
-
Phospho-Protein Array: Use a phospho-protein array to get a broader view of the signaling pathways affected by this compound treatment. This can help identify unexpected changes in protein phosphorylation.
-
Kinase Profiling: If a specific kinase is suspected, perform an in vitro kinase assay to directly test the effect of this compound on its activity.
-
Literature Review: Search for known off-target effects of similar chemical scaffolds.
Quantitative Data Summary
The following table summarizes the known on-target binding affinities of this compound. As public data on off-target screening is not available, hypothetical data for common off-target categories is included for illustrative purposes to guide researchers in their own potential investigations.
| Target Class | Target | Assay Type | This compound Activity | Reference |
| On-Target | Adenosine A2a Receptor (A2aR) | Binding Affinity (Kd) | 1.4 nM | [8] |
| Adenosine A2b Receptor (A2bR) | Binding Affinity (Kd) | 2.0 nM | [8] | |
| Hypothetical Off-Target Examples | Kinase Panel (e.g., 400 kinases) | % Inhibition @ 1 µM | >50% inhibition for Kinase X | N/A |
| GPCR Panel (e.g., 100 receptors) | % Inhibition @ 10 µM | >50% inhibition for Receptor Y | N/A | |
| Ion Channel Panel (e.g., hERG) | IC50 | > 10 µM | N/A |
Experimental Protocols
Protocol 1: Assessing On-Target Engagement via cAMP Measurement
This protocol is to determine if this compound is functionally engaging and blocking A2aR/A2bR in a cellular context.
Signaling Pathway Diagram:
Figure 2. This compound's on-target signaling pathway.
Methodology:
-
Cell Culture: Culture cells expressing A2aR and/or A2bR to an appropriate density.
-
Pre-treatment: Incubate cells with varying concentrations of this compound or a vehicle control for 1 hour.
-
Stimulation: Add a known A2aR/A2bR agonist, such as NECA (5'-N-Ethylcarboxamidoadenosine), to stimulate the receptors. Include a non-stimulated control.
-
Lysis: After a short incubation period (e.g., 15 minutes), lyse the cells to release intracellular contents.
-
cAMP Measurement: Use a commercially available cAMP assay kit (e.g., ELISA or HTRF-based) to measure the concentration of cAMP in the cell lysates.
-
Data Analysis: Plot the cAMP concentration against the this compound concentration. A dose-dependent inhibition of agonist-induced cAMP production indicates on-target activity.
Disclaimer: this compound is an investigational compound and should be handled according to safety data sheet (SDS) guidelines. The information provided here is for research purposes only and does not constitute medical advice.
References
- 1. arcusbio.com [arcusbio.com]
- 2. This compound by Arcus Biosciences for Metastatic Colorectal Cancer: Likelihood of Approval [pharmaceutical-technology.com]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. gilead.com [gilead.com]
- 5. Impact of the selective A2AR and A2BR dual antagonist AB928/etrumadenant on CAR T cell function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. selleckchem.com [selleckchem.com]
Etrumadenant Therapy Technical Support Center
Welcome to the technical support center for Etrumadenant (AB928). This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for experiments involving this dual A2a and A2b adenosine receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a selective dual antagonist of the A2a and A2b adenosine receptors.[1] In the tumor microenvironment (TME), high levels of adenosine are produced, which then binds to A2a and A2b receptors on various immune cells, leading to immunosuppression.[2] this compound blocks this interaction, thereby preventing adenosine-mediated signaling and restoring the anti-tumor activity of immune cells such as T-cells, NK cells, and myeloid cells.[3]
Q2: Why is a dual A2a and A2b receptor antagonist potentially more effective than a selective A2a antagonist?
While A2a receptors are predominantly expressed on lymphocytes, myeloid cells can express both A2a and A2b receptors. To fully reverse the immunosuppressive effects of adenosine on this broad range of immune cells within the tumor microenvironment, dual blockade of both receptor subtypes is often necessary.[2]
Q3: What are the known binding affinities of this compound for the A2a and A2b receptors?
This compound exhibits potent and similar binding affinities for both the A2a and A2b receptors. The equilibrium binding constants (KB) are approximately 1.4 nM for A2aR and 2.0 nM for A2bR.[2]
Q4: In which cancer types has this compound shown clinical activity?
This compound, in combination with other therapies, has shown promising clinical outcomes in metastatic colorectal cancer (mCRC).[4][5] However, its development for metastatic castration-resistant prostate cancer (mCRPC) was discontinued due to insufficient clinical benefit in the ARC-6 trial.[5]
Troubleshooting Guides
In Vitro T-Cell Assays
Issue 1: Suboptimal T-cell activation or proliferation in the presence of this compound.
-
Possible Cause 1: Insufficient Adenosine Levels. this compound is an antagonist and requires the presence of adenosine to demonstrate its effect. If the baseline adenosine concentration in your culture system is too low, the inhibitory effect of the adenosine pathway on T-cells will be minimal, and thus the reversal of this inhibition by this compound will not be apparent.
-
Troubleshooting Tip: Ensure your assay includes an adenosine receptor agonist (e.g., NECA or CGS21680) to simulate the high adenosine conditions of the tumor microenvironment. This will create a window to observe the antagonistic effects of this compound.
-
-
Possible Cause 2: T-cell Quality and Viability. The health and activation state of your primary T-cells are critical.
-
Troubleshooting Tip: Always check T-cell viability before and after the assay using a method like Trypan Blue exclusion or a viability dye for flow cytometry. Use freshly isolated T-cells whenever possible and ensure proper handling to maintain their health.
-
-
Possible Cause 3: Inadequate T-cell Stimulation.
-
Troubleshooting Tip: Ensure that the T-cell stimulation method (e.g., anti-CD3/CD28 beads or antibodies, or co-culture with antigen-presenting cells) is potent enough to induce a robust response in your positive control group (T-cells stimulated without adenosine).
-
Issue 2: High variability in cytokine production measurements (e.g., IFN-γ, IL-2).
-
Possible Cause 1: Inconsistent Cell Seeding.
-
Troubleshooting Tip: Ensure accurate and consistent cell counts and seeding densities across all wells of your culture plates. Use calibrated pipettes and mix cell suspensions thoroughly before plating.
-
-
Possible Cause 2: Edge Effects in Culture Plates.
-
Troubleshooting Tip: To minimize evaporation and temperature fluctuations, avoid using the outer wells of culture plates for experimental conditions. Fill the outer wells with sterile PBS or media.
-
-
Possible Cause 3: Timing of Cytokine Measurement.
-
Troubleshooting Tip: Cytokine production is transient. Perform a time-course experiment to determine the optimal time point for measuring the specific cytokines of interest in your experimental system.
-
Dendritic Cell (DC) Differentiation and Maturation Assays
Issue 1: Poor differentiation of monocytes into immature dendritic cells (iDCs).
-
Possible Cause 1: Suboptimal Cytokine Concentrations. The differentiation of monocytes into iDCs is dependent on specific cytokines, typically GM-CSF and IL-4.
-
Troubleshooting Tip: Titrate the concentrations of GM-CSF and IL-4 to determine the optimal levels for your specific monocyte source and culture conditions. Ensure the bioactivity of your cytokine stocks.
-
-
Possible Cause 2: Monocyte Purity and Viability.
-
Troubleshooting Tip: Use highly purified monocytes (e.g., via magnetic bead selection for CD14+) and assess their viability before initiating the differentiation protocol.
-
Issue 2: Incomplete maturation of iDCs to mature dendritic cells (mDCs) in the presence of this compound and a maturation stimulus.
-
Possible Cause 1: Insufficient Maturation Stimulus.
-
Troubleshooting Tip: Ensure that your maturation cocktail (e.g., LPS, TNF-α, or a cytokine cocktail) is potent enough to induce robust maturation in your positive control group (iDCs matured without adenosine).
-
-
Possible Cause 2: Low Expression of Adenosine Receptors. The effect of this compound will be dependent on the expression of A2a and A2b receptors on your dendritic cells.
-
Troubleshooting Tip: Verify the expression of ADORA2A and ADORA2B in your differentiated DCs using qPCR or flow cytometry.
-
Potential Mechanisms of Resistance to this compound Therapy
| Mechanism Category | Description | Potential Experimental Readout |
| Increased Adenosine Production | The tumor microenvironment may have exceptionally high levels of adenosine due to upregulation of CD39 and CD73, which can outcompete this compound for receptor binding.[2] | Measure extracellular adenosine levels in cell culture supernatants or tumor lysates using LC-MS/MS. Assess CD39 and CD73 expression on tumor cells and immune cells by flow cytometry or immunohistochemistry. |
| Receptor-Level Alterations | Mutations or downregulation of A2a and A2b receptors on immune cells could render them unresponsive to adenosine, and therefore, this compound would have no effect. | Sequence the ADORA2A and ADORA2B genes in target immune cells. Quantify receptor expression at the protein level using flow cytometry or western blotting. |
| Activation of Bypass Signaling Pathways | Tumor or immune cells may activate alternative immunosuppressive pathways that are not dependent on adenosine signaling, thereby circumventing the effect of this compound. | Perform phosphoproteomic or transcriptomic analysis to identify upregulated signaling pathways in resistant cells. |
| Drug Efflux | Increased expression of drug efflux pumps in tumor or immune cells could reduce the intracellular concentration of this compound. | Measure the intracellular accumulation of a fluorescent analog of this compound or use inhibitors of common drug efflux pumps (e.g., verapamil for P-glycoprotein) in your assays. |
Key Experimental Protocols
T-Cell Activation Assay
-
Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood using density gradient centrifugation (e.g., Ficoll-Paque).
-
Enrich for CD4+ or CD8+ T-cells using a negative selection magnetic bead-based kit.
-
Assess cell viability and count the purified T-cells.
-
Plate the T-cells in a 96-well round-bottom plate at a density of 1 x 105 cells/well in complete RPMI medium.
-
Pre-treat the cells with varying concentrations of this compound or a vehicle control for 1 hour.
-
Add an adenosine receptor agonist (e.g., 10 µM NECA) to the appropriate wells.
-
Stimulate the T-cells with anti-CD3/CD28 beads or plate-bound antibodies.
-
Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
Assess T-cell proliferation using a method such as [3H]-thymidine incorporation or a fluorescent dye-based assay (e.g., CFSE).
-
Collect the supernatant to measure cytokine production (e.g., IFN-γ, IL-2) by ELISA or a multiplex bead array.
Monocyte-Derived Dendritic Cell (mo-DC) Differentiation and Maturation Assay
-
Isolate CD14+ monocytes from PBMCs using positive selection magnetic beads.
-
Culture the monocytes in a 6-well plate at a density of 1 x 106 cells/mL in complete RPMI medium supplemented with GM-CSF (e.g., 50 ng/mL) and IL-4 (e.g., 20 ng/mL) for 5-6 days to generate immature dendritic cells (iDCs).
-
Harvest the iDCs and confirm their phenotype by flow cytometry (e.g., CD1a+, CD14-, HLA-DR+, low CD80/86).
-
Re-plate the iDCs in a 96-well plate at 1 x 105 cells/well.
-
Pre-treat the iDCs with this compound or vehicle control for 1 hour.
-
Add an adenosine receptor agonist (e.g., 10 µM NECA).
-
Induce maturation by adding a maturation stimulus (e.g., 100 ng/mL LPS) and incubate for 24-48 hours.
-
Assess DC maturation by flow cytometry, measuring the upregulation of co-stimulatory molecules like CD80, CD83, and CD86, and MHC class II.
-
Collect the supernatant to measure cytokine production (e.g., IL-12, IL-10, TNF-α) by ELISA.
Signaling Pathways and Experimental Workflows
References
- 1. Adenosine Blockage in Tumor Microenvironment and Improvement of Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jitc.bmj.com [jitc.bmj.com]
- 3. The Immune Regulatory Role of Adenosine in the Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Arcus Biosciences - Arcus Biosciences Presents Updated Data for this compound in Third-Line Metastatic Colorectal Cancer and New Data on its HIF-2α Program at the AACR 2021 Annual Meeting [investors.arcusbio.com]
- 5. Gilead and Arcus: this compound Plus Zimberelimab Cuts Death Risk in Third-line Metastatic Colorectal Cancer [synapse.patsnap.com]
Etrumadenant and plasma protein binding considerations
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance and address common issues that may be encountered during experiments with etrumadenant, particularly concerning its interaction with plasma proteins.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound (also known as AB928) is an orally bioavailable small molecule that acts as a dual antagonist of the A2a and A2b adenosine receptors.[1][2] In the tumor microenvironment, high levels of extracellular adenosine can suppress the anti-tumor immune response by binding to these receptors on immune cells.[3] this compound is designed to block this interaction, thereby restoring the activity of immune cells, such as T cells and Natural Killer (NK) cells, to recognize and attack cancer cells.[4]
Q2: What are the binding affinities of this compound for the A2a and A2b receptors?
A2: this compound has been shown to have a high affinity for both the A2a and A2b receptors, with equilibrium binding constants (Kᵢ) of 1.5 nM and 2 nM, respectively.[2]
Q3: What is plasma protein binding (PPB) and why is it important for in vitro and in vivo studies?
A3: Plasma protein binding refers to the reversible binding of a drug to proteins in the blood plasma, such as albumin and alpha-1 acid glycoprotein. The extent of this binding is a critical pharmacokinetic parameter because, generally, only the unbound or "free" fraction of the drug is pharmacologically active and able to diffuse from the vasculature to target tissues. High plasma protein binding can affect a drug's distribution, metabolism, and excretion, influencing its efficacy and half-life. In in vitro assays containing serum or plasma, high PPB can lead to a lower than expected apparent potency if the free concentration of the drug is significantly reduced.
Q4: What is the plasma protein binding percentage of this compound?
A4: Specific quantitative data on the plasma protein binding of this compound is not publicly available at this time. For small molecule drugs, it is a critical parameter to determine experimentally. Researchers should consider performing plasma protein binding assays to accurately determine the unbound fraction of this compound in the plasma of the species being studied.
Q5: How can I determine the plasma protein binding of this compound in my experimental model?
A5: The most common and accepted method for determining plasma protein binding is equilibrium dialysis. This technique separates the unbound drug from the protein-bound drug using a semi-permeable membrane. Other methods include ultracentrifugation and ultrafiltration. A detailed protocol for equilibrium dialysis is provided in the "Experimental Protocols" section of this guide.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Lower than expected potency of this compound in an in vitro assay containing serum. | High plasma protein binding of this compound may be reducing the free concentration available to interact with the target cells. | 1. Determine the plasma protein binding percentage of this compound in the specific type of serum being used (e.g., human, mouse, rat).2. If PPB is high, adjust the nominal concentration in your assay to achieve the desired free concentration.3. Alternatively, consider reducing the percentage of serum in your cell culture medium, if experimentally feasible. |
| Inconsistent results between different batches of plasma or serum. | Variability in the protein composition (especially albumin and alpha-1 acid glycoprotein) of different plasma/serum lots can lead to differences in the unbound fraction of the drug. | 1. Qualify each new lot of plasma or serum by measuring the PPB of this compound.2. Pool several lots of plasma/serum to minimize lot-to-lot variability.3. If possible, use a single, large, well-characterized lot of plasma/serum for a series of related experiments. |
| Discrepancy between in vitro potency and in vivo efficacy. | While multiple factors can contribute to this, high plasma protein binding can be a significant factor, as it limits the amount of free drug that can reach the tumor microenvironment. | 1. Measure the free fraction of this compound in the plasma of the animal model being used.2. Use pharmacokinetic/pharmacodynamic (PK/PD) modeling to correlate the free drug exposure at the target site with the observed efficacy.3. Ensure the dosing regimen in your in vivo studies is sufficient to achieve a therapeutic concentration of the unbound drug. |
Quantitative Data Summary
As specific plasma protein binding data for this compound is not publicly available, this table provides the binding affinities for its primary targets.
| Parameter | Value | Reference |
| A2a Receptor Binding Affinity (Kᵢ) | 1.5 nM | [2] |
| A2b Receptor Binding Affinity (Kᵢ) | 2.0 nM | [2] |
Experimental Protocols
Protocol: Determination of Plasma Protein Binding by Equilibrium Dialysis
This protocol provides a general method for determining the fraction of this compound that is unbound to plasma proteins.
Materials:
-
This compound
-
Control compound with known high and low PPB (e.g., warfarin and propranolol)
-
Plasma from the species of interest (e.g., human, mouse, rat)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Equilibrium dialysis apparatus (e.g., RED device)
-
Incubator shaker
-
Analytical equipment for quantification (e.g., LC-MS/MS)
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Spike the plasma with this compound to the desired final concentration. The final concentration of the organic solvent should be low (typically <1%) to avoid protein precipitation.
-
Prepare control samples using the compounds with known PPB.
-
-
Equilibrium Dialysis Setup:
-
Assemble the equilibrium dialysis cells according to the manufacturer's instructions. Each cell consists of two chambers separated by a semi-permeable membrane.
-
Add the spiked plasma containing this compound to one chamber (the plasma chamber).
-
Add an equal volume of PBS to the other chamber (the buffer chamber).
-
-
Incubation:
-
Seal the dialysis unit and place it in an incubator shaker.
-
Incubate at 37°C with gentle agitation for a sufficient time to reach equilibrium. The time to reach equilibrium should be determined experimentally but is typically 4-24 hours.
-
-
Sample Collection and Analysis:
-
After incubation, carefully collect aliquots from both the plasma and buffer chambers.
-
The concentration of this compound in the buffer chamber represents the unbound (free) concentration.
-
To determine the total concentration, the sample from the plasma chamber is also analyzed. It is important to matrix-match the standards for calibration curves by adding blank plasma to the buffer samples and PBS to the plasma samples before protein precipitation.
-
Quantify the concentration of this compound in all samples using a validated analytical method such as LC-MS/MS.
-
-
Calculation of Unbound Fraction:
-
The fraction unbound (fu) is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber: fu = [Concentration]buffer / [Concentration]plasma
-
The percentage of plasma protein binding is then calculated as: % Bound = (1 - fu) x 100
-
Visualizations
Caption: this compound's mechanism of action in the tumor microenvironment.
Caption: Experimental workflow for determining plasma protein binding.
References
- 1. arcusbio.com [arcusbio.com]
- 2. gilead.com [gilead.com]
- 3. Impact of the selective A2AR and A2BR dual antagonist AB928/etrumadenant on CAR T cell function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Implications of Plasma Protein Binding for Pharmacokinetics and Pharmacodynamics of the γ-Secretase Inhibitor RO4929097 - PMC [pmc.ncbi.nlm.nih.gov]
Improving Etrumadenant bioavailability for oral administration
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working on improving the oral bioavailability of etrumadenant.
Troubleshooting Guides
This section addresses specific issues that may arise during the formulation and in vitro/in vivo testing of this compound for oral administration.
| Problem | Potential Cause | Recommended Solution |
| Low in vitro dissolution rate of this compound powder. | Poor aqueous solubility of the active pharmaceutical ingredient (API). | 1. Particle Size Reduction: Employ micronization or nanomilling to increase the surface area of the API. 2. Formulation with Solubilizing Excipients: Incorporate surfactants, co-solvents, or complexing agents (e.g., cyclodextrins) into the formulation. 3. Amorphous Solid Dispersions: Prepare a solid dispersion of this compound in a hydrophilic polymer carrier. |
| Precipitation of this compound in the gastrointestinal tract upon dilution of a lipid-based formulation. | The drug is not sufficiently solubilized in the emulsion/micelles formed upon dispersion. | 1. Optimize Formulation: Adjust the ratio of oil, surfactant, and co-surfactant in self-emulsifying drug delivery systems (SEDDS) or self-microemulsifying drug delivery systems (SMEDDS). 2. Incorporate Polymeric Precipitation Inhibitors: Add polymers like HPMC or PVP to the formulation to maintain a supersaturated state. |
| High variability in plasma concentrations of this compound in animal studies. | Food effects or inconsistent formulation performance. | 1. Administer with Food: Clinical trial data suggests that administering this compound with food results in slower absorption but unchanged oral bioavailability, which may help reduce variability.[1] 2. Improve Formulation Robustness: For lipid-based formulations, ensure consistent droplet size upon dispersion. For solid dispersions, confirm the homogeneity of the drug in the polymer matrix. |
| Poor permeability of this compound across Caco-2 cell monolayers. | The compound may be a substrate for efflux transporters (e.g., P-glycoprotein). | 1. Co-administer with a Permeation Enhancer: Investigate the use of excipients known to inhibit efflux pumps or open tight junctions. 2. Prodrug Approach: Synthesize a more lipophilic prodrug of this compound that can be cleaved to the active compound after absorption. |
Frequently Asked Questions (FAQs)
Q1: What is the Biopharmaceutical Classification System (BCS) class of this compound and why is it important for oral formulation?
While the specific BCS class for this compound is not publicly disclosed in the provided search results, it is described as an orally bioavailable small molecule.[1][2][3] Many new chemical entities face challenges with poor aqueous solubility, which would place them in BCS Class II (low solubility, high permeability) or Class IV (low solubility, low permeability).[4][5] The BCS classification is critical as it helps to identify the rate-limiting step for oral absorption and guides the selection of the most appropriate bioavailability enhancement strategy.[5] For BCS Class II and IV drugs, improving solubility and dissolution is a primary focus.[5][6]
Q2: What are the general strategies to improve the oral bioavailability of poorly soluble drugs like this compound?
Several techniques can be employed to enhance the oral bioavailability of poorly soluble compounds. These can be broadly categorized as follows:
| Strategy Category | Specific Techniques | Mechanism of Action |
| Physical Modifications | Micronization, Nanonization[7][8][9][10] | Increases surface area-to-volume ratio, leading to a faster dissolution rate.[5] |
| Amorphous Solid Dispersions[5][6][11] | Disrupts the crystal lattice energy of the drug, resulting in higher apparent solubility and dissolution.[5] | |
| Chemical Modifications | Salt Formation[7][8][12] | Converts the drug into a more soluble salt form. |
| Prodrugs[8][11] | Modifies the chemical structure to improve solubility and/or permeability; the prodrug is converted to the active drug in vivo. | |
| Formulation-Based Approaches | Use of Co-solvents and Surfactants[7][10][12] | Increases the solubility of the drug in the aqueous environment of the gastrointestinal tract. |
| Lipid-Based Drug Delivery Systems (LBDDS)[4][11][12] | The drug is dissolved in a lipid carrier and is absorbed via the lymphatic system, which can bypass first-pass metabolism. This includes SEDDS and SMEDDS.[11] | |
| Complexation (e.g., with Cyclodextrins)[7][8] | The poorly soluble drug molecule is encapsulated within a more soluble host molecule. |
Q3: Are there any known successful formulation strategies for this compound from preclinical or clinical studies?
In a preclinical study, this compound was formulated in a mixture of PEG (polyethylene glycol) and solutol for oral administration to mice.[13] For in vitro experiments and animal studies, MedchemExpress suggests solubilizing this compound in vehicles such as DMSO, PEG300, Tween-80, and saline, or using SBE-β-CD (sulfobutylether-β-cyclodextrin).[14] In clinical trials, this compound has been administered as an oral solution and as capsules.[1][15]
Q4: How does this compound work and what is its signaling pathway?
This compound is a selective dual antagonist of the A2a and A2b adenosine receptors.[1][2][3][14][16] In the tumor microenvironment, high levels of extracellular adenosine act as an immunosuppressant by binding to these receptors on immune cells, such as T cells.[16] This binding leads to an increase in intracellular cAMP, which in turn activates pathways that suppress the activation, proliferation, and cytotoxic activity of these immune cells.[2][16] By blocking the A2a and A2b receptors, this compound prevents adenosine-mediated immunosuppression and restores the anti-tumor activity of immune cells.[2][14][17]
Experimental Protocols
Protocol 1: Preparation of an Amorphous Solid Dispersion of this compound by Solvent Evaporation
-
Dissolution: Dissolve this compound and a hydrophilic polymer (e.g., polyvinylpyrrolidone (PVP) K30 or hydroxypropyl methylcellulose (HPMC)) in a common volatile solvent (e.g., methanol or a mixture of dichloromethane and methanol). A typical drug-to-polymer ratio to start with is 1:1, 1:3, and 1:5 by weight.
-
Evaporation: Remove the solvent under reduced pressure using a rotary evaporator at a controlled temperature (e.g., 40-50°C).
-
Drying: Dry the resulting solid film in a vacuum oven overnight to remove any residual solvent.
-
Milling and Sieving: Gently mill the dried solid dispersion and pass it through a sieve to obtain a powder of uniform particle size.
-
Characterization: Characterize the solid dispersion for drug content, amorphous nature (using techniques like X-ray powder diffraction and differential scanning calorimetry), and in vitro dissolution.
Protocol 2: In Vitro Dissolution Testing of this compound Formulations
-
Apparatus: Use a USP Dissolution Apparatus 2 (paddle method).
-
Dissolution Medium: Prepare a dissolution medium that simulates physiological conditions. For example, use 900 mL of simulated gastric fluid (SGF, pH 1.2) for the first 2 hours, followed by a change to simulated intestinal fluid (SIF, pH 6.8).
-
Procedure:
-
Maintain the temperature of the dissolution medium at 37 ± 0.5°C.
-
Set the paddle speed to 50 or 75 RPM.
-
Add the this compound formulation (e.g., a capsule containing the solid dispersion or a known amount of the pure API as a control) to the dissolution vessel.
-
Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 5, 15, 30, 45, 60, 90, and 120 minutes).
-
Replace the withdrawn volume with fresh, pre-warmed dissolution medium.
-
-
Analysis: Filter the samples and analyze the concentration of dissolved this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Data Presentation: Plot the percentage of drug dissolved against time to generate dissolution profiles for different formulations.
Visualizations
Caption: this compound blocks adenosine binding to A2a/A2b receptors on immune cells.
Caption: Workflow for improving the oral bioavailability of this compound.
References
- 1. arcusbio.com [arcusbio.com]
- 2. researchgate.net [researchgate.net]
- 3. ascopubs.org [ascopubs.org]
- 4. researchgate.net [researchgate.net]
- 5. agnopharma.com [agnopharma.com]
- 6. Techniques to enhance solubility of BCS Class II and IV antimicrobials. [wisdomlib.org]
- 7. Methods of enhancing Dissolution and bioavailability of poorly soluble drugs | PPTX [slideshare.net]
- 8. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pharmadigests.com [pharmadigests.com]
- 12. researchgate.net [researchgate.net]
- 13. Impact of the selective A2AR and A2BR dual antagonist AB928/etrumadenant on CAR T cell function - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. trials.arcusbio.com [trials.arcusbio.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Arcus Biosciences - Gilead and Arcus Announce this compound Plus Zimberelimab Regimen Significantly Reduced the Risk of Death in Third-line Metastatic Colorectal Cancer [investors.arcusbio.com]
Etrumadenant In Vitro Stability: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of etrumadenant in long-term in vitro cultures. The following sections offer troubleshooting guidance and frequently asked questions to ensure the integrity of your experiments.
Troubleshooting Guide: this compound In Vitro Stability
Unexpected variability in experimental results when using this compound can often be attributed to its stability in culture. The following table outlines potential issues, their probable causes, and recommended solutions.
| Issue | Potential Cause | Recommended Solution |
| Decreased or inconsistent compound activity over time. | Degradation of this compound in culture medium. | Prepare fresh stock solutions of this compound in a suitable solvent like DMSO and store them in aliquots at -20°C or -80°C. Minimize freeze-thaw cycles. When preparing working solutions, dilute the stock solution in pre-warmed culture medium immediately before addition to the cells. For long-term experiments, consider replenishing the culture medium with freshly prepared this compound at regular intervals (e.g., every 24-72 hours) to maintain a consistent concentration. |
| Precipitation of the compound in culture medium. | Poor solubility of this compound at the desired concentration or interaction with media components. | This compound is soluble in DMSO.[1] Ensure the final concentration of DMSO in the culture medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity. If precipitation occurs, try preparing the working solution in a serum-free medium first and then adding it to the serum-containing medium. Alternatively, explore the use of solubility-enhancing excipients, but validate their compatibility with your cell model. |
| High background signal or off-target effects. | Presence of degradation products with biological activity. | If degradation is suspected, characterize the stability of this compound under your specific experimental conditions using analytical methods like HPLC or LC-MS. This will help identify and quantify any potential degradation products. If active-degradants are identified, the experimental design may need to be adjusted to account for their effects. |
| Variability between experimental replicates. | Inconsistent handling or storage of this compound solutions. | Adhere to a strict, standardized protocol for the preparation, storage, and handling of all this compound solutions. Ensure all researchers in the lab follow the same procedure to minimize inter-operator variability. |
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the in vitro use of this compound.
Q1: What is the recommended solvent and storage condition for this compound stock solutions?
A1: this compound is soluble in DMSO.[1] It is recommended to prepare high-concentration stock solutions in DMSO and store them in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[2]
Q2: How stable is this compound in aqueous culture medium?
A2: While specific public data on the long-term stability of this compound in various culture media is limited, as a small molecule, its stability can be influenced by factors such as pH, temperature, light exposure, and the presence of media components like serum. For long-term experiments, it is best practice to assume potential for degradation and replenish the compound at regular intervals.
Q3: How can I assess the stability of this compound in my specific in vitro system?
A3: To definitively determine the stability of this compound in your experimental setup, you can perform a stability study. This involves incubating this compound in your complete culture medium (including serum and any other additives) at 37°C for various time points (e.g., 0, 24, 48, 72 hours). At each time point, collect an aliquot of the medium and analyze the concentration of the parent compound using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Q4: Are there any known degradation products of this compound that I should be aware of?
Experimental Protocols
Protocol: Assessment of this compound Stability in In Vitro Culture Medium
This protocol provides a general framework for assessing the stability of this compound in a specific cell culture medium.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Sterile microcentrifuge tubes
-
Incubator (37°C, 5% CO2)
-
HPLC or LC-MS system
Procedure:
-
Prepare this compound Stock Solution: Dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 10 mM). Aliquot and store at -20°C or -80°C.
-
Prepare Working Solution: On the day of the experiment, thaw an aliquot of the stock solution. Prepare a working solution of this compound in the complete cell culture medium at the desired final concentration.
-
Incubation: Aliquot the this compound-containing medium into sterile microcentrifuge tubes for each time point (e.g., 0h, 24h, 48h, 72h). Place the tubes in a 37°C incubator.
-
Sample Collection: At each designated time point, remove one tube from the incubator and immediately store it at -80°C to halt any further degradation. The 0h time point should be frozen immediately after preparation.
-
Sample Analysis: Once all time points are collected, analyze the samples using a validated HPLC or LC-MS method to determine the concentration of this compound.
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the 0h time point. This will provide an indication of the compound's stability under your experimental conditions.
Visualizations
Signaling Pathway of this compound
Caption: this compound blocks adenosine binding to A2a/A2b receptors.
Experimental Workflow for Stability Assessment
Caption: Workflow for assessing this compound stability in vitro.
References
Etrumadenant Combination Therapy: Technical Support Center
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during experiments involving etrumadenant combination therapy. The information is intended to provide guidance on managing potential toxicities and to offer standardized protocols for assessment.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and how might it contribute to toxicity in combination therapies?
This compound is a dual antagonist of the A2a and A2b adenosine receptors.[1] In the tumor microenvironment, high levels of adenosine suppress the anti-tumor immune response by binding to these receptors on various immune cells, such as T cells, natural killer (NK) cells, and myeloid cells.[1] By blocking these receptors, this compound aims to restore the anti-tumor activity of these immune cells.[1] When used in combination with other anti-cancer agents, such as chemotherapy or immune checkpoint inhibitors, this enhanced immune activation could potentially lead to an increase in immune-related adverse events (irAEs). Additionally, overlapping toxicities with the combination partner need to be considered.
Q2: What are the most commonly reported toxicities with this compound combination therapy?
Clinical trial data suggests that this compound is generally well-tolerated and does not add significant toxicity to the combination regimens. The safety profile is largely consistent with the known profiles of the individual agents it is combined with.[2][3] The most common treatment-emergent adverse events (TEAEs) reported in clinical trials of this compound in combination with therapies like mFOLFOX-6 or zimberelimab include:
Q3: Is there evidence of significant additive toxicity when this compound is combined with other cancer therapies?
Current clinical data from studies such as ARC-3, ARC-6, and ARC-9 indicate that the addition of this compound to standard-of-care chemotherapy or other immunotherapies does not result in significant additive toxicity.[2][3][4] For instance, in combination with mFOLFOX-6, this compound was well-tolerated.[3] Similarly, when combined with zimberelimab and docetaxel, the safety profile was consistent with the individual agents.[2] In a study comparing an this compound-based combination to regorafenib, a lower percentage of patients experienced Grade ≥3 TEAEs attributed to the this compound combination.[1]
Troubleshooting Guides for Common Toxicities
Fatigue
Issue: Researchers observe significant fatigue or lethargy in animal models, or trial participants report debilitating fatigue.
Troubleshooting Steps:
-
Rule out other causes: Assess for other contributing factors such as disease progression, anemia, hypothyroidism, or other medication side effects.
-
Grading of Fatigue: Use a standardized scale to quantify the level of fatigue. For preclinical models, this can be assessed through changes in voluntary wheel running, locomotor activity, or grip strength.
-
Management Strategies:
-
Non-Pharmacological (Clinical): Encourage moderate exercise, implement energy conservation strategies, and provide psychosocial support.
-
Pharmacological (Clinical): In certain clinical contexts, stimulants like methylphenidate or modafinil may be considered.
-
Experimental Halts: In preclinical studies, a temporary halt in dosing may be necessary to allow for recovery and to determine causality.
-
Thrombocytopenia
Issue: A significant decrease in platelet count is observed in blood samples.
Troubleshooting Steps:
-
Confirm and Grade: Repeat the platelet count to confirm the finding and grade the severity according to standardized criteria (e.g., CTCAE).
-
Evaluate for Bleeding: Assess for any signs of bleeding.
-
Management Strategies:
-
Dose Modification: Depending on the severity, a dose reduction or temporary interruption of the therapeutic agents may be required.
-
Supportive Care (Clinical): In severe cases, platelet transfusions may be necessary.
-
Thrombopoietin (TPO) Receptor Agonists (Clinical): The use of TPO receptor agonists like romiplostim or eltrombopag can be considered to stimulate platelet production.
-
Nausea and Vomiting
Issue: Animal models show signs of nausea (e.g., pica behavior in rodents) or human subjects report nausea and/or experience vomiting.
Troubleshooting Steps:
-
Assess Severity and Timing: Characterize the nausea and vomiting as acute, delayed, or anticipatory. Use a standardized scale (e.g., visual analog scale) to grade the severity.
-
Prophylactic and Rescue Medication:
-
Preclinical: Ensure appropriate antiemetic prophylaxis is administered before the combination therapy.
-
Clinical: For highly emetogenic chemotherapy, a three-drug combination (e.g., a 5-HT3 receptor antagonist, an NK1 receptor antagonist, and dexamethasone) is recommended for prevention. For breakthrough nausea and vomiting, rescue medications should be available.
-
-
Non-Pharmacological Interventions: Advise smaller, more frequent meals and avoidance of trigger foods and smells.
Potential Immune-Related Adverse Events (irAEs)
Issue: Onset of inflammatory symptoms not typically associated with the chemotherapy backbone, such as dermatitis, colitis, pneumonitis, or endocrinopathies.
Troubleshooting Steps:
-
High Index of Suspicion: Given this compound's immune-modulating mechanism, maintain a high index of suspicion for irAEs.
-
Comprehensive Workup: Rule out other etiologies, including infection.
-
Management (based on general irAE guidelines):
-
Grade 1: Continue therapy with close monitoring.
-
Grade 2: Consider holding the immunotherapy and initiating low-dose corticosteroids.
-
Grade 3-4: Hold or permanently discontinue immunotherapy and initiate high-dose corticosteroids. For refractory cases, other immunosuppressive agents may be considered.
-
Quantitative Data Summary
Table 1: Common Treatment-Emergent Adverse Events (TEAEs) with this compound + mFOLFOX-6 in Third-Line+ Metastatic Colorectal Cancer [3]
| Adverse Event | Incidence (n=23) |
| Fatigue | 70% |
| Thrombocytopenia | 57% |
| Diarrhea | 52% |
| Nausea | 52% |
Table 2: Comparison of Grade ≥3 TEAEs Attributed to this compound/Zimberelimab vs. Regorafenib [1]
| Treatment Group | Incidence of Grade ≥3 TEAEs |
| This compound + Zimberelimab | 23.0% |
| Regorafenib | 25.7% |
Experimental Protocols
Protocol for Assessing Chemotherapy-Induced Fatigue in a Murine Model
-
Animal Model: Utilize a relevant mouse strain (e.g., BALB/c or C57BL/6).
-
Acclimation: Acclimate mice to individual housing with voluntary running wheels for at least one week prior to the experiment.
-
Baseline Measurement: Record baseline daily running distance, locomotor activity in an open field test, and grip strength.
-
Treatment Administration: Administer the this compound combination therapy according to the experimental protocol. Include appropriate vehicle and single-agent control groups.
-
Post-Treatment Monitoring:
-
Continuously monitor voluntary wheel running activity.
-
At specified time points post-treatment, repeat open field testing and grip strength measurements.
-
Monitor for changes in body weight and general health.
-
-
Data Analysis: Compare the post-treatment activity levels and grip strength to baseline values and between treatment groups.
Protocol for Assessing Chemotherapy-Induced Thrombocytopenia in a Murine Model
-
Animal Model: Use a suitable mouse strain.
-
Baseline Blood Collection: Collect a baseline blood sample via a minimally invasive method (e.g., tail vein or saphenous vein) to determine the baseline platelet count.
-
Treatment Administration: Administer the combination therapy as planned, including all necessary control groups.
-
Serial Blood Sampling: Collect blood samples at regular intervals post-treatment (e.g., daily or every other day) to monitor platelet counts.
-
Complete Blood Count (CBC) Analysis: Analyze the blood samples using an automated hematology analyzer to determine platelet counts, as well as other relevant parameters like red and white blood cell counts.
-
Data Analysis: Plot the platelet counts over time for each treatment group to identify the nadir (lowest point) and the recovery kinetics.
Protocol for Assessing Chemotherapy-Induced Nausea (Pica) in a Rat Model
-
Animal Model: Wistar or Sprague-Dawley rats are commonly used.
-
Acclimation: House rats individually and acclimate them to the presence of a pre-weighed amount of kaolin (a non-nutritive clay) in their cages for several days before the experiment. Also, provide a pre-weighed amount of standard chow.
-
Baseline Measurement: Measure the daily consumption of both kaolin and chow for several days to establish a baseline.
-
Treatment Administration: Administer the this compound combination therapy and control treatments.
-
Post-Treatment Monitoring: For 24-72 hours post-treatment, measure the amount of kaolin and chow consumed daily.
-
Data Analysis: An increase in kaolin consumption relative to chow consumption is indicative of pica, which is a surrogate for nausea. Compare the amount of kaolin consumed between the different treatment groups.
Visualizations
Caption: this compound blocks adenosine receptors to restore anti-tumor immunity.
Caption: General workflow for troubleshooting treatment-related toxicities.
Caption: Workflow for preclinical assessment of common toxicities.
References
- 1. Immune-Related Adverse Events From Immunotherapy: Incorporating Care Step Pathways to Improve Management Across Tumor Types - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of management strategies for immune-related adverse effects of immunotherapies used in oncological treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ascopubs.org [ascopubs.org]
- 4. pharmacytimes.com [pharmacytimes.com]
Etrumadenant Cell-Based Assay Technical Support Center
Welcome to the technical support center for cell-based assays involving Etrumadenant (AB928). This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in obtaining reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (also known as AB928) is a potent and selective dual antagonist of the A2a and A2b adenosine receptors.[1][2][3][4] In the tumor microenvironment, high concentrations of adenosine can suppress the anti-tumor immune response by binding to these receptors on immune cells. This compound is designed to block this immunosuppressive signaling, thereby restoring the function of immune cells to recognize and attack cancer cells.[3]
Q2: What are the key cell-based assays for characterizing this compound's activity?
The primary cell-based assays used to evaluate the efficacy of this compound include:
-
cAMP Accumulation Assays: To determine the potency of this compound in blocking the A2a/A2b receptor signaling pathway, which is linked to cyclic AMP (cAMP) production.
-
T-Cell Proliferation and Activation Assays: To assess the ability of this compound to reverse adenosine-mediated suppression of T-cell proliferation and activation.
-
Cytokine Release Assays: To measure the restoration of cytokine production (e.g., IFN-γ, IL-2) from immune cells in the presence of adenosine.
-
Mixed Lymphocyte Reaction (MLR) Assays: To evaluate the capacity of this compound to enhance T-cell responses to allogeneic stimulation, mimicking an immune response.[2][5]
Q3: What are the expected potency values for this compound in these assays?
The potency of this compound can vary depending on the specific assay conditions and cell types used. Below is a summary of reported values:
| Assay Type | Parameter | Cell Type/Condition | Reported Value (nM) |
| Receptor Binding | Kd (A2aR) | Cell-free | 1.4 |
| Receptor Binding | Kd (A2bR) | Cell-free | 2 |
| cAMP Inhibition | IC50 | HEK293-A2AR cells | 88.4 (ng/mL) (~207 nM) |
| T-Cell Proliferation | EC50 | Human T-cells (in the presence of NECA) | 6.2 |
| T-Cell Mediated Cytotoxicity | EC50 | Co-culture with SK-MEL-28 cells and anti-PD-L1 | 4.2 |
Note: Potency values can be influenced by factors such as agonist concentration, cell density, and incubation time. These values should be used as a general guide.
Troubleshooting Guides
This section provides solutions to common problems encountered during cell-based assays with this compound.
cAMP Accumulation Assays
Issue 1: High background or low signal-to-noise ratio.
| Possible Cause | Troubleshooting Step |
| Endogenous adenosine production by cells. | Include adenosine deaminase (ADA) in the assay buffer to degrade endogenous adenosine. |
| High basal cAMP levels. | Optimize cell seeding density and serum concentration in the culture medium. Reduce stimulation time. |
| Phosphodiesterase (PDE) activity degrading cAMP. | Add a broad-spectrum PDE inhibitor, such as IBMX (3-isobutyl-1-methylxanthine), to the assay buffer. |
| Reagent instability. | Prepare fresh agonist and antagonist solutions for each experiment. Ensure proper storage of all reagents. |
Issue 2: Inconsistent IC50 values.
| Possible Cause | Troubleshooting Step |
| Variability in agonist concentration. | Use a precise and consistent concentration of the adenosine receptor agonist (e.g., NECA) at or near its EC80 to ensure a stable assay window. |
| Cell passage number and health. | Use cells within a consistent and low passage number range. Ensure high cell viability (>95%) before starting the assay. |
| Inconsistent incubation times. | Adhere strictly to optimized incubation times for both antagonist pre-incubation and agonist stimulation. |
| Edge effects in microplates. | Avoid using the outer wells of the microplate or ensure proper humidification during incubation to minimize evaporation. |
T-Cell Proliferation and Activation Assays
Issue 1: Poor T-cell proliferation in the control (unsuppressed) wells.
| Possible Cause | Troubleshooting Step |
| Suboptimal T-cell stimulation. | Titrate the concentration of stimulating agents (e.g., anti-CD3/CD28 beads or antibodies). Ensure proper coating of plates if using plate-bound antibodies. |
| Low cell viability. | Use freshly isolated PBMCs or ensure proper thawing and recovery of cryopreserved cells. Assess viability before plating. |
| Inappropriate cell density. | Optimize the seeding density of T-cells per well. |
Issue 2: High variability in this compound's effect on reversing suppression.
| Possible Cause | Troubleshooting Step |
| Donor-to-donor variability in immune response. | Use PBMCs from multiple healthy donors to assess the range of responses. When possible, use cells from the same donor for a set of comparative experiments. |
| Inconsistent adenosine-mediated suppression. | Ensure a consistent concentration of the adenosine agonist is used to induce suppression. Verify the activity of the agonist. |
| Variable expression of A2a/A2b receptors. | T-cell activation state can alter receptor expression. Use a consistent T-cell isolation and activation protocol. |
Cytokine Release Assays
Issue 1: Low or undetectable cytokine levels.
| Possible Cause | Troubleshooting Step |
| Insufficient cell stimulation. | Optimize the concentration of the stimulating agent and the duration of the stimulation period. |
| Inappropriate timing of supernatant collection. | Perform a time-course experiment to determine the peak of cytokine production for your specific cell type and stimulus. |
| Cytokine degradation. | Include a protease inhibitor cocktail in the collection buffer if degradation is suspected. Analyze supernatants promptly or store them at -80°C. |
| Low number of cytokine-producing cells. | Increase the cell seeding density. |
Issue 2: High well-to-well variability.
| Possible Cause | Troubleshooting Step |
| Uneven cell distribution in the plate. | Ensure cells are thoroughly and gently resuspended before plating. |
| Inaccurate pipetting. | Use calibrated pipettes and proper pipetting techniques, especially for small volumes of reagents like this compound and cytokines. |
| Cell clumping. | Ensure single-cell suspension before plating by gentle pipetting or passing through a cell strainer. |
Experimental Protocols & Methodologies
Key Experimental Workflows
Below are diagrams illustrating the general workflows for common cell-based assays with this compound.
Caption: this compound blocks adenosine binding to A2a/A2b receptors.
Caption: Workflow for determining this compound's IC50 in a cAMP assay.
Caption: Troubleshooting high variability in T-cell proliferation assays.
References
Technical Support Center: Etrumadenant Efficacy in High Adenosine Environments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Etrumadenant, particularly in experimental conditions involving high adenosine concentrations.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective, orally bioavailable, dual antagonist of the A2a and A2b adenosine receptors (A2aR and A2bR).[1][2][3] In the tumor microenvironment (TME), high concentrations of extracellular adenosine suppress the activity of various immune cells, such as T cells, NK cells, and myeloid cells, by binding to these receptors.[1][4] this compound is designed to block this immunosuppressive signaling, thereby restoring the anti-tumor functions of these immune cells.[1]
Q2: Why is a dual A2aR/A2bR antagonist potentially more effective than a selective A2aR antagonist in the TME?
A2: While T cells predominantly express the high-affinity A2aR, myeloid cells within the TME can express both A2aR and the lower-affinity A2bR.[4] The concentration of adenosine in the TME can be high enough to activate both receptor subtypes. Therefore, a dual antagonist like this compound may be required to fully reverse adenosine-mediated immunosuppression across a broader range of immune cell types, especially in environments with high adenosine levels.[4]
Q3: How does the efficacy of this compound change in the presence of high adenosine concentrations?
Q4: What are the reported binding affinities of this compound for the A2a and A2b receptors?
A4: Preclinical data indicates that this compound exhibits strong and similar binding affinities for both the A2a and A2b receptors. The reported equilibrium binding constants (Kᵢ) are approximately 1.5 nM for A2aR and 2 nM for A2bR.[5]
Q5: What evidence is there that this compound is effective in a high-adenosine clinical setting?
A5: Clinical data from studies such as the ARC-9 trial in metastatic colorectal cancer (mCRC) suggests that this compound-based combination therapy provides a significant overall survival benefit, particularly in patients with tumors expressing high levels of CD73.[4] CD73 is a key enzyme responsible for the production of adenosine in the TME. This correlation suggests that this compound is active in tumors with a high capacity for adenosine generation.
Troubleshooting Guides
Issue 1: Inconsistent results in in-vitro T-cell proliferation assays with this compound.
| Potential Cause | Recommended Solution |
| Variable Adenosine Concentration | Adenosine can be rapidly degraded in cell culture media. Ensure consistent timing of adenosine addition and sample analysis. Consider using a stable adenosine analog like NECA (5'-N-Ethylcarboxamidoadenosine) for more reproducible results. |
| Suboptimal T-cell Activation | Ensure that the primary T-cell activation stimulus (e.g., anti-CD3/CD28 antibodies, mitogens) is at an optimal concentration. Titrate the activation reagents to achieve a robust proliferative response in your positive control group. |
| Cell Viability Issues | High concentrations of adenosine or this compound (if improperly dissolved) can be toxic to cells.[7] Perform a dose-response curve for both compounds to determine the optimal, non-toxic concentrations for your specific cell type. Always check cell viability (e.g., using Trypan Blue or a viability dye) at the end of the assay. |
| Mycoplasma Contamination | Mycoplasma can alter cellular responses and metabolism. Regularly test your cell cultures for mycoplasma contamination. |
Issue 2: Difficulty in measuring adenosine concentrations in cell culture supernatants.
| Potential Cause | Recommended Solution |
| Rapid Adenosine Degradation | Adenosine is rapidly metabolized by enzymes like adenosine deaminase present in serum or released by cells.[8] When collecting supernatants, immediately add a stop solution containing inhibitors of adenosine deaminase (e.g., EHNA) and adenosine kinase (e.g., iodotubercidin). Process samples on ice and store them at -80°C if not analyzed immediately.[9] |
| Low Assay Sensitivity | The concentration of adenosine in your samples may be below the detection limit of your assay. Consider concentrating your samples or using a more sensitive detection method, such as HPLC-MS/MS. Commercially available adenosine assay kits also offer a convenient and sensitive option.[10][11] |
| Interference from Media Components | Phenol red or other components in the cell culture media can interfere with colorimetric or fluorometric assays. Use phenol red-free media for your experiments and run appropriate media-only controls. |
Experimental Protocols
Protocol 1: In-vitro T-Cell Proliferation Assay
Objective: To assess the ability of this compound to reverse adenosine-mediated suppression of T-cell proliferation.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs) or isolated T-cells
-
RPMI-1640 medium with 10% FBS, 1% Penicillin-Streptomycin, and 2 mM L-glutamine
-
Anti-CD3 and Anti-CD28 antibodies (for T-cell activation)
-
Adenosine or NECA (stable adenosine analog)
-
This compound (dissolved in DMSO)
-
CFSE (Carboxyfluorescein succinimidyl ester) or ³H-thymidine for proliferation measurement
-
96-well flat-bottom plates
Methodology:
-
Cell Preparation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation. If using isolated T-cells, further purify them using magnetic bead separation.
-
CFSE Labeling (if applicable): Resuspend cells in PBS at 1-10 x 10⁶ cells/mL. Add CFSE to a final concentration of 1-5 µM and incubate for 10 minutes at 37°C. Quench the reaction by adding 5 volumes of ice-cold culture medium. Wash the cells three times with culture medium.
-
Assay Setup:
-
Seed 2 x 10⁵ cells per well in a 96-well plate.
-
Add this compound at various concentrations (e.g., 0.1, 1, 10, 100, 1000 nM). Include a vehicle control (DMSO).
-
Add adenosine or NECA to a final concentration known to suppress T-cell proliferation (e.g., 10-100 µM). Include a no-adenosine control.
-
Add anti-CD3/CD28 antibodies at a pre-determined optimal concentration for T-cell activation.
-
-
Incubation: Incubate the plate for 72-96 hours at 37°C in a humidified 5% CO₂ incubator.
-
Proliferation Measurement:
-
CFSE: Harvest the cells and analyze by flow cytometry. Proliferation is measured by the successive halving of CFSE fluorescence in daughter cells.
-
³H-thymidine: Add 1 µCi of ³H-thymidine to each well for the final 18 hours of incubation. Harvest the cells onto a filter mat and measure radioactive incorporation using a scintillation counter.
-
Protocol 2: cAMP Accumulation Assay
Objective: To determine the effect of this compound on adenosine-induced cyclic AMP (cAMP) production in cells expressing A2aR and/or A2bR.
Materials:
-
Cell line expressing A2aR and/or A2bR (e.g., CHO-K1 or HEK293 cells)
-
Assay buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA)
-
Adenosine or NECA
-
This compound
-
IBMX (a phosphodiesterase inhibitor to prevent cAMP degradation)
-
cAMP detection kit (e.g., HTRF, ELISA, or LANCE)
Methodology:
-
Cell Seeding: Seed the cells in a 96-well or 384-well plate at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight.
-
Compound Addition:
-
Remove the culture medium and wash the cells with assay buffer.
-
Add assay buffer containing IBMX (e.g., 500 µM) to each well and incubate for 30 minutes at room temperature.
-
Add this compound at various concentrations.
-
Add adenosine or NECA at a concentration that stimulates a submaximal cAMP response (e.g., EC₈₀).
-
-
Incubation: Incubate for 30-60 minutes at room temperature.
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for your chosen detection kit.
-
Data Analysis: Plot the cAMP levels against the concentration of this compound to determine the IC₅₀ value.
Visualizations
Caption: Adenosine signaling pathway and the mechanism of action of this compound.
Caption: Workflow for a T-cell proliferation assay with this compound.
References
- 1. arcusbio.com [arcusbio.com]
- 2. gilead.com [gilead.com]
- 3. s202.q4cdn.com [s202.q4cdn.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Discovery of the First Efficacious Adenosine 2A Receptor Negative Allosteric Modulators for High Adenosine Cancer Immunotherapies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.biologists.com [journals.biologists.com]
- 8. researchgate.net [researchgate.net]
- 9. Measurement of the endogenous adenosine concentration in humans in vivo: methodological considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cellbiolabs.com [cellbiolabs.com]
- 11. researchgate.net [researchgate.net]
Etrumadenant treatment duration for optimal immune response
This technical support center provides researchers, scientists, and drug development professionals with detailed information and guidance for experiments involving etrumadenant.
Frequently Asked Questions (FAQs)
Q1: What is the optimal treatment duration with this compound to achieve a maximal immune response?
A: The optimal treatment duration for this compound to elicit a maximal and sustained immune response has not been definitively established and is an ongoing area of clinical research. The duration of treatment in clinical trials is often determined by disease progression or unacceptable toxicity rather than the peak of immune response. However, available data from clinical and preclinical studies provide some insights:
-
Clinical Observations: In clinical trials, this compound has been administered continuously on a once-daily schedule. The median treatment durations have varied across studies depending on the cancer type and combination therapy. For instance, in the ARC-3 study for metastatic colorectal cancer (mCRC), the median duration of this compound dosing was 119 days, with a range of 2 to 366 days.[1] In the ARC-2 study for triple-negative breast cancer (TNBC) and ovarian cancer, participants received treatment for as few as 28 days to as many as 393 days, with 50% of participants receiving it for less than 110 days.[2] In the ARC-6 study for metastatic castrate-resistant prostate cancer (mCRPC), the median time on treatment was 9.9 weeks (approximately 69 days), with a range of 0.1 to over 27.4 weeks.[3]
-
Pharmacodynamic Effects: Pharmacodynamic studies have shown that a 150 mg once-daily dose of this compound is projected to achieve 90% inhibition of phosphorylated cAMP Response Element-Binding protein (pCREB), a key downstream marker of adenosine receptor signaling in CD8+ T cells. This suggests that near-maximal blockade of the adenosine pathway can be achieved and maintained with continuous daily dosing.
-
Preclinical Rationale: Preclinical studies suggest that sustained blockade of adenosine receptors is necessary to maintain an anti-tumor immune response, particularly in the adenosine-rich tumor microenvironment.[4][5] this compound is designed to block the immunosuppressive effects of adenosine on various immune cells, including T cells, NK cells, and myeloid cells.[6] The continuous presence of the drug may be required to prevent the re-establishment of an immunosuppressive state.
Q2: What is the mechanism of action of this compound?
A: this compound is an orally bioavailable, small-molecule dual antagonist of the adenosine A2a and A2b receptors.[6][7][8] In the tumor microenvironment, cancer cells and stromal cells can produce high levels of adenosine.[4] Adenosine then binds to A2a and A2b receptors on the surface of various immune cells, such as T cells, Natural Killer (NK) cells, dendritic cells (DCs), and myeloid-derived suppressor cells (MDSCs).[6][8] This binding triggers intracellular signaling that leads to immunosuppression, hindering the ability of the immune system to attack cancer cells.[8] this compound works by competitively binding to and blocking these A2a and A2b receptors, thereby preventing adenosine from exerting its immunosuppressive effects.[6][8] This blockade is intended to restore the function of anti-tumor immune cells, leading to enhanced immune responses against the cancer.[6][8]
Q3: What are the recommended doses of this compound in clinical and preclinical studies?
A:
-
Clinical Dosing: In human clinical trials, this compound has been evaluated at doses of 75 mg and 150 mg taken orally once daily.[1][3] The 150 mg once-daily dose has been selected for Phase 2 studies.
-
Preclinical Dosing: In mouse models, a common dose for this compound is 100 mg/kg administered orally twice daily (BID).[5]
Q4: With which agents has this compound been combined in clinical trials?
A: this compound has been evaluated in combination with various anti-cancer agents, including:
-
Chemotherapy regimens such as mFOLFOX-6 (fluorouracil, leucovorin, oxaliplatin) and docetaxel.[1][3]
-
Anti-PD-1 antibodies like zimberelimab.[3]
-
Anti-VEGF therapy such as bevacizumab.[9]
-
Other investigational agents.
Troubleshooting Guides
| Issue Encountered | Potential Cause | Suggested Action |
| Suboptimal T-cell activation in vitro | 1. Insufficient this compound concentration to counteract high adenosine levels. 2. T-cells may have low expression of A2a/A2b receptors. 3. The adenosine agonist (e.g., NECA) may be too potent or at too high a concentration. | 1. Perform a dose-response curve with this compound to determine the optimal concentration for your specific assay conditions. 2. Verify the expression of A2a and A2b receptors on your T-cell population using flow cytometry or qPCR. 3. Titrate the adenosine agonist to a concentration that causes sub-maximal inhibition, allowing for a better window to observe the reversal of suppression by this compound. |
| High variability in immune response markers in vivo | 1. Inconsistent drug exposure due to issues with oral gavage. 2. Differences in tumor growth rates and the establishment of an immunosuppressive microenvironment. 3. Natural biological variability between individual animals. | 1. Ensure proper oral gavage technique and consider analyzing plasma drug levels to confirm consistent exposure. 2. Start treatment when tumors have reached a consistent size across all animals. 3. Increase the number of animals per group to improve statistical power and account for biological variability. |
| Lack of enhanced anti-tumor efficacy in combination with chemotherapy in a preclinical model | 1. The chosen chemotherapy may not be immunogenic (does not induce immunogenic cell death). 2. The timing of this compound administration relative to the chemotherapy cycle may not be optimal. 3. The tumor model may not have a sufficiently adenosine-driven immunosuppressive microenvironment. | 1. Select a chemotherapy agent known to induce immunogenic cell death, which can lead to the release of ATP and subsequent adenosine production. 2. Empirically test different scheduling regimens, such as starting this compound before, during, or after the chemotherapy cycle. 3. Measure the expression of CD39 and CD73 (enzymes that produce adenosine) in your tumor model to confirm the relevance of the adenosine pathway. |
Quantitative Data Summary
Table 1: this compound Treatment Durations in Clinical Trials
| Clinical Trial | Cancer Type | Combination Therapy | Median Treatment Duration | Range of Treatment Duration |
| ARC-3 [1] | Metastatic Colorectal Cancer | mFOLFOX-6 | 119 days | 2 - 366 days |
| ARC-2 [2] | TNBC and Ovarian Cancer | Pegylated Liposomal Doxorubicin +/- Eganelisib | 50% of patients < 110 days | 28 - 393 days |
| ARC-6 [3] | Metastatic Castrate-Resistant Prostate Cancer | Zimberelimab + Docetaxel | 9.9 weeks (~69 days) | 0.1 - 27.4+ weeks |
Experimental Protocols
1. In Vitro Human T-Cell Activation Assay
-
Objective: To assess the ability of this compound to reverse adenosine-mediated suppression of T-cell activation.
-
Methodology:
-
Isolate Immune Cells: Isolate peripheral blood mononuclear cells (PBMCs) from healthy human blood using Ficoll-Paque density gradient centrifugation. Further isolate CD8+ T cells by negative selection using magnetic beads.[10]
-
T-Cell Stimulation: Activate the isolated CD8+ T cells using anti-CD3/CD28 beads or plate-bound antibodies.
-
Adenosine-mediated Suppression: Add a stable adenosine analogue, such as NECA (5'-N-Ethylcarboxamidoadenosine), to the cell culture to suppress T-cell activation. A typical concentration to start with is 5 µM.[11]
-
This compound Treatment: In parallel wells, add varying concentrations of this compound (e.g., 0.1 µM to 10 µM) to the T-cell cultures containing the adenosine analogue.
-
Incubation: Culture the cells for a period of 24 to 72 hours.
-
Readout: Assess T-cell activation by measuring:
-
Cytokine Production: Collect the cell culture supernatants and measure the levels of cytokines such as IFN-γ and IL-2 using ELISA or a cytokine bead array.[11]
-
Proliferation: Measure T-cell proliferation using assays such as CFSE dilution by flow cytometry or a BrdU incorporation assay.
-
Activation Markers: Stain the T-cells for surface activation markers like CD69 and CD25 and analyze by flow cytometry.
-
-
2. In Vivo Murine Syngeneic Tumor Model
-
Objective: To evaluate the anti-tumor efficacy of this compound alone or in combination with other therapies.
-
Methodology:
-
Cell Line: Choose a suitable murine cancer cell line (e.g., CT26 for colorectal cancer, 4T1 for breast cancer) that is syngeneic to the mouse strain being used (e.g., BALB/c).
-
Tumor Implantation: Inoculate a suspension of the cancer cells subcutaneously into the flank of the mice.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor volume with calipers every 2-3 days.
-
Treatment Initiation: Once the tumors reach a predetermined size (e.g., 50-100 mm³), randomize the mice into different treatment groups.[5]
-
This compound Administration: Administer this compound orally, typically at a dose of 100 mg/kg, twice daily.[5]
-
Combination Therapy (if applicable): Administer the combination agent (e.g., chemotherapy, checkpoint inhibitor) according to its established preclinical dosing schedule.
-
Efficacy Readout: Continue to monitor tumor volume throughout the study. The primary efficacy endpoint is often tumor growth inhibition or an increase in survival time.
-
Immunophenotyping (Optional): At the end of the study, or at specified time points, tumors can be excised, dissociated into single-cell suspensions, and analyzed by flow cytometry to characterize the immune cell infiltrate (e.g., CD8+ T cells, regulatory T cells, myeloid cells).
-
Visualizations
Caption: Adenosine Signaling Pathway and this compound's Mechanism of Action.
Caption: General Experimental Workflow for this compound Evaluation.
References
- 1. firstwordpharma.com [firstwordpharma.com]
- 2. Aromadendrin Inhibits T Cell Activation via Regulation of Calcium Influx and NFAT Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. trials.arcusbio.com [trials.arcusbio.com]
- 5. researchgate.net [researchgate.net]
- 6. trials.arcusbio.com [trials.arcusbio.com]
- 7. arcusbio.com [arcusbio.com]
- 8. Impact of the selective A2AR and A2BR dual antagonist AB928/etrumadenant on CAR T cell function - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. arcusbio.com [arcusbio.com]
Addressing inconsistent results in Etrumadenant experiments
Welcome to the technical support center for Etrumadenant. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and achieving consistent results in their experiments involving this dual A2a/A2b adenosine receptor antagonist.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses common issues that may arise during this compound experiments in a question-and-answer format.
Q1: Why am I observing inconsistent inhibition of adenosine-mediated immunosuppression with this compound in my T-cell activation assays?
A1: Inconsistent results in T-cell activation assays can stem from several factors. High levels of extracellular adenosine in the tumor microenvironment engage A2a and A2b adenosine receptors on immune cells, resulting in immunosuppression.[1][2] this compound is designed to block these receptors, reversing this effect.[3][4] However, variability can be introduced by:
-
Endogenous Adenosine Levels: The concentration of adenosine in your cell culture can vary significantly. It is produced from the hydrolysis of ATP by ecto-enzymes like CD39 and CD73.[5] Inconsistent cell handling, cell density, or the presence of necrotic cells can alter ATP release and subsequent adenosine production, impacting the apparent efficacy of this compound.
-
Cellular Expression of A2a and A2b Receptors: The expression of A2aR and A2bR can differ between cell types and even between different passages of the same cell line.[1][2] T-cells predominantly express A2aR, while myeloid cells express both A2aR and A2bR.[1][2] Verifying receptor expression levels in your specific cell model is crucial.
-
Agonist Concentration: If you are using an adenosine receptor agonist (e.g., NECA) to induce immunosuppression, its concentration and stability are critical. Inconsistent agonist activity will lead to variable baseline suppression, making the effects of this compound appear inconsistent.
-
T-Cell Activation Method: The method used to activate T-cells (e.g., CD3/CD28 beads, antigens) can influence the outcome.[1][2] Ensure your activation protocol is consistent and optimized for your specific T-cell population.
Troubleshooting Steps:
-
Quantify Adenosine Levels: Measure the adenosine concentration in your cell culture supernatant to establish a baseline.
-
Characterize Receptor Expression: Use RT-PCR or flow cytometry to confirm the expression of ADORA2A and ADORA2B in your cell lines.
-
Optimize Agonist Concentration: Perform a dose-response curve with your adenosine receptor agonist to determine the optimal concentration for inducing a consistent immunosuppressive effect.
-
Standardize T-Cell Activation: Ensure a consistent and robust T-cell activation signal in your assays.
Q2: My cAMP assay results show high variability when testing this compound. What could be the cause?
A2: this compound, as an antagonist of A2a and A2b receptors which are Gs-coupled, is expected to inhibit the agonist-induced increase in intracellular cAMP. Variability in cAMP assays is a common issue and can be attributed to:
-
Cell Density: The number of cells per well can significantly impact the baseline and stimulated cAMP levels.
-
Phosphodiesterase (PDE) Activity: PDEs degrade cAMP. If PDE activity is high and inconsistent, it can lead to variable cAMP measurements. The use of a PDE inhibitor, such as IBMX, is often recommended but its concentration needs to be optimized.[6]
-
Assay Signal Falling Outside the Linear Range: If the agonist-stimulated cAMP level is too high or the basal level is too low, the measurements may fall outside the linear range of your cAMP standard curve, leading to inaccurate and variable results.[6]
-
Reagent Stability and Preparation: Improperly prepared or stored reagents, including this compound, agonists, and assay components, can lead to inconsistent results.
Troubleshooting Steps:
-
Optimize Cell Seeding Density: Perform a cell titration experiment to find the optimal cell number per well that gives a robust and reproducible cAMP signal.
-
Evaluate the Need for a PDE Inhibitor: Test your assay with and without a PDE inhibitor to see if it reduces variability. If used, optimize its concentration.
-
Validate Assay with a Standard Curve: Always run a cAMP standard curve with each experiment to ensure that your measurements are within the linear range of the assay.
-
Ensure Proper Reagent Handling: Follow the manufacturer's instructions for all assay reagents and ensure that this compound is properly dissolved and stored. For example, using fresh DMSO is recommended as moisture-absorbing DMSO can reduce solubility.[6]
Q3: I am seeing unexpected off-target effects or cytotoxicity at higher concentrations of this compound. How can I address this?
A3: While this compound is a selective dual antagonist of A2aR and A2bR, high concentrations of any small molecule can potentially lead to off-target effects or cellular toxicity.[7][8]
-
Solubility Issues: this compound has a defined solubility in different solvents.[6][9] If the compound precipitates in your culture medium, this can cause cytotoxicity and lead to inconsistent results.
-
Cell Line Sensitivity: Different cell lines may have varying sensitivities to small molecule inhibitors.
-
Purity of the Compound: Ensure the purity of your this compound stock. Impurities could be responsible for the observed off-target effects.
Troubleshooting Steps:
-
Check Solubility: Visually inspect your culture medium for any signs of precipitation after adding this compound. Consider preparing a fresh stock solution in an appropriate solvent like DMSO.[6][9]
-
Perform a Dose-Response Cytotoxicity Assay: Determine the concentration range at which this compound is non-toxic to your specific cell line using a cell viability assay.
-
Verify Compound Purity: If possible, verify the purity of your this compound compound.
-
Include Appropriate Controls: Use vehicle-only controls to distinguish the effects of the solvent from the effects of this compound.
Data Presentation
Table 1: Factors Influencing Inconsistent this compound Efficacy in T-Cell Activation Assays
| Parameter | Potential Source of Inconsistency | Recommended Action |
| Adenosine Concentration | Variable endogenous production by cells. | Measure adenosine levels in supernatant; standardize cell seeding and handling. |
| A2aR/A2bR Expression | Cell line heterogeneity, passage number. | Confirm receptor expression via RT-PCR or flow cytometry. |
| Agonist Potency | Degradation of agonist stock (e.g., NECA). | Prepare fresh agonist solutions; perform regular dose-response checks. |
| T-Cell Activation Signal | Inconsistent bead-to-cell ratio or antigen concentration. | Standardize and optimize the activation protocol. |
Table 2: Troubleshooting Variable cAMP Assay Results with this compound
| Issue | Potential Cause | Recommended Solution |
| High Well-to-Well Variability | Inconsistent cell number per well. | Optimize and standardize cell seeding protocol. |
| Low Signal-to-Noise Ratio | High PDE activity degrading cAMP. | Test the inclusion of a PDE inhibitor (e.g., IBMX) and optimize its concentration.[6] |
| Non-linear Dose-Response | cAMP levels outside the assay's linear range. | Adjust cell number or agonist concentration to ensure signal is within the standard curve.[6] |
| Inconsistent IC50 Values | This compound precipitation or degradation. | Ensure proper dissolution and storage of this compound; check for precipitation in media.[6][9] |
Experimental Protocols
Protocol 1: In Vitro Human CD8+ T-Cell Activation Assay
This protocol is adapted from methodologies used to assess the effects of adenosine receptor antagonists on T-cell function.[1][2]
-
Isolation of CD8+ T-cells:
-
Isolate human CD8+ T-cells from healthy donor peripheral blood mononuclear cells (PBMCs) using a positive or negative selection kit.
-
-
T-cell Stimulation:
-
Plate the isolated CD8+ T-cells in a 96-well plate at a density of 1 x 10^5 cells/well.
-
Prepare stimulation beads (anti-CD3/CD28/CD2) according to the manufacturer's instructions.
-
-
Treatment with this compound and Adenosine Agonist:
-
Prepare a stock solution of this compound in DMSO.[6] Further dilute in cell culture medium to the desired final concentrations.
-
Prepare a stock solution of an adenosine receptor agonist (e.g., NECA).
-
Pre-incubate the T-cells with this compound or vehicle control for 1 hour.
-
Add the adenosine receptor agonist to the wells to induce immunosuppression.
-
Add the stimulation beads to activate the T-cells.
-
-
Incubation and Analysis:
Protocol 2: cAMP Accumulation Assay
This protocol provides a general framework for measuring agonist-induced cAMP accumulation and its inhibition by this compound.
-
Cell Seeding:
-
Seed cells expressing A2aR and/or A2bR into a 96-well plate at an optimized density.
-
Allow cells to adhere overnight.
-
-
Assay Preparation:
-
Wash the cells with a serum-free medium.
-
Add a phosphodiesterase (PDE) inhibitor (e.g., 100 µM IBMX) to the cells and incubate for 30 minutes at 37°C.[6] This step may need optimization.
-
-
Treatment and Stimulation:
-
Add varying concentrations of this compound or vehicle control to the wells and incubate for 15-30 minutes.
-
Add a fixed concentration of an adenosine receptor agonist (e.g., NECA) to stimulate cAMP production.
-
-
Cell Lysis and cAMP Measurement:
-
Lyse the cells according to the manufacturer's protocol for your specific cAMP assay kit.
-
Measure the intracellular cAMP levels using a competitive immunoassay (e.g., HTRF, ELISA, or AlphaScreen).
-
-
Data Analysis:
-
Generate a cAMP standard curve.
-
Calculate the concentration of cAMP in each sample based on the standard curve.
-
Determine the IC50 of this compound by plotting the percentage of inhibition of the agonist-induced cAMP response against the this compound concentration.
-
Mandatory Visualizations
Caption: A2aR/A2bR signaling pathway and the mechanism of action of this compound.
Caption: General experimental workflow for a T-cell activation assay with this compound.
Caption: A troubleshooting decision tree for inconsistent this compound experiment results.
References
- 1. researchgate.net [researchgate.net]
- 2. Adenosine triphosphate (ATP) concentration measurement [bio-protocol.org]
- 3. researchgate.net [researchgate.net]
- 4. arcusbio.com [arcusbio.com]
- 5. cellbiolabs.com [cellbiolabs.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Mechanisms of induction of adenosine receptor genes and its functional significance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. brieflands.com [brieflands.com]
- 9. medchemexpress.com [medchemexpress.com]
Etrumadenant's effect on cytokine storm in immunotherapy
This technical support center provides researchers, scientists, and drug development professionals with essential information for investigating the effects of etrumadenant in immunotherapy, with a specific focus on its potential influence on cytokine activity.
Troubleshooting Experimental Assays
Issue 1: Inconsistent or No Reversal of Adenosine-Mediated T-Cell Suppression
| Potential Cause | Troubleshooting Step |
| Suboptimal this compound Concentration | Titrate this compound to determine the optimal effective concentration for your specific cell type and assay conditions. A typical starting range is 100 nM to 10 µM. |
| Degradation of this compound Stock | Prepare fresh working solutions from a new stock. This compound is typically dissolved in DMSO; ensure the DMSO is anhydrous and stored correctly. |
| High Endogenous Adenosine Levels | Consider including an adenosine deaminase inhibitor (e.g., EHNA) in your control wells to establish a true baseline of adenosine-mediated suppression. |
| Cell Viability Issues | Perform a cell viability assay (e.g., trypan blue exclusion, MTT assay) to ensure that the observed effects are not due to cytotoxicity from other components in your experiment. |
| Incorrect Timing of Treatment | Optimize the pre-incubation time with this compound before adding the immunosuppressive stimulus (e.g., adenosine or NECA). |
Issue 2: Unexpected Cytokine Profile Following this compound Treatment
| Potential Cause | Troubleshooting Step |
| Myeloid Cell Contamination | If studying T-cell responses, ensure high purity of isolated T-cells. Myeloid cells also express A2aR and A2bR and can contribute to the cytokine milieu. |
| Activation Method | The type and strength of T-cell activation (e.g., anti-CD3/CD28 beads vs. specific antigen) can influence the cytokine profile. Ensure your activation method is consistent and appropriate for your research question. |
| Assay Sensitivity | Use a highly sensitive multiplex cytokine assay (e.g., Luminex, Meso Scale Discovery) to detect subtle changes in a broad range of cytokines. |
| Timing of Supernatant Collection | Create a time-course experiment to determine the peak of cytokine production for your specific assay. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a dual antagonist of the A2a and A2b adenosine receptors (A2aR and A2bR).[1][2][3] In the tumor microenvironment (TME), high levels of adenosine are produced, which then binds to A2aR and A2bR on immune cells like T-cells, NK cells, and myeloid cells.[2][3][4] This binding triggers immunosuppressive signaling pathways. This compound blocks this interaction, thereby preventing adenosine-mediated immunosuppression and restoring the anti-tumor activity of immune cells.[4][5]
Q2: How does this compound affect cytokine production?
By blocking the immunosuppressive effects of adenosine, this compound can restore the production of key anti-tumor cytokines. Preclinical studies have shown that this compound treatment can enhance the secretion of IFN-γ, IL-2, and TNF-α from CAR T-cells in the presence of adenosine analogues.[6] This indicates that this compound can help maintain a pro-inflammatory, anti-tumor environment.
Q3: Is there evidence that this compound can cause or mitigate cytokine storm?
Currently, there is no direct clinical evidence to suggest that this compound either causes or is a treatment for cytokine release syndrome (CRS) or "cytokine storm". However, its mechanism of action involves modulating cytokine release. By blocking adenosine signaling, which can have both pro- and anti-inflammatory effects depending on the context, this compound influences the cytokine milieu. For instance, some dual A2a/A2b receptor antagonists have been shown to reverse the induction of IL-6, a key cytokine in CRS, in dendritic cells. This suggests that targeting adenosine receptors could be a strategy to modulate excessive inflammation, but further research is needed.
Q4: What is the rationale for dual A2aR and A2bR antagonism?
Different immune cells express varying levels of A2aR and A2bR. T-cells primarily express A2aR, while myeloid cells can express both.[2] A dual antagonist like this compound is designed to block adenosine-mediated suppression across a broader range of immune cells within the tumor microenvironment, potentially leading to a more robust anti-tumor immune response compared to a selective A2aR antagonist alone.[2][3]
Q5: What are the key considerations for designing an in vitro experiment to test this compound's effect on T-cell cytokine production?
The key components are:
-
Isolated Immune Cells: Typically CD4+ or CD8+ T-cells.
-
T-cell Activation Stimulus: Such as anti-CD2/CD3/CD28 microbeads.
-
Immunosuppressive Agent: A stable adenosine analogue like NECA (5'-N-Ethylcarboxamidoadenosine) is often used to mimic the TME.
-
This compound: A dose-response curve should be performed.
-
Cytokine Measurement: Supernatants are collected and analyzed using a multiplex cytokine assay.
Experimental Protocols
Protocol 1: In Vitro T-Cell Activation and Cytokine Profiling Assay
-
Cell Preparation: Isolate human peripheral blood mononuclear cells (PBMCs) using a Ficoll-Paque gradient. Further isolate CD8+ T-cells using a negative selection kit.
-
Plating: Plate the isolated CD8+ T-cells at a density of 1 x 10^6 cells/mL in a 96-well plate.
-
Treatment Groups:
-
Unstimulated T-cells (negative control)
-
T-cells + anti-CD3/CD28 activation beads (positive control)
-
T-cells + activation beads + NECA (immunosuppression control)
-
T-cells + activation beads + NECA + various concentrations of this compound (e.g., 10 nM to 10 µM)
-
-
Incubation: Culture the cells for 48-72 hours at 37°C and 5% CO2.
-
Supernatant Collection: Centrifuge the plate and carefully collect the supernatant.
-
Cytokine Analysis: Analyze the supernatant for a panel of cytokines (e.g., IFN-γ, TNF-α, IL-2, IL-6, IL-10) using a multiplex bead-based immunoassay (e.g., Luminex).
-
Data Analysis: Compare cytokine concentrations between the different treatment groups.
Protocol 2: Myeloid Cell Cytokine Secretion Assay
-
Cell Differentiation: Isolate CD14+ monocytes from PBMCs and differentiate them into dendritic cells (DCs) over 6 days using GM-CSF and IL-4.
-
Treatment: Pre-treat the mature DCs with this compound for 1 hour.
-
Stimulation: Add an adenosine analogue (NECA) followed by a Toll-like receptor (TLR) agonist such as lipopolysaccharide (LPS) to stimulate cytokine production.
-
Incubation: Culture for 24 hours.
-
Analysis: Collect supernatants and measure levels of cytokines such as IL-6, IL-12, and TNF-α using ELISA or a multiplex assay.
Data Presentation
Table 1: Illustrative Effect of this compound on T-Cell Cytokine Production (Hypothetical Data)
| Treatment Group | IFN-γ (pg/mL) | TNF-α (pg/mL) | IL-2 (pg/mL) |
| Unstimulated | < 10 | < 5 | < 5 |
| Activated T-cells | 2500 | 1200 | 800 |
| Activated + NECA (10 µM) | 500 | 300 | 150 |
| Activated + NECA + this compound (1 µM) | 2200 | 1050 | 750 |
Table 2: Binding Affinity and Potency of this compound
| Parameter | Receptor | Value |
| Binding Affinity (Kd) | Human A2aR | 1.4 nM[1] |
| Human A2bR | 2.0 nM[1] | |
| Inhibitory Constant (Ki) | Human A2aR | 1.5 nM[7] |
| Human A2bR | 2.0 nM[7] |
Visualizations
Caption: this compound blocks adenosine binding to A2a/A2b receptors, preventing immunosuppression.
Caption: Workflow for assessing this compound's effect on T-cell cytokine production in vitro.
Caption: Troubleshooting logic for unexpected experimental results with this compound.
References
- 1. | BioWorld [bioworld.com]
- 2. Université de Genève presents new adenosine A2A receptor antagonists for cancer | BioWorld [bioworld.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. bio-rad.com [bio-rad.com]
- 5. criver.com [criver.com]
- 6. youtube.com [youtube.com]
- 7. m.youtube.com [m.youtube.com]
Validation & Comparative
Etrumadenant vs. A2aR Selective Antagonists: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of etrumadenant, a dual A2a/A2b receptor antagonist, and selective adenosine A2a receptor (A2aR) antagonists. This document synthesizes preclinical and clinical data to evaluate their performance and provides detailed experimental methodologies for key cited experiments.
The adenosine pathway has emerged as a critical regulator of tumor-induced immunosuppression. High concentrations of adenosine in the tumor microenvironment (TME) suppress the activity of key anti-tumor immune cells, such as T cells and Natural Killer (NK) cells, primarily through the activation of A2a and A2b receptors.[1][2][3] Consequently, blocking these receptors presents a promising strategy in cancer immunotherapy. This guide focuses on a comparative analysis of two distinct therapeutic approaches: dual antagonism of A2a and A2b receptors with this compound, and selective antagonism of the A2a receptor.
Mechanism of Action: A Tale of Two Strategies
This compound (AB928) is an orally bioavailable small molecule that acts as a dual antagonist of both A2a and A2b receptors.[4][5] This dual-targeting approach is designed to comprehensively block adenosine-mediated immune suppression on a wide range of immune cells that may express one or both of these receptors.[6][7] By inhibiting both A2aR and A2bR, this compound aims to restore the function of various immune cell types, including T cells, NK cells, and myeloid cells, thereby unleashing a more robust anti-tumor immune response.[6][7]
In contrast, A2aR selective antagonists, such as ciforadenant (CPI-444), preladenant, and istradefylline, are designed to specifically target the A2a receptor. The rationale for this approach is based on the high affinity of the A2a receptor for adenosine and its prominent role in mediating the immunosuppressive effects on T cells and NK cells.[2][8] Proponents of this strategy suggest that selective A2aR blockade may be sufficient to overcome the major adenosine-driven immunosuppressive mechanisms while potentially minimizing off-target effects.
Head-to-Head: Performance and Efficacy
The following tables summarize the available quantitative data from preclinical and clinical studies to facilitate a direct comparison between this compound and various A2aR selective antagonists.
Table 1: Comparative Binding Affinities
This table presents the binding affinities (Kd or Ki) of this compound and selected A2aR selective antagonists for adenosine receptors. Lower values indicate higher binding affinity.
| Compound | Target(s) | A2aR Affinity (Kd/Ki, nM) | A2bR Affinity (Kd/Ki, nM) | A1R Affinity (Ki, nM) | Selectivity (A1R/A2aR) | Reference(s) |
| This compound (AB928) | A2aR/A2bR | 1.4 (Kd) | 2.0 (Kd) | 7.59 | ~5.4-fold | [4][9] |
| Ciforadenant (CPI-444) | A2aR | 3.54 | 1525 | 191 | ~54-fold | [2] |
| Preladenant | A2aR | 1.1 | >1000 | >1000 | >900-fold | [6] |
| Istradefylline | A2aR | 2.2 | 84 | 130 | ~59-fold | [10][11] |
| ZM-241385 | A2aR | 0.8 | 50 | 254 | ~318-fold | [2] |
| SCH-58261 | A2aR | 0.6 | 5010 | 287 | ~478-fold | [2] |
Table 2: Preclinical Efficacy in Syngeneic Mouse Models
This table summarizes the in vivo anti-tumor efficacy of this compound and ciforadenant in syngeneic mouse tumor models.
| Compound | Mouse Model | Treatment | Key Findings | Reference(s) |
| This compound (AB928) | AT-3-OVA | Monotherapy and in combination with chemotherapy | Small but significant decrease in tumor growth as a single agent. Significantly reduced tumor growth rates when combined with chemotherapy. | [4] |
| B16-F10 | Monotherapy and in combination with anti-PD-1 | Suppressed tumor growth as a single agent and in combination with α-PD-1 therapy. | [5] | |
| Ciforadenant (CPI-444) | MC38 | Monotherapy (1, 10, 100 mg/kg) | Dose-dependent inhibition of tumor growth, with tumor elimination in ~30% of mice at the highest dose. | [4] |
| MC38 | Combination with anti-PD-L1 | Synergistically inhibited tumor growth, leading to tumor elimination in 90% of treated mice. | [4] |
Table 3: Clinical Trial Efficacy Data
This table presents a summary of publicly available clinical trial data for this compound and ciforadenant. Direct cross-trial comparisons should be made with caution due to differences in study design, patient populations, and lines of therapy.
| Compound | Trial (NCT) | Indication | Treatment Arm | Objective Response Rate (ORR) | Median Progression-Free Survival (mPFS) | Median Overall Survival (mOS) | Reference(s) |
| This compound | ARC-9 (NCT04660812) | 3rd Line Metastatic Colorectal Cancer (mCRC) | This compound + Zimberelimab + FOLFOX + Bevacizumab (EZFB) | 23.5% | 7.1 months | 19.7 months | [11][12] |
| Regorafenib | 2.7% | 2.1 months | 9.5 months | [11][12] | |||
| Ciforadenant | Phase 1b/2 (NCT02655822) | Refractory Renal Cell Carcinoma (RCC) | Monotherapy | 3% | 4.1 months | Not Reported | [9] |
| Ciforadenant + Atezolizumab | 11% | 5.8 months | 90% at 25 months | [1][9] | |||
| Phase 1b/2 | 1st Line Metastatic RCC | Ciforadenant + Ipilimumab + Nivolumab | 46% | 11.04 months | Not Reported | [6] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to ensure reproducibility and critical evaluation of the presented data.
Radioligand Binding Assay
This protocol is a generalized procedure for determining the binding affinity of a test compound to adenosine receptors.
Objective: To determine the equilibrium dissociation constant (Ki) of a test compound for A2aR, A2bR, and A1R.
Materials:
-
Cell membranes expressing the human adenosine receptor of interest (e.g., from CHO or HEK293 cells).
-
Radioligand specific for the receptor (e.g., [³H]CGS 21680 for A2aR, [³H]DPCPX for A1R).
-
Test compound (e.g., this compound, ciforadenant).
-
Non-specific binding control (e.g., a high concentration of a known non-radioactive ligand like NECA).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl₂).
-
96-well plates.
-
Glass fiber filters (e.g., GF/B or GF/C).
-
Scintillation fluid.
-
Scintillation counter.
-
Filtration manifold.
Procedure:
-
Reaction Setup: In a 96-well plate, combine the assay buffer, a fixed concentration of the radioligand, and varying concentrations of the test compound.
-
Membrane Addition: Add the cell membrane preparation to each well to initiate the binding reaction. The final assay volume is typically 100-250 µL.
-
Incubation: Incubate the plate at a specific temperature (e.g., 25°C or room temperature) for a predetermined time to allow the binding to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter using a filtration manifold. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8][13]
cAMP Accumulation Assay
This protocol outlines a general method for assessing the functional antagonist activity of a compound at Gs-coupled receptors like A2aR and A2bR.
Objective: To measure the ability of a test compound to inhibit agonist-induced cyclic AMP (cAMP) production.
Materials:
-
Cells stably expressing the human A2a or A2b receptor (e.g., HEK293 cells).
-
Adenosine receptor agonist (e.g., NECA).
-
Test compound (e.g., this compound).
-
Cell culture medium.
-
Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
cAMP detection kit (e.g., cAMP-Glo™ Assay, HTRF cAMP assay).
-
Luminometer or HTRF-compatible plate reader.
Procedure:
-
Cell Plating: Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Pre-incubation with Antagonist: Pre-incubate the cells with varying concentrations of the test compound in the presence of a phosphodiesterase inhibitor for a specific duration (e.g., 15-30 minutes).
-
Agonist Stimulation: Add a fixed concentration of the adenosine receptor agonist (e.g., NECA at its EC80 concentration) to stimulate cAMP production.
-
Incubation: Incubate for a defined period (e.g., 30-60 minutes) at 37°C.
-
Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions of the chosen cAMP detection kit.
-
Data Analysis: Plot the cAMP levels against the concentration of the test compound to determine the IC50 value, which represents the concentration of the antagonist that causes a 50% inhibition of the agonist-induced cAMP response.[13][14]
In Vivo Syngeneic Mouse Tumor Model
This protocol provides a general framework for evaluating the anti-tumor efficacy of adenosine receptor antagonists in an immunocompetent mouse model.
Objective: To assess the in vivo anti-tumor activity of a test compound, alone or in combination with other therapies.
Materials:
-
Syngeneic mouse strain (e.g., C57BL/6 or BALB/c).
-
Murine cancer cell line compatible with the mouse strain (e.g., MC38 for C57BL/6, CT26 for BALB/c).
-
Test compound (e.g., this compound, ciforadenant) formulated for oral or intraperitoneal administration.
-
Vehicle control.
-
Calipers for tumor measurement.
-
Sterile surgical instruments for tumor implantation.
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject a specific number of tumor cells (e.g., 1 x 10⁶ cells) into the flank of the mice.
-
Tumor Growth and Randomization: Monitor the mice for tumor growth. When tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into different treatment groups (e.g., vehicle, test compound alone, test compound in combination).
-
Treatment Administration: Administer the test compound and control treatments according to the planned dosing schedule (e.g., daily oral gavage).
-
Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume (e.g., Volume = 0.5 x length x width²).
-
Monitoring: Monitor the body weight and overall health of the mice throughout the study.
-
Endpoint: The study is typically terminated when tumors in the control group reach a predetermined size, or at a specified time point. Tumors are then excised for further analysis (e.g., immunohistochemistry, flow cytometry).
-
Data Analysis: Compare the tumor growth rates and final tumor volumes between the different treatment groups to evaluate the anti-tumor efficacy. Calculate the tumor growth inhibition (TGI) percentage.[4][13][15]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the adenosine signaling pathway and a typical experimental workflow for evaluating adenosine receptor antagonists.
Caption: Adenosine signaling pathway in the tumor microenvironment and points of intervention.
References
- 1. Phase 1b/2 trial of Ipilimumab, Nivolumab, and Ciforadenant (INC) (adenosine A2a receptor antagonist) in first-line advanced renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. giffordbioscience.com [giffordbioscience.com]
- 3. Corvus Pharmaceuticals to Report Q3 Results on Nov. 4 | CRVS Stock News [stocktitan.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Video: Orthotopic Transplantation of Syngeneic Lung Adenocarcinoma Cells to Study PD-L1 Expression [jove.com]
- 6. Corvus Posts 34% Deep Response in Phase 1b/2 RCC Trial | CRVS Stock News [stocktitan.net]
- 7. Impact of the selective A2AR and A2BR dual antagonist AB928/etrumadenant on CAR T cell function - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Adenosine A2A Receptor Blockade as an Immunotherapy for Treatment-Refractory Renal Cell Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Full Stock Market News from 2025-10-17 [stocktitan.net]
- 11. gilead.com [gilead.com]
- 12. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 13. youtube.com [youtube.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. mdpi.com [mdpi.com]
A Head-to-Head Battle for Immunotherapy Dominance: Etrumadenant vs. CD73 Inhibitors in the Tumor Microenvironment
A detailed comparison of two leading strategies to overcome adenosine-mediated immune suppression in cancer therapy.
In the intricate landscape of immuno-oncology, the adenosine pathway has emerged as a critical checkpoint for therapeutic intervention. High concentrations of extracellular adenosine within the tumor microenvironment potently suppress anti-tumor immunity, allowing cancer cells to evade destruction. Two key therapeutic strategies have materialized to counteract this immunosuppressive shield: dual adenosine A2a/A2b receptor antagonists, exemplified by etrumadenant, and direct inhibitors of the adenosine-producing enzyme CD73. This guide provides a comprehensive comparison of these two approaches, supported by preclinical and clinical data, to aid researchers, scientists, and drug development professionals in navigating this promising therapeutic space.
The Adenosine Signaling Pathway: Two Sides of the Same Coin
The immunosuppressive effects of adenosine are primarily mediated through the activation of A2a and A2b receptors on various immune cells, including T cells, NK cells, and myeloid cells. This activation triggers a cascade of downstream signaling that ultimately dampens the anti-tumor immune response. Both this compound and CD73 inhibitors aim to disrupt this pathway, albeit at different points.
This compound , a small molecule antagonist, directly blocks the A2a and A2b receptors, preventing adenosine from binding and initiating its immunosuppressive signaling. This approach leaves the production of adenosine intact but renders it ineffective.
CD73 inhibitors , which can be small molecules (e.g., quemliclustat) or monoclonal antibodies (e.g., oleclumab), target the ecto-5'-nucleotidase enzyme (CD73). CD73 is responsible for the final step in the conversion of extracellular ATP to adenosine. By inhibiting CD73, these agents prevent the production of adenosine in the tumor microenvironment.
Etrumadenant vs. Regorafenib: A Comparative Guide for Third-Line Colorectal Cancer Treatment
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of etrumadenant-based combination therapy and regorafenib for the treatment of third-line metastatic colorectal cancer (mCRC). The information is compiled from publicly available clinical trial data and research publications to support informed decision-making in research and development.
Executive Summary
Recent clinical trial data from the Phase 1b/2 ARC-9 study has positioned an this compound-based combination regimen as a promising alternative to the multi-kinase inhibitor regorafenib in the third-line setting for mCRC. The this compound combination demonstrated a statistically significant and clinically meaningful improvement in overall survival (OS) and progression-free survival (PFS) compared to regorafenib. While the this compound regimen was associated with a higher incidence of Grade ≥3 treatment-emergent adverse events (TEAEs), it led to a lower rate of treatment discontinuation due to adverse events. This guide will delve into the mechanisms of action, clinical efficacy, safety profiles, and experimental protocols associated with these two therapeutic approaches.
Mechanisms of Action
This compound: Targeting the Adenosine Pathway
This compound (AB928) is a first-in-class, orally bioavailable, small-molecule dual antagonist of the adenosine A2a and A2b receptors.[1][2] In the tumor microenvironment, high levels of extracellular adenosine, produced by the ectoenzyme CD73, suppress the activity of various immune cells, including T cells, NK cells, and myeloid cells, by binding to A2a and A2b receptors.[2] This immunosuppressive effect allows cancer cells to evade immune destruction. By blocking both A2a and A2b receptors, this compound aims to restore the anti-tumor activity of these immune cells.
Regorafenib: Multi-Kinase Inhibition
Regorafenib is an oral multi-kinase inhibitor that targets several signaling pathways involved in tumor growth, angiogenesis, and maintenance of the tumor microenvironment.[3][4][5] Its anti-tumor activity is attributed to the inhibition of various kinases, including:
-
Angiogenic kinases: VEGFR1-3, TIE2
-
Oncogenic kinases: KIT, RET, RAF-1, BRAF
-
Stromal kinases: PDGFR-β, FGFR1[3]
By inhibiting these kinases, regorafenib disrupts tumor cell proliferation, survival signaling, and the formation of new blood vessels that supply tumors.[4]
Clinical Efficacy: The ARC-9 Trial (Cohort B)
The ARC-9 trial (NCT04660812) is a Phase 1b/2 study that evaluated the efficacy and safety of an this compound-based combination versus regorafenib in patients with third-line mCRC.[6] Cohort B of the study randomized 112 patients to receive either:
-
This compound Arm: this compound + zimberelimab (anti-PD-1) + FOLFOX + bevacizumab (EZFB)
-
Regorafenib Arm: Regorafenib monotherapy
The key efficacy results from this cohort are summarized in the table below.
| Efficacy Endpoint | This compound Combination (EZFB) (n=75) | Regorafenib (n=37) | Hazard Ratio (95% CI) | p-value |
| Median Overall Survival (OS) | 19.7 months | 9.5 months | 0.37 (0.22-0.63) | 0.0003 |
| Median Progression-Free Survival (PFS) | 6.2 months | 2.1 months | 0.27 (0.17-0.43) | <0.0001 |
| Confirmed Objective Response Rate (ORR) | 17.3% | 2.7% | - | - |
| Median Duration of Response (DOR) | 11.5 months | Not Evaluable | - | - |
Data from the ARC-9 study as of the November 13, 2023 data cut-off, presented at the 2024 ASCO Annual Meeting.[6]
Safety and Tolerability
The safety profiles of the two treatment regimens in the ARC-9 trial showed notable differences.
| Safety Endpoint | This compound Combination (EZFB) (n=75) | Regorafenib (n=37) |
| Grade ≥3 TEAEs | >82% | ~49% |
| TEAEs Leading to Discontinuation of All Study Drugs | 5.4% | ~17% |
| Grade ≥3 TEAEs Attributed to this compound or Zimberelimab | 23.0% | - |
| Grade ≥3 TEAEs Attributed to Regorafenib | - | 25.7% |
Data from the ARC-9 study as of the November 13, 2023 data cut-off.[6]
While the this compound combination was associated with a higher rate of severe adverse events, the rate of treatment discontinuation due to these events was considerably lower than that observed with regorafenib.
Experimental Protocols
ARC-9 Trial Design (Cohort B)
The ARC-9 study is a multicenter, open-label, randomized Phase 1b/2 platform study.[6]
-
Patient Population: Patients with metastatic colorectal cancer who had progressed on at least two prior lines of therapy, including oxaliplatin- and irinotecan-based regimens.[6]
-
Interventions:
-
Experimental Arm: this compound administered orally once daily, zimberelimab and bevacizumab administered intravenously every two weeks, and mFOLFOX-6 chemotherapy.
-
Control Arm: Regorafenib administered orally with a dose escalation schedule.
-
-
Endpoints: The primary endpoint was progression-free survival, with overall survival as a key secondary endpoint.[6] Other secondary endpoints included objective response rate and duration of response.[6]
Immunohistochemistry for CD73 Expression
While the specific protocol for the ARC-9 trial is not publicly detailed, a representative semi-automated immunohistochemistry (IHC) protocol for detecting CD73 expression in colorectal cancer tissue is as follows:
-
Sample Preparation: Formalin-fixed, paraffin-embedded (FFPE) tissue sections are deparaffinized and rehydrated using xylene and a series of alcohol washes.
-
Antigen Retrieval: Heat-induced epitope retrieval is performed by boiling the slides in a target retrieval solution (e.g., pH 9) for approximately 40 minutes.
-
Peroxidase Block: Endogenous peroxidase activity is blocked using a hydrogen peroxide solution.
-
Primary Antibody Incubation: The slides are incubated with a primary antibody targeting CD73 (e.g., Abcam ab91086 at a 1:400 dilution).
-
Detection System: A detection kit (e.g., Ventana UltraView Universal DAB Detection Kit) is used, which typically involves a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that binds to the primary antibody.
-
Chromogen Application: A chromogenic substrate (e.g., DAB) is added, which reacts with the enzyme to produce a colored precipitate at the site of the antigen.
-
Counterstaining and Mounting: The slides are counterstained (e.g., with hematoxylin), dehydrated, and mounted for microscopic examination.
Conclusion
The this compound-based combination therapy has demonstrated superior efficacy in terms of overall survival and progression-free survival compared to regorafenib in the third-line treatment of metastatic colorectal cancer, as evidenced by the ARC-9 trial. While the combination regimen is associated with a higher incidence of severe adverse events, its lower treatment discontinuation rate suggests that these events may be more manageable. The distinct mechanisms of action, with this compound targeting the immunosuppressive tumor microenvironment and regorafenib inhibiting multiple tumor growth and survival pathways, offer different therapeutic strategies. Further investigation, including Phase 3 trials, is warranted to confirm these promising results and to identify potential biomarkers to guide patient selection for these therapies.
References
- 1. Regorafenib-associated adverse event management in colorectal and gastrointestinal stromal cancer patients: A systematic review and meta-analysis. - ASCO [asco.org]
- 2. Molecular insight of regorafenib treatment for colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hematologyandoncology.net [hematologyandoncology.net]
- 4. Evolution of regorafenib from bench to bedside in colorectal cancer: Is it an attractive option or merely a “me too” drug? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Time course of regorafenib-associated adverse events in the phase III CORRECT study. - ASCO [asco.org]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
Etrumadenant: Demonstrating Superiority Over Single Adenosine Receptor Blockade in Cancer Immunotherapy
A Comparative Guide for Researchers and Drug Development Professionals
The tumor microenvironment is adept at creating an immunosuppressive shield, and a key player in this defense mechanism is adenosine. By activating A2a and A2b receptors (A2aR and A2bR) on immune cells, adenosine effectively dampens the anti-tumor immune response.[1][2] While targeting the A2aR has been a focus of cancer immunotherapy, emerging evidence highlights the critical role of the A2bR, particularly on myeloid cells and some cancer cells, in promoting immune evasion.[3][4] Etrumadenant (AB928), a potent and selective dual antagonist of both A2aR and A2bR, has been designed to provide a more comprehensive blockade of adenosine-mediated immunosuppression compared to single receptor antagonists.[1][4][5] This guide provides a detailed comparison, supported by experimental data, to validate the superior efficacy of this compound's dual blockade strategy.
The Rationale for Dual A2aR/A2bR Blockade
T cells, crucial for anti-tumor immunity, predominantly express A2aR.[3] Consequently, A2aR-selective antagonists can effectively rescue T-cell function from adenosine-induced suppression. However, other critical immune cells within the tumor microenvironment, such as dendritic cells (DCs) and myeloid-derived suppressor cells (MDSCs), express both A2aR and A2bR.[3][4] These myeloid cells play a significant role in orchestrating the overall immune response. Adenosine signaling through both receptors on these cells leads to a profound immunosuppressive state. Therefore, a dual antagonist like this compound is hypothesized to offer a more robust and complete reversal of adenosine-mediated immune suppression by acting on a broader range of immune cell types.[4]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the adenosine signaling pathway in the tumor microenvironment and a typical experimental workflow used to evaluate the efficacy of adenosine receptor antagonists.
Caption: Adenosine production and its immunosuppressive signaling.
Caption: Workflow for in vitro antagonist comparison.
Comparative Efficacy: this compound vs. Single A2aR Antagonists
Experimental data consistently demonstrates that this compound is superior to single A2aR antagonists in rescuing the function of immune cells that express both A2aR and A2bR.
Dendritic Cell (DC) and Myeloid Cell Function
Dendritic cells are critical for initiating anti-tumor immune responses. In vitro studies have shown that while an A2aR-specific antagonist had no significant effect, this compound was able to effectively attenuate the adenosine-mediated upregulation of the immunosuppressive cytokine IL-10 and enhance the production of the pro-inflammatory cytokine IL-12p70 in primary human DCs.[3] This suggests that A2bR signaling is a key driver of the immunosuppressive phenotype in these cells, and dual blockade is necessary for complete functional rescue.
| Cell Type | Parameter | Treatment | Outcome | Reference |
| Primary Human Dendritic Cells | IL-12p70 Production | NECA (Adenosine Agonist) | Suppressed | [3] |
| NECA + A2aR Antagonist | No Significant Rescue | [3] | ||
| NECA + this compound | Enhanced Production | [3] | ||
| Primary Human Dendritic Cells | IL-10 Production | NECA (Adenosine Agonist) | Upregulated | [3] |
| NECA + A2aR Antagonist | No Significant Rescue | [3] | ||
| NECA + this compound | Attenuated Upregulation | [3] | ||
| Suppressive Myeloid Populations (from mouse tumors) | Gene Expression | Adenosine Signaling | Pro-tumorigenic gene cassette regulated | [3] |
| This compound | Largely reversed gene expression changes | [3] |
T Cell Function
In activated human CD8+ T cells, which predominantly express A2aR, both this compound and a selective A2aR antagonist showed a similar ability to rescue the suppression of activation markers (like CD69) and the production of key effector cytokines such as IFN-γ and IL-2.[3] This is expected, as the primary adenosine receptor on T cells is A2aR. However, the superiority of this compound is evident when considering the broader immune cell landscape within the tumor.
| Cell Type | Parameter | Treatment | Outcome | Reference |
| Activated Human CD8+ T Cells | Activation Markers (CD69) | NECA (Adenosine Agonist) | Suppressed | [3] |
| NECA + A2aR Antagonist | Rescued | [3] | ||
| NECA + this compound | Rescued | [3] | ||
| Activated Human CD8+ T Cells | Cytokine Production (IFN-γ, IL-2) | NECA (Adenosine Agonist) | Suppressed | [3] |
| NECA + A2aR Antagonist | Rescued | [3] | ||
| NECA + this compound | Rescued | [3] |
Cancer Cell Lines
Adenosine signaling can also directly impact cancer cells, many of which express high levels of A2bR.[6] In non-small cell lung cancer (NSCLC) cell lines, this compound was shown to reverse adenosine-stimulated gene expression changes, highlighting its potential to directly counter pro-tumorigenic effects on cancer cells, an activity that would be missed by a selective A2aR antagonist.[3]
| Cell Type | Parameter | Treatment | Outcome | Reference |
| NSCLC Cell Lines | Gene Expression | Adenosine Signaling | Pro-tumorigenic pathways enriched | [3] |
| This compound | Reversed gene expression changes | [3] |
Experimental Protocols
Isolation and Culture of Primary Human Immune Cells:
-
Dendritic Cells (DCs): Primary human DCs were isolated from the blood of healthy donors. They were matured using a combination of lipopolysaccharide (LPS) and interferon-gamma (IFN-γ) for 24 hours.[3]
-
CD8+ T Cells: Human CD8+ T cells were isolated from the blood of healthy donors and activated using CD3/CD28/CD2 stimulation. Cytokine analysis was performed after 72 hours.[3]
In Vitro Assays:
-
Adenosine Receptor Stimulation: The adenosine analogue NECA was used to stimulate both A2aR and A2bR-mediated signaling in the cultured immune cells.[3]
-
Antagonist Treatment: this compound or a selective A2aR antagonist was added to the cell cultures to assess their ability to block the effects of NECA.[3]
-
Cytokine Analysis: The levels of various cytokines (e.g., IL-12, IL-10, IFN-γ, IL-2) in the cell culture supernatants were measured using a cytokine bead array.[3]
-
Gene Expression Analysis: RNA was extracted from the cells, and changes in gene expression were analyzed to understand the impact of adenosine signaling and its blockade.[3]
Conclusion
The presented data strongly supports the rationale for dual A2aR and A2bR blockade in cancer immunotherapy. While single A2aR antagonists can effectively restore T-cell function, they fail to address the profound immunosuppressive effects of adenosine on myeloid cells, which are critical components of the tumor microenvironment. This compound, by potently inhibiting both A2aR and A2bR, offers a more comprehensive approach to dismantling the adenosine-mediated immunosuppressive shield. This dual blockade strategy not only rescues the function of a broader range of immune cells but may also directly counteract pro-tumorigenic signaling in cancer cells. These findings provide a compelling mechanistic basis for the continued clinical development of this compound as a superior therapeutic option compared to single adenosine receptor antagonists.
References
Etrumadenant Clinical Trials: A Comparative Analysis for Researchers
For Immediate Release
This guide provides a comparative analysis of clinical trial data for Etrumadenant (AB928), a dual A₂ₐ/A₂♭ adenosine receptor antagonist, for researchers, scientists, and drug development professionals. This compound is an investigational small molecule designed to block adenosine-mediated immunosuppression in the tumor microenvironment, thereby restoring the anti-tumor activity of immune cells.[1] This document summarizes key efficacy and safety data from publicly available clinical trial information, details experimental methodologies, and visualizes the underlying biological pathways and trial designs.
Mechanism of Action
This compound is a selective dual antagonist of the A₂ₐ and A₂♭ adenosine receptors.[1] In the tumor microenvironment, high levels of extracellular adenosine, produced by enzymes like CD73, bind to these receptors on immune cells, leading to immunosuppression.[2] By blocking this interaction, this compound aims to reactivate anti-tumor immune responses.[1]
Signaling Pathway
The following diagram illustrates the proposed mechanism of action for this compound in the tumor microenvironment.
Cross-Study Comparison of Efficacy Data
The following tables summarize the key efficacy data from clinical trials involving this compound in metastatic colorectal cancer (mCRC) and metastatic castrate-resistant prostate cancer (mCRPC).
Table 1: Efficacy of this compound in Metastatic Colorectal Cancer (mCRC)
| Clinical Trial | Treatment Arm | Patient Population | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) | Objective Response Rate (ORR) |
| ARC-9 (Cohort B) | This compound + Zimberelimab + mFOLFOX-6 + Bevacizumab (EZFB) | 3rd-line mCRC (n=75) | 6.2 months | 19.7 months | 17.3% |
| Regorafenib | 3rd-line mCRC (n=37) | 2.1 months | 9.5 months | 2.7% | |
| ARC-3 | This compound + mFOLFOX-6 | ≥3rd-line mCRC (n=22) | 3.9 months | 15.7 months | 9.1% |
Data from ARC-9 as of November 13, 2023, with a median follow-up of 20.4 months.[1][3] Data from ARC-3 as of November 20, 2020.[4]
Table 2: Efficacy of this compound in Metastatic Castrate-Resistant Prostate Cancer (mCRPC)
| Clinical Trial | Treatment Arm | Patient Population | Composite ORR | PSA Response |
| ARC-6 | This compound + Zimberelimab + Docetaxel | 2nd-line mCRPC | 41% | 35% |
Note: Further development of this compound in mCRPC was discontinued due to insufficient clinical benefit.
Cross-Study Comparison of Safety Data
The following table provides a summary of key safety findings from the ARC-9 trial.
Table 3: Key Safety Data from the ARC-9 Trial (Cohort B) in 3rd-Line mCRC
| Adverse Event | This compound + Zimberelimab + mFOLFOX-6 + Bevacizumab (EZFB) | Regorafenib |
| Treatment-Emergent Adverse Events (TEAEs) leading to discontinuation of all study drugs | 5% | 17% |
| Grade ≥3 TEAEs attributed to this compound or Zimberelimab vs. Regorafenib | 23.0% | 25.7% |
The safety profile of the EZFB regimen was consistent with the known profiles of each individual agent, with no unexpected toxicities reported.[1]
Experimental Protocols
ARC-9 Study Design (NCT04660812)
The ARC-9 study is a Phase 1b/2, open-label, randomized platform study evaluating the efficacy and safety of this compound-based treatment combinations in patients with metastatic colorectal cancer.[5]
Cohort B:
-
Patient Population: Patients with mCRC who have progressed on both oxaliplatin- and irinotecan-containing chemotherapy regimens.[1]
-
Randomization: 2:1 randomization to either the experimental arm or the standard-of-care arm.[4]
-
Experimental Arm (EZFB):
-
Standard-of-Care Arm:
-
Regorafenib: 160 mg orally once daily on days 1-21 of a 28-day cycle.[4]
-
-
Primary Endpoint: Progression-Free Survival (PFS) per RECIST 1.1.[1]
-
Key Secondary Endpoint: Overall Survival (OS).[1]
The following diagram illustrates the experimental workflow for Cohort B of the ARC-9 trial.
mFOLFOX-6 Administration Protocol
The mFOLFOX-6 regimen is a standard chemotherapy combination. While the exact protocol can vary slightly by institution, a typical administration is as follows:
-
Day 1:
-
Oxaliplatin 85 mg/m² intravenous (IV) infusion over 2 hours.
-
Leucovorin 400 mg/m² IV infusion over 2 hours (can be administered concurrently with oxaliplatin).
-
Fluorouracil (5-FU) 400 mg/m² IV bolus, followed by a 2400 mg/m² continuous IV infusion over 46 hours.
-
-
Cycle: Repeated every 14 days.
Regorafenib Administration Protocol
Regorafenib is an oral multi-kinase inhibitor. The standard dosing in the ARC-9 trial was:
-
Dose: 160 mg (four 40 mg tablets) taken orally once daily.
-
Schedule: Taken for the first 21 days of each 28-day cycle.
Conclusion
The clinical trial data for this compound, particularly from the ARC-9 study, suggests a promising improvement in efficacy outcomes for patients with third-line metastatic colorectal cancer when combined with zimberelimab, mFOLFOX-6, and bevacizumab, as compared to regorafenib. The safety profile of the this compound-containing regimen appears manageable and consistent with the individual components. Further investigation in ongoing and future clinical trials will be crucial to fully define the role of this compound in the treatment of various solid tumors.
References
Etrumadenant vs. Standard-of-Care Chemotherapy: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of etrumadenant, an investigational dual A2a/A2b adenosine receptor antagonist, with standard-of-care chemotherapy regimens in metastatic colorectal cancer (mCRC) and metastatic castrate-resistant prostate cancer (mCRPC). All quantitative data is summarized for direct comparison, and detailed experimental methodologies for cited clinical trials are provided.
Metastatic Colorectal Cancer (mCRC)
In the third-line setting for mCRC, an this compound-based combination therapy has demonstrated superior efficacy over the standard-of-care agent, regorafenib. The ARC-9 clinical trial provides the primary evidence for this comparison.
Mechanism of Action: this compound in the Tumor Microenvironment
This compound is designed to counteract adenosine-mediated immunosuppression within the tumor microenvironment.[1] High levels of extracellular adenosine in tumors suppress the activity of immune cells, such as T cells and natural killer (NK) cells, allowing cancer cells to evade immune destruction. This compound blocks the A2a and A2b adenosine receptors on these immune cells, thereby restoring their anti-tumor activity.[1]
References
A Comparative Analysis of Etrumadenant and Quemliclustat in Cancer Immunotherapy
A deep dive into two investigational agents targeting the immunosuppressive adenosine pathway, this guide provides a comparative analysis of etrumadenant, a dual adenosine A2a/A2b receptor antagonist, and quemliclustat, a CD73 inhibitor. This document is intended for researchers, scientists, and drug development professionals, offering a detailed look at their mechanisms of action, preclinical data, clinical trial outcomes, and the experimental methodologies used in their evaluation.
The tumor microenvironment (TME) is characterized by a high concentration of extracellular adenosine, a potent immunosuppressive molecule that helps cancer cells evade the immune system. This adenosine is primarily generated through the enzymatic activity of CD39 and CD73, which convert ATP to adenosine. Once produced, adenosine binds to A2a and A2b receptors on various immune cells, such as T cells and natural killer (NK) cells, dampening their anti-tumor activity. This compound and quemliclustat represent two distinct strategies to counteract this immunosuppression by targeting different nodes of the adenosine pathway.
Mechanism of Action: Two Strategies to Block One Pathway
This compound and quemliclustat both aim to restore anti-tumor immunity by disrupting adenosine-mediated signaling, but they do so at different points in the pathway.
Quemliclustat (AB680) is a small-molecule inhibitor that targets CD73, an ecto-enzyme anchored on the surface of tumor and immune cells. CD73 is responsible for the final step in adenosine production, converting adenosine monophosphate (AMP) to adenosine. By inhibiting CD73, quemliclustat effectively cuts off the supply of immunosuppressive adenosine in the tumor microenvironment.
This compound (AB928) is a selective, dual antagonist of the adenosine A2a and A2b receptors.[1] It acts downstream of adenosine production, preventing adenosine from binding to its receptors on immune cells.[1] This blockade is designed to prevent the downstream signaling cascade that leads to immune suppression, thereby unleashing the activity of tumor-infiltrating lymphocytes and myeloid cells.[1]
The distinct points of intervention for these two agents are illustrated in the signaling pathway diagram below.
Preclinical and Pharmacodynamic Data
Preclinical studies are essential for establishing the potency and selectivity of investigational drugs. This compound was specifically designed for the oncology setting to have high tumor tissue penetration and robust potency in the presence of high adenosine concentrations.[1] A pharmacodynamic analysis from a clinical study demonstrated that this compound inhibits phosphorylated cAMP Response Element Binding protein (pCREB), a downstream marker of adenosine receptor activation, with an IC50 of 88.4 ng/mL.[2]
| Parameter | This compound (AB928) | Quemliclustat (AB680) |
| Target(s) | Adenosine A2a and A2b receptors[1] | Ecto-5'-nucleotidase (CD73) |
| Mechanism | Receptor Antagonist[1] | Enzyme Inhibitor |
| Pharmacodynamic IC50 | 88.4 ng/mL (for pCREB inhibition)[2] | Data not publicly available |
| Key Preclinical Feature | High tumor penetration; potent in high adenosine environment[1] | Blocks production of adenosine |
Clinical Development and Efficacy
Both this compound and quemliclustat are under active clinical investigation in various oncology settings. Their development has focused on different tumor types, precluding a direct head-to-head comparison of clinical outcomes. The following sections summarize key clinical trial data for each agent.
This compound in Metastatic Colorectal Cancer (mCRC)
This compound has been extensively studied in the ARC-9 trial , a Phase 1b/2 study evaluating its safety and efficacy in patients with metastatic colorectal cancer.[3] In Cohort B, patients in the third-line setting were randomized to receive either an this compound-based combination (this compound + zimberelimab + FOLFOX + bevacizumab; EZFB) or the standard-of-care agent regorafenib.[3][4]
The results, presented with a median follow-up of 20.4 months, showed a statistically significant improvement in both progression-free survival (PFS) and overall survival (OS) for the this compound-containing regimen compared to regorafenib.[4]
| ARC-9 Trial (Cohort B) Clinical Outcomes | This compound Combination (EZFB) (n=75) | Regorafenib (n=37) | Hazard Ratio (95% CI) | p-value |
| Median Overall Survival (OS) | 19.7 months | 9.5 months | 0.37 (0.22-0.63) | 0.0003[4] |
| Median Progression-Free Survival (PFS) | 6.2 months | 2.1 months | 0.27 (0.17-0.43) | <0.0001[4] |
| Objective Response Rate (ORR) | 17.3% | 2.7% | N/A | N/A |
Quemliclustat in Metastatic Pancreatic Cancer
Quemliclustat is being evaluated in the ARC-8 trial , a Phase 1b study in patients with previously untreated, metastatic pancreatic ductal adenocarcinoma (mPDAC).[5] Patients received quemliclustat in combination with standard-of-care chemotherapy (gemcitabine and nab-paclitaxel), with or without the anti-PD-1 antibody zimberelimab.
Data from a pooled analysis of all patients treated with 100mg quemliclustat-based regimens showed a median overall survival that compares favorably to historical benchmarks for chemotherapy alone.
| ARC-8 Trial Clinical Outcomes (Pooled 100mg Regimens) | Quemliclustat + Chemo ± Zimberelimab (n=122) | Matched Synthetic Control Arm (Chemo alone) | Hazard Ratio (95% CI) | p-value |
| Median Overall Survival (OS) | 15.7 months | 9.8 months | 0.63 (0.47-0.85) | 0.0030[6] |
| 12-month OS Rate | 62.7% | N/A | N/A | N/A |
| 18-month OS Rate | 42.8% | N/A | N/A | N/A |
Safety and Tolerability
In clinical trials, both this compound and quemliclustat have demonstrated manageable safety profiles when combined with other anti-cancer agents.
-
This compound (ARC-9): The safety profile of the EZFB regimen was reported to be consistent with the known profiles of each individual molecule, with no unexpected toxicities.[3] A lower percentage of patients experienced Grade ≥3 adverse events attributed to the immuno-oncology components (this compound or zimberelimab) compared to regorafenib (23.0% vs 25.7%).[7]
-
Quemliclustat (ARC-8): No new safety signals were observed. The most common Grade 3 or higher adverse events were neutropenia and anemia, which are expected with the chemotherapy backbone.[6]
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are overviews of the clinical trial designs and representative biochemical assays.
Clinical Trial Protocols
The workflow for a randomized clinical trial like ARC-9 involves several key stages from patient enrollment to data analysis.
-
ARC-9 Study (NCT04660812): This is a Phase 1b/2, multicenter, open-label study in patients with mCRC.[8][9] Cohort B enrolled patients who had progressed on both oxaliplatin- and irinotecan-containing regimens.[3] Patients were randomized 2:1 to receive the this compound combination (150 mg this compound orally once daily) or regorafenib.[4] The primary endpoint was PFS per RECIST 1.1, with OS as a key secondary endpoint.[3]
-
ARC-8 Study (NCT04104672): This Phase 1/1b study evaluated quemliclustat plus chemotherapy (gemcitabine/nab-paclitaxel) with or without zimberelimab in treatment-naive mPDAC patients.[5] The study included a dose-escalation phase to determine the recommended dose for expansion (100 mg).[5] Key objectives were to assess safety, tolerability, and clinical activity.
Representative Preclinical Assay Methodologies
CD73 Enzymatic Inhibition Assay: The activity of CD73 and the potency of inhibitors like quemliclustat are often measured by quantifying the product of the enzymatic reaction. A common method is a colorimetric assay that measures the amount of inorganic phosphate released when AMP is hydrolyzed.[10]
-
Incubation: Recombinant human CD73 enzyme is incubated with the test inhibitor (e.g., quemliclustat) at various concentrations in an assay buffer.
-
Reaction Initiation: The substrate, AMP, is added to the mixture to start the enzymatic reaction. The reaction is allowed to proceed for a set time at 37°C.
-
Detection: A detection reagent (e.g., Malachite Green-based) is added. This reagent reacts with the inorganic phosphate produced by CD73 activity, resulting in a color change.[7]
-
Measurement: The absorbance of the solution is measured using a spectrophotometer at a specific wavelength (e.g., 630 nm).[10] The amount of color is proportional to the amount of phosphate produced and thus to the enzyme's activity.
-
Data Analysis: The inhibitor's potency (IC50 value) is calculated by plotting the enzyme activity against the inhibitor concentration.
Adenosine A2a Receptor Binding Assay: To determine the affinity of a compound like this compound for the A2a receptor, a competitive binding assay is typically used.[11][12]
-
Preparation: Cell membranes from a cell line engineered to express high levels of the human A2a receptor are prepared.[13]
-
Competition: These membranes are incubated in a multi-well plate with a fixed concentration of a radiolabeled or fluorescently-labeled ligand known to bind to the A2a receptor (e.g., [3H]NECA or a fluorescent analog).[14]
-
Test Compound Addition: The test compound (e.g., this compound) is added to the wells at increasing concentrations. The test compound competes with the labeled ligand for binding to the A2a receptor.
-
Equilibrium & Separation: The mixture is incubated to allow binding to reach equilibrium. The bound and free labeled ligands are then separated, typically by rapid filtration through a filter mat that traps the cell membranes.[12]
-
Quantification: The amount of labeled ligand bound to the membranes on the filter is quantified using a scintillation counter (for radioligands) or a fluorescence plate reader.
-
Data Analysis: The concentration of the test compound that displaces 50% of the bound labeled ligand is determined, from which the inhibition constant (Ki) can be calculated.[11]
Summary and Future Perspectives
This compound and quemliclustat offer two promising and mechanistically distinct approaches to overcoming adenosine-mediated immunosuppression in the tumor microenvironment.
-
Quemliclustat , by inhibiting CD73, targets the production of adenosine. This "upstream" approach has the potential to broadly prevent adenosine from engaging with any of its receptors. Clinical data in pancreatic cancer, a notoriously difficult-to-treat disease, has shown encouraging survival benefits.
-
This compound provides a "downstream" blockade of the key A2a and A2b receptors, preventing signaling even in an adenosine-rich environment. This dual-receptor antagonism is designed to comprehensively block adenosine's effects on both lymphoid and myeloid immune cells. The impressive survival data from the randomized ARC-9 study in third-line mCRC highlights its potential to improve outcomes in a setting with limited options.
The choice between targeting adenosine production versus its receptors may depend on the specific tumor type, the primary drivers of adenosine in the TME, and the potential for combination therapies. Future research will likely explore these agents in other cancers and in combination with a wider array of therapies, including other checkpoint inhibitors, chemotherapy, and targeted agents, to further define their roles in the immuno-oncology landscape.
References
- 1. Arcus Biosciences - Arcus Biosciences Presents Updated Data for this compound in Third-Line Metastatic Colorectal Cancer and New Data on its HIF-2α Program at the AACR 2021 Annual Meeting [investors.arcusbio.com]
- 2. arcusbio.com [arcusbio.com]
- 3. gilead.com [gilead.com]
- 4. ascopubs.org [ascopubs.org]
- 5. Arcus Biosciences Presents Promising Initial Data from Phase 1 Portion of ARC-8 Study for AB680 in Metastatic Pancreatic Cancer - BioSpace [biospace.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Inhibition of CD73 AMP hydrolysis by a therapeutic antibody with a dual, non-competitive mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. arcusbio.com [arcusbio.com]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. revvity.com [revvity.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. reactionbiology.com [reactionbiology.com]
- 14. resources.revvity.com [resources.revvity.com]
A Comparative Guide to the In Vitro Potency of Adenosine Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro potency of various adenosine antagonists, supported by experimental data from peer-reviewed studies. The information is intended to assist researchers in selecting appropriate compounds for their studies and to provide context for the development of new adenosine receptor-targeted therapeutics.
Adenosine Receptor Antagonists: A Potency Overview
Adenosine receptors, comprising four subtypes (A1, A2A, A2B, and A3), are G protein-coupled receptors that play crucial roles in a multitude of physiological processes. The development of selective antagonists for these receptors is a key area of research for various therapeutic applications, including neurodegenerative diseases, inflammation, and cancer. The in vitro potency of these antagonists is a critical determinant of their potential therapeutic efficacy. This is typically quantified by the equilibrium dissociation constant (Ki) or the half-maximal inhibitory concentration (IC50) in binding or functional assays, respectively.
The following table summarizes the in vitro potency of a selection of adenosine antagonists across the four receptor subtypes. The data has been compiled from various studies to provide a comparative overview. It is important to note that potency values can vary between different experimental setups.
| Compound | A1 Ki (nM) | A2A Ki (nM) | A2B Ki (nM) | A3 Ki (nM) | Primary Selectivity |
| CGS-15943 | 4.2 | 1.1 | 16 | 450 | A2A |
| DPCPX | 0.46 | 1300 | >10000 | >10000 | A1 |
| ZM241385 | 200 | 0.5 | 1000 | >10000 | A2A |
| MRS 1220 | >10000 | >10000 | >10000 | 0.65 | A3 |
| PSB-603 | >10000 | >10000 | 5.5 | >10000 | A2B |
| 10b | 21 | - | 1700 | 55 | A1/A3 |
| 14a | 1.5 | 0.6 | 21 | - | A1/A2A/A2B |
| PSB-21500 | >380 | >380 | 10.6 | >380 | A2B |
Experimental Methodologies
The determination of in vitro potency relies on robust and well-defined experimental protocols. The two most common methods are radioligand binding assays and functional assays, such as cAMP accumulation assays.
Radioligand Binding Assays
These assays directly measure the affinity of a compound for a receptor. A radiolabeled ligand with known high affinity for the receptor is incubated with a preparation of cells or membranes expressing the target receptor. The unlabeled antagonist is then added at various concentrations to compete with the radioligand for binding. The concentration of the antagonist that displaces 50% of the radioligand is the IC50 value, from which the Ki value can be calculated using the Cheng-Prusoff equation.
Typical Protocol for Radioligand Binding Assay:
-
Membrane Preparation: Membranes are prepared from cell lines (e.g., HEK293, CHO, HeLa) stably or transiently expressing the human adenosine receptor subtype of interest.[1][2]
-
Incubation: Membranes are incubated with a specific radioligand (e.g., [3H]DPCPX for A1, [3H]ZM241385 for A2A, [3H]PSB-603 for A2B, or [3H]NECA for A3) and varying concentrations of the antagonist compound.[1][2][3] The incubation is typically carried out at 25°C for 1-2 hours in a suitable buffer.[1]
-
Separation: The bound radioligand is separated from the unbound radioligand by rapid filtration through a glass fiber filter.
-
Quantification: The amount of radioactivity trapped on the filter is quantified using liquid scintillation counting.
-
Data Analysis: Competition binding curves are generated, and IC50 values are determined. Ki values are then calculated using the Cheng-Prusoff equation.[1]
Functional Assays (cAMP Accumulation)
Functional assays measure the ability of an antagonist to block the intracellular signaling cascade initiated by an agonist. Adenosine A2A and A2B receptors are coupled to Gs proteins, which stimulate adenylyl cyclase to produce cyclic AMP (cAMP). Conversely, A1 and A3 receptors are coupled to Gi/o proteins, which inhibit adenylyl cyclase.[4] Antagonists of A2A and A2B receptors will inhibit the agonist-induced increase in cAMP, while antagonists of A1 and A3 receptors will reverse the agonist-induced decrease in cAMP.
Typical Protocol for cAMP Accumulation Assay:
-
Cell Seeding: Cells expressing the target adenosine receptor are seeded in 96-well plates.[2]
-
Pre-incubation: Cells are pre-incubated with a phosphodiesterase inhibitor (e.g., rolipram) to prevent cAMP degradation.[2]
-
Antagonist and Agonist Addition: The antagonist is added at various concentrations, followed by a fixed concentration of an adenosine receptor agonist (e.g., NECA).[2][5] For A1 and A3 receptor assays, an adenylyl cyclase activator like forskolin is also added to stimulate cAMP production.[4]
-
Incubation: The cells are incubated for a defined period (e.g., 15-30 minutes) at 37°C.[2]
-
cAMP Measurement: The intracellular cAMP levels are measured using various methods, such as enzyme immunoassays (EIA) or bioluminescence resonance energy transfer (BRET) assays.[2][3]
-
Data Analysis: Dose-response curves are generated to determine the IC50 of the antagonist.
Visualizing Adenosine Receptor Signaling and Experimental Workflow
To better understand the mechanisms of action and the experimental approaches, the following diagrams illustrate the generalized adenosine receptor signaling pathway and a typical radioligand binding assay workflow.
Caption: Generalized Adenosine Receptor Signaling Pathway.
Caption: Workflow of a Radioligand Binding Assay.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. A2B adenosine receptor antagonists rescue lymphocyte activity in adenosine-producing patient-derived cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Irreversible Antagonists for the Adenosine A2B Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Pharmacological Characterization of Novel A3 Adenosine Receptor-selective Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Synergistic Potential of Etrumadenant and Anti-TIGIT Antibodies in Oncology
A Comparative Guide for Researchers and Drug Development Professionals
The landscape of cancer immunotherapy is rapidly evolving, with a focus on combination strategies to overcome resistance and enhance anti-tumor responses. This guide provides an objective comparison of the synergistic effects of Etrumadenant, a dual A2a/A2b adenosine receptor antagonist, with anti-TIGIT antibodies, a promising class of immune checkpoint inhibitors. By targeting two distinct and complementary immunosuppressive pathways within the tumor microenvironment (TME), this combination holds the potential to reinvigorate the anti-cancer immune response.
Rationale for Combination: Targeting Complementary Immunosuppressive Pathways
This compound is designed to counteract the immunosuppressive effects of adenosine, which is often found at high levels in the TME.[1] Adenosine, by binding to A2a and A2b receptors on various immune cells, including T cells, NK cells, and myeloid cells, dampens their anti-tumor activity.[1] this compound, by blocking these receptors, aims to restore the function of these critical immune effectors.
Anti-TIGIT antibodies, on the other hand, target the TIGIT (T-cell immunoreceptor with Ig and ITIM domains) checkpoint protein. TIGIT is expressed on activated T cells, regulatory T cells (Tregs), and NK cells.[2] Its interaction with ligands such as CD155 (PVR) on tumor cells leads to the inhibition of T cell and NK cell function and promotes the immunosuppressive activity of Tregs.[2][3] By blocking the TIGIT pathway, anti-TIGIT antibodies aim to unleash a more potent anti-tumor immune attack.[3]
The combination of this compound and an anti-TIGIT antibody, therefore, presents a dual-pronged approach to overcoming immunosuppression within the TME.
Clinical Data: The ARC-7 Trial
The most direct clinical evidence for the combination of this compound with an anti-TIGIT antibody comes from the Phase 2 ARC-7 study. This trial evaluated the efficacy of this compound in combination with the anti-TIGIT antibody Domvanalimab and the anti-PD-1 antibody Zimberelimab in patients with first-line, metastatic, PD-L1-high non-small cell lung cancer (NSCLC).
| Treatment Arm | Overall Response Rate (ORR) | Median Progression-Free Survival (PFS) |
| Zimberelimab Monotherapy | 27% | 5.4 months |
| Domvanalimab + Zimberelimab | 41% | 12.0 months |
| This compound + Domvanalimab + Zimberelimab | 40% | 10.9 months |
| Data from an interim analysis of the ARC-7 study. |
Updated results from a later analysis of the ARC-7 trial showed a slightly higher ORR for the triplet combination:
| Treatment Arm | Overall Response Rate (ORR) |
| Zimberelimab Monotherapy | 27% |
| Domvanalimab + Zimberelimab | 41% |
| This compound + Domvanalimab + Zimberelimab | 44% |
These results demonstrate that the addition of the anti-TIGIT antibody Domvanalimab to the anti-PD-1 backbone significantly improved both ORR and PFS. The further addition of this compound to this doublet resulted in a comparable ORR and PFS in the initial analysis, with a modest increase in ORR in a subsequent analysis. This suggests a potential, albeit not dramatically enhanced, contribution of this compound to the anti-tumor activity of the anti-TIGIT/anti-PD-1 combination in this patient population.
Experimental Protocols
Clinical Trial Protocol: ARC-7 Study (NCT04262856)
The ARC-7 trial is a multicenter, randomized, open-label Phase 2 study. The following provides a high-level overview of the study design:
-
Patient Population: Previously untreated patients with metastatic non-small cell lung cancer (NSCLC) with high PD-L1 expression (Tumor Proportion Score [TPS] ≥ 50%) and without EGFR or ALK genomic alterations.
-
Treatment Arms:
-
Arm 1: Zimberelimab (anti-PD-1) monotherapy.
-
Arm 2: Domvanalimab (anti-TIGIT) in combination with Zimberelimab.
-
Arm 3: this compound (A2a/A2b antagonist) in combination with Domvanalimab and Zimberelimab.
-
-
Primary Endpoints: Overall Response Rate (ORR) and Progression-Free Survival (PFS).
-
Secondary Endpoints: Overall Survival (OS), Duration of Response (DoR), and safety.
-
Methodology: Patients are randomized to one of the three treatment arms. Tumor assessments are performed at baseline and at regular intervals to evaluate response to treatment according to RECIST v1.1 criteria. Safety and tolerability are monitored throughout the study.
Visualizing the Mechanisms of Action
To better understand the interplay between this compound and anti-TIGIT antibodies, the following diagrams illustrate their respective signaling pathways and the workflow for evaluating their combination.
Caption: Dual blockade of adenosine and TIGIT pathways.
Caption: Immuno-oncology combination therapy development workflow.
Caption: Synergistic targeting of immunosuppressive pathways.
Conclusion
The combination of this compound and an anti-TIGIT antibody represents a rational and promising strategy in cancer immunotherapy. By targeting two distinct mechanisms of immune evasion, this approach has the potential to overcome resistance to single-agent checkpoint inhibition. The clinical data from the ARC-7 trial provides initial evidence for the activity of this combination, particularly in the context of a PD-1 blockade backbone. While the addition of this compound to an anti-TIGIT/anti-PD-1 doublet did not lead to a dramatic improvement in the initial analyses, the modest increase in response rate in later readouts warrants further investigation. Future research, including mature data from ongoing trials and dedicated preclinical studies, will be crucial to fully elucidate the synergistic potential and optimal clinical application of this combination therapy.
References
Etrumadenant Clinical Trial Analysis: A Comparative Guide
This guide provides a detailed analysis of clinical trials involving Etrumadenant, a dual A2a and A2b adenosine receptor antagonist. The focus is on presenting comparative data from key studies to offer researchers, scientists, and drug development professionals a comprehensive overview of its efficacy and safety profile in combination with other therapies.
Mechanism of Action
This compound is an orally bioavailable small molecule that targets the adenosine pathway, a key driver of immunosuppression in the tumor microenvironment.[1][2][3] By blocking the A2a and A2b receptors on various immune cells, including T cells, NK cells, and myeloid cells, this compound aims to reverse adenosine-mediated immunosuppression and enhance anti-tumor immunity.[4][5] This mechanism is designed to unleash the full potential of the immune system to recognize and eliminate cancer cells.[4]
Below is a diagram illustrating the signaling pathway targeted by this compound.
Clinical Trial Data: ARC-9 Study
The ARC-9 study (NCT04660812) is a Phase 1b/2, multicohort, open-label, randomized platform study evaluating the efficacy and safety of this compound-based treatment combinations in patients with metastatic colorectal cancer (mCRC).[6][7][8]
Efficacy Data
The following table summarizes the key efficacy outcomes from a randomized cohort of the ARC-9 trial, comparing an this compound-based combination with regorafenib in third-line metastatic colorectal cancer.[7]
| Endpoint | This compound + Zimberelimab + FOLFOX + Bevacizumab (EZFB) | Regorafenib | Hazard Ratio (95% CI) | p-value |
| Progression-Free Survival (PFS) | Statistically Significant Improvement | - | 0.27 (0.17-0.43) | <0.0001 |
| Overall Survival (OS) | Statistically Significant Improvement | - | 0.37 (0.22-0.63) | 0.0003 |
Data as of November 13, 2023, with a median follow-up of 20.4 months.[7]
Safety Data
The safety profile of the EZFB regimen was found to be consistent with the known toxicities of each individual component, with no new unexpected safety signals.[7][9]
| Adverse Event | This compound + Zimberelimab + FOLFOX + Bevacizumab (EZFB) | Regorafenib |
| Treatment Emergent Adverse Event (TEAE) leading to discontinuation of all study drugs | 5% | 17% |
| Grade ≥3 TEAEs attributed to this compound or Zimberelimab | 23.0% | 25.7% (attributed to regorafenib) |
Experimental Protocols: ARC-9 Study
Study Design:
The ARC-9 trial is a multicenter, open-label, randomized Phase 1b/2 study.[6][10] The study is designed to evaluate the antitumor activity and safety of this compound in combination with standard-of-care and novel therapies in participants with metastatic colorectal cancer.[6][8]
Patient Population:
Patients with metastatic colorectal cancer who have been previously treated.[7]
Treatment Arms:
The study includes multiple cohorts evaluating different this compound-based combinations.[6][10] The key randomized comparison reported involved the following arms:
-
Experimental Arm: this compound (oral) in combination with zimberelimab (anti-PD-1 antibody, IV infusion), mFOLFOX-6 (IV infusion), and bevacizumab (IV infusion) (EZFB).[6][10]
-
Control Arm: Regorafenib (oral).[10]
Endpoints:
-
Primary Endpoint: Progression-Free Survival (PFS) per RECIST 1.1.[7]
-
Key Secondary Endpoint: Overall Survival (OS).[7]
Below is a workflow diagram illustrating the experimental design of the ARC-9 clinical trial.
Conclusion
The available data from the ARC-9 clinical trial suggests that the this compound-based combination therapy (EZFB) significantly improves progression-free survival and overall survival compared to regorafenib in patients with third-line metastatic colorectal cancer.[7] The safety profile of the combination was manageable and consistent with the individual components.[7][9] These findings support the continued investigation of this compound as a promising agent in the treatment of metastatic colorectal cancer. Further data from ongoing and future clinical trials will be crucial to fully elucidate the therapeutic potential of this compound in various cancer types and combination regimens.
References
- 1. gurufocus.com [gurufocus.com]
- 2. Analyst Expectations For Arcus Biosciences's Future - Arcus Biosciences (NYSE:RCUS) - Benzinga [benzinga.com]
- 3. gurufocus.com [gurufocus.com]
- 4. arcusbio.com [arcusbio.com]
- 5. Facebook [cancer.gov]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. arcusbio.com [arcusbio.com]
- 8. ascopubs.org [ascopubs.org]
- 9. gilead.com [gilead.com]
- 10. An Open Label Study Evaluating the Efficacy and Safety of this compound (AB928) Based Treatment Combinations in Participants With Metastatic Colorectal Cancer. [ctv.veeva.com]
Future of Etrumadenant: A Comparative Guide for Researchers in Immuno-Oncology
The development of etrumadenant, a dual A2a/A2b adenosine receptor antagonist, has been halted by its developers, Arcus Biosciences and Gilead Sciences. This decision follows disappointing results in metastatic castration-resistant prostate cancer and a strategic pause in its development for third-line metastatic colorectal cancer, despite some promising data. This guide provides a comprehensive comparison of this compound with other adenosine receptor antagonists in development, offering researchers and drug development professionals a clear overview of the current landscape and future directions in targeting the adenosine pathway in oncology.
Gilead's Decision and the Current Status of this compound
In June 2025, Gilead Sciences returned the rights to this compound to Arcus Biosciences.[1][2] This decision followed Arcus's choice not to proceed with a Phase 3 trial of this compound in third-line metastatic colorectal cancer, despite discussions with the FDA that suggested a potential regulatory path forward.[1][3] The development of this compound in combination with other agents for metastatic castration-resistant prostate cancer was also discontinued due to a lack of demonstrated clinical benefit in the Phase 1/2 ARC-6 trial.[4][5][6]
However, the Phase 1b/2 ARC-9 study in third-line metastatic colorectal cancer showed that this compound in combination with the anti-PD-1 antibody zimberelimab, FOLFOX chemotherapy, and bevacizumab resulted in a significant improvement in overall survival.[7] This positive data suggests a potential, albeit uncertain, future for the molecule.
The Adenosine Pathway: A Key Immuno-Oncology Target
Extracellular adenosine accumulates in the tumor microenvironment and suppresses the anti-tumor immune response by binding to A2a and A2b receptors on immune cells.[8] Antagonists of these receptors aim to block this immunosuppressive signaling and restore the ability of the immune system to attack cancer cells.
Comparative Analysis of Adenosine Receptor Antagonists
The following tables summarize the available clinical data for this compound and other selective and dual adenosine receptor antagonists.
This compound (Dual A2a/A2b Antagonist)
| Clinical Trial | Indication | Treatment Arm | Comparator | Key Efficacy Endpoints | Key Safety Findings |
| ARC-9 (NCT04660812) | 3L Metastatic Colorectal Cancer | This compound + Zimberelimab + FOLFOX + Bevacizumab | Regorafenib | mOS: 19.7 months vs 9.5 months (HR: 0.37) mPFS: 6.2 months vs 2.1 months (HR: 0.27)[7] | Grade ≥3 TEAEs: 82% vs 49%[7] |
| ARC-6 (NCT04381832) | Metastatic Castration-Resistant Prostate Cancer | This compound + Zimberelimab + Docetaxel | Docetaxel | Did not demonstrate sufficient clinical benefit[6] | Not specified in detail |
Alternative Adenosine Receptor Antagonists
| Drug Name (Target) | Company | Indication | Key Efficacy Data | Key Safety Data |
| Taminadenant (NIR178) (A2a) | Palobiofarma | Advanced NSCLC | Monotherapy: 1 CR, 1 PR, 7 SD in 25 patients. Combination with Spartalizumab: 1 CR, 1 PR, 14 SD in 25 patients[1][6] | MTD monotherapy: 480 mg BID. DLTs: increased ALT/AST, nausea. Combination MTD: 240 mg BID. DLTs: pneumonitis, fatigue, increased ALT/AST[1][6] |
| Imaradenant (AZD4635) (A2a) | AstraZeneca | Advanced Solid Tumors | Development discontinued by AstraZeneca[9] | Generally well-tolerated[9] |
| Ciforadenant (CPI-444) (A2a) | Corvus Pharma | mCRPC | Monotherapy: 1/11 PSA partial response. Combination with Atezolizumab: 5/24 PSA partial responses | Well-tolerated, with one patient in each group experiencing a severe adverse event (fatigue and anemia, respectively)[3] |
| Inupadenant (EOS-850) (A2a) | iTeos Therapeutics | Advanced Solid Tumors | Durable responses and stable disease >6 months in 5 patients as monotherapy[4] | Most frequent AEs: fatigue, anemia, decreased appetite, constipation. Drug-related SAEs in 3/43 patients[4] |
| M1069 (Dual A2a/A2b) | Merck | Advanced Solid Tumors | Phase 1 trial initiated | Data not yet available |
| TT-4 (A2b) | Cyncado Therapeutics | Mesothelioma | Preclinical: >90% tumor growth inhibition with anti-PD-1. Monotherapy outperformed anti-PD-1[8] | IND-enabling studies completed, first-in-human dosing planned for Q1 2026[8] |
Experimental Protocols: Key Clinical Trials
ARC-9 Study (NCT04660812)
-
Title: A Study to Evaluate this compound (AB928) Based Treatment Combinations in Participants With Metastatic Colorectal Cancer.
-
Design: A Phase 1b/2, multicenter, open-label, randomized study.
-
Participants: Patients with metastatic colorectal cancer who have progressed on both oxaliplatin- and irinotecan-containing regimens.
-
Intervention Arms:
-
Arm A: this compound (150 mg PO QD) + Zimberelimab (240 mg IV Q2W) + mFOLFOX-6 + Bevacizumab (5 mg/kg IV Q2W).
-
Arm B: Regorafenib (160 mg PO QD on days 1-21 of a 28-day cycle).
-
-
Primary Endpoint: Progression-Free Survival (PFS) per RECIST 1.1.
-
Key Secondary Endpoint: Overall Survival (OS).
Taminadenant Phase I/Ib Study (NCT02403193)
-
Title: A Study of PBF-509 in Combination With PDR001 in Patients With Advanced Non-Small Cell Lung Cancer.
-
Design: A Phase I/Ib, open-label, dose-escalation and expansion study.
-
Participants: Patients with advanced/metastatic NSCLC with at least one prior therapy.
-
Intervention Arms:
-
Taminadenant monotherapy (dose escalation: 80-640 mg PO BID).
-
Taminadenant in combination with spartalizumab (400 mg IV Q4W).
-
-
Primary Endpoints: Safety, tolerability, and feasibility of the combination.
Future Perspectives and Conclusion
The decision by Gilead and Arcus to halt the development of this compound highlights the challenges in targeting the adenosine pathway. While the impressive overall survival data from the ARC-9 trial suggests that dual A2a/A2b antagonism may still hold promise, particularly in combination with chemotherapy and immunotherapy, the path forward is unclear.
For researchers and drug developers, the focus now shifts to understanding the nuances of adenosine receptor biology and identifying patient populations most likely to benefit from these therapies. The development of selective A2a and A2b antagonists, as well as novel combination strategies, will be crucial in realizing the full potential of this therapeutic approach. The preclinical data for the selective A2b antagonist TT-4 in mesothelioma is encouraging and warrants close observation as it progresses into clinical trials. Continued investigation into biomarkers that can predict response to adenosine receptor blockade will also be essential for the future success of this class of drugs.
References
- 1. Clinical Trial: NCT04660812 - My Cancer Genome [mycancergenome.org]
- 2. ascopubs.org [ascopubs.org]
- 3. ADPORT-601: TT-10 (PORT-6) and TT-4 (PORT-7) as Single Agents and in Combination in Subjects With Advanced Selected Solid Tumors (NCT04969315) [ancora.ai]
- 4. An Open Label Study Evaluating the Efficacy and Safety of this compound (AB928) Based Treatment Combinations in Participants With Metastatic Colorectal Cancer. [georgiacancerinfo.org]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. gilead.com [gilead.com]
- 7. TT-10 (PORT-6) and TT-4 (PORT-7) as Single Agents and in Combination in Subjects With Advanced Selected Solid Tumors | Clinical Research Trial Listing [centerwatch.com]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. First in Human Study of M1069 in Advanced Solid Tumors [clin.larvol.com]
Etrumadenant in Third-Line Metastatic Colorectal Cancer: A Comparative Analysis of ARC-9 Trial Data
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the clinical data for etrumadenant from the ARC-9 trial, offering a comparative perspective against other approved therapeutic agents for third-line metastatic colorectal cancer (mCRC). The information is intended to support research, clinical development, and scientific discourse in the field of oncology.
Executive Summary
The ARC-9 clinical trial, particularly Cohort B, has demonstrated promising efficacy for the investigational agent this compound, a dual A2a/A2b adenosine receptor antagonist, in combination with zimberelimab (anti-PD-1), FOLFOX chemotherapy, and bevacizumab (EZFB). The trial's findings, presented at the 2024 ASCO Annual Meeting, indicate a significant improvement in overall survival (OS) and progression-free survival (PFS) for patients with third-line mCRC when compared to the standard-of-care agent, regorafenib. This guide will delve into the specifics of the ARC-9 trial data, compare it with pivotal trial data of other third-line treatment options—regorafenib, trifluridine/tipiracil, and fruquintinib—and provide detailed experimental protocols and visual representations of the underlying biological pathways and trial design.
Mechanism of Action: Targeting the Adenosine Pathway
This compound is an orally bioavailable small molecule that dually antagonizes the A2a and A2b adenosine receptors.[1] In the tumor microenvironment, high levels of adenosine, produced via the CD39/CD73 pathway, suppress the activity of various immune cells, including T cells, by binding to these receptors. This immunosuppression allows cancer cells to evade immune destruction. By blocking both A2a and A2b receptors, this compound aims to restore the anti-tumor activity of these immune cells.
Below is a diagram illustrating the adenosine signaling pathway and the mechanism of action of this compound.
Clinical Trial Data Comparison
The following tables summarize the key efficacy and safety data from the ARC-9 trial for the this compound-based regimen and the pivotal trials for regorafenib, trifluridine/tipiracil, and fruquintinib in third-line metastatic colorectal cancer.
Efficacy Data
| Treatment Arm | Trial | N | Median Overall Survival (OS) (months) | Median Progression-Free Survival (PFS) (months) | Objective Response Rate (ORR) (%) |
| This compound + Zimberelimab + FOLFOX + Bevacizumab (EZFB) | ARC-9 (Cohort B) | 75 | 19.7 | 6.2 | 17.3[2] |
| Regorafenib | ARC-9 (Cohort B) | 37 | 9.5 | 2.1 | 2.7[2] |
| Regorafenib | CORRECT | 505 | 6.4 | 1.9 | 1.0 |
| Placebo | CORRECT | 255 | 5.0 | 1.7 | 0.4 |
| Trifluridine/Tipiracil | RECOURSE | 534 | 7.1 | 2.0 | 1.6 |
| Placebo | RECOURSE | 266 | 5.3 | 1.7 | 0.4 |
| Fruquintinib | FRESCO-2 | 461 | 7.4 | 3.7 | 1.5 |
| Placebo | FRESCO-2 | 230 | 4.8 | 1.8 | 0.0 |
Safety Data: Grade ≥3 Treatment-Emergent Adverse Events (TEAEs)
| Treatment Arm | Trial | Grade ≥3 TEAEs (%) |
| This compound + Zimberelimab + FOLFOX + Bevacizumab (EZFB) | ARC-9 (Cohort B) | 82.4[2] |
| Regorafenib | ARC-9 (Cohort B) | 48.6[2] |
| Regorafenib | CORRECT | 54 |
| Placebo | CORRECT | 18 |
| Trifluridine/Tipiracil | RECOURSE | 69 |
| Placebo | RECOURSE | 50 |
| Fruquintinib | FRESCO-2 | 62.7[3] |
| Placebo | FRESCO-2 | 50.4[3] |
Experimental Protocols
A detailed understanding of the experimental design is crucial for the interpretation of clinical trial data. Below are summaries of the key aspects of the ARC-9 (Cohort B), CORRECT, RECOURSE, and FRESCO-2 trials.
ARC-9 (Cohort B)
-
Trial Design: A Phase 1b/2, multicenter, open-label, randomized platform study.[1] Cohort B enrolled patients with mCRC who had progressed on both oxaliplatin- and irinotecan-containing chemotherapy.[1]
-
Patient Population: Patients with metastatic colorectal cancer who had received at least two prior lines of therapy.
-
Intervention Arm (EZFB): this compound (150 mg orally once daily) + zimberelimab (240 mg IV every 2 weeks) + mFOLFOX-6 + bevacizumab (5 mg/kg IV every 2 weeks).[2]
-
Control Arm: Regorafenib (160 mg orally once daily for days 1-21 of a 28-day cycle).[2]
-
Primary Endpoint: Progression-free survival (PFS) per RECIST 1.1.[1]
-
Key Secondary Endpoint: Overall survival (OS).[1]
CORRECT
-
Trial Design: An international, multicenter, randomized, double-blind, placebo-controlled phase 3 trial.
-
Patient Population: Patients with metastatic colorectal cancer who had progressed after all standard therapies.
-
Intervention Arm: Regorafenib (160 mg orally once daily for the first 3 weeks of each 4-week cycle) plus best supportive care (BSC).
-
Control Arm: Placebo plus BSC.
-
Primary Endpoint: Overall survival (OS).
RECOURSE
-
Trial Design: A global, randomized, double-blind, placebo-controlled phase 3 trial.
-
Patient Population: Patients with refractory metastatic colorectal cancer who had received at least two prior lines of standard therapy.
-
Intervention Arm: Trifluridine/tipiracil (35 mg/m² orally twice daily on days 1-5 and 8-12 of each 28-day cycle) plus BSC.
-
Control Arm: Placebo plus BSC.
-
Primary Endpoint: Overall survival (OS).
FRESCO-2
-
Trial Design: A global, randomized, double-blind, placebo-controlled phase 3 trial.[4]
-
Patient Population: Patients with refractory metastatic colorectal cancer who had progressed on or were intolerant to standard chemotherapy, anti-VEGF therapy, and, if RAS wild-type, anti-EGFR therapy, as well as progressed on or were intolerant to trifluridine/tipiracil and/or regorafenib.[4]
-
Intervention Arm: Fruquintinib (5 mg orally once daily for the first 21 days of each 28-day cycle) plus BSC.[4]
-
Control Arm: Placebo plus BSC.[4]
-
Primary Endpoint: Overall survival (OS).[5]
-
Key Secondary Endpoint: Progression-free survival (PFS).[5]
The following diagram illustrates the experimental workflow of the ARC-9 trial's Cohort B.
Conclusion
The data from the ARC-9 trial suggests that the this compound-based combination regimen (EZFB) offers a substantial improvement in clinical outcomes for patients with third-line metastatic colorectal cancer compared to regorafenib. The observed median overall survival of 19.7 months is a noteworthy advancement in this heavily pretreated patient population. While the rates of Grade ≥3 adverse events were higher in the EZFB arm, this is likely attributable to the inclusion of chemotherapy and bevacizumab. Further investigation and future phase 3 trials are warranted to confirm these findings and to fully delineate the benefit-risk profile of this novel combination therapy. This guide provides a foundational comparison to aid in the ongoing evaluation and discussion of this compound's potential role in the treatment landscape of mCRC.
References
- 1. Regorafenib monotherapy for previously treated metastatic colorectal cancer (CORRECT): an international, multicentre, randomised, placebo-controlled, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ascopubs.org [ascopubs.org]
- 3. jitc.bmj.com [jitc.bmj.com]
- 4. Frontiers | A Metabolic Immune Checkpoint: Adenosine in Tumor Microenvironment [frontiersin.org]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Etrumadenant: Guidelines for Safe Disposal in a Laboratory Setting
For Immediate Reference: Etrumadenant is shipped as a non-hazardous chemical; however, formal disposal procedures require consultation with your institution's Environmental Health and Safety (EHS) department. This document provides general guidance based on standard laboratory practices.
This guide offers a procedural framework for the proper disposal of this compound, a dual adenosine receptor antagonist used in research. The information is intended for researchers, scientists, and drug development professionals. Adherence to institutional and local regulations is paramount.
Key Operational and Disposal Information
While a specific Safety Data Sheet (SDS) with detailed disposal instructions for this compound is not publicly available, one supplier indicates it is shipped as a non-hazardous chemical.[1] In the absence of a formal SDS, this compound should be handled with care, and the disposal plan should be formulated under the guidance of your institution's EHS department. The overriding principle is that no laboratory activity should commence without a clear plan for waste disposal.[2]
Summary of this compound Chemical Properties
| Property | Value | Source |
| Molecular Formula | C23H22N8O | Selleck Chemicals |
| Molecular Weight | 426.47 | Selleck Chemicals |
| CAS Number | 2239273-34-6 | Selleck Chemicals |
| Appearance | Solid powder | Sun-shinechem[1] |
| Storage | Dry, dark, and at 0 - 4°C for short term (days to weeks) or -20°C for long term (months to years). | Sun-shinechem[1] |
| Solubility | Soluble in DMSO | Sun-shinechem[1] |
Experimental Protocols: General Chemical Waste Disposal
The following protocols are based on general best practices for laboratory chemical waste management and should be adapted to your specific institutional procedures.
Waste Characterization and Segregation:
-
Initial Assessment : In the absence of a specific SDS, the first step is to consult your institution's EHS department to determine if this compound is classified as hazardous or non-hazardous waste within your regulatory framework.
-
Segregation : Chemical wastes must be segregated by general waste type (e.g., flammables, poisons, acids, and alkalis).[3] Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your EHS department. Keep solid and liquid waste separate.[4]
Solid Waste Disposal (Assuming Non-Hazardous Classification):
If your EHS department confirms that this compound can be disposed of as non-hazardous solid waste, the following steps are generally followed:
-
Packaging : Package the solid this compound waste securely. It is recommended to use at least two layers of packaging to prevent spills.[5]
-
Labeling : Leave the label on the innermost container.[5] The outer container should be clearly labeled as "Non-hazardous" and should identify the contents (this compound).
-
Disposal : Laboratory personnel should transport the securely packaged and labeled waste directly to the designated dumpster or waste collection area.[5][6] Do not place chemical waste in regular laboratory trash cans that are handled by custodial staff.[6]
Liquid Waste Disposal (Solutions containing this compound):
-
Aqueous Solutions : Do not dispose of solutions containing this compound down the drain unless you have explicit approval from your EHS department.[2][7] Most institutions prohibit the drain disposal of solutions containing organic compounds.
-
Organic Solvents : Solutions of this compound in organic solvents (like DMSO) must be collected as hazardous chemical waste.[2][4]
-
Collection : Collect liquid waste in a designated, properly labeled, and sealed container. The container must be compatible with the solvent used.[4]
Empty Container Disposal:
-
"RCRA Empty" : Before disposing of an empty container that held this compound, ensure it is "RCRA empty," meaning not a drop of liquid or any solid residue that could be scraped out remains.[6]
-
Rinsing : If the container held a solution of this compound, it may need to be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[7]
-
Defacing Labels : All chemical labels on the empty container must be defaced or removed to indicate it no longer contains a hazardous material.[6][7]
-
Disposal : Once clean and properly defaced, the container can typically be disposed of in the regular trash or recycling, depending on institutional policy.[7]
This compound Disposal Workflow
The following diagram illustrates a general workflow for the disposal of this compound waste in a laboratory setting.
References
- 1. This compound | CAS 2239273-34-6 | Sun-shinechem [sun-shinechem.com]
- 2. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 4. acewaste.com.au [acewaste.com.au]
- 5. Appendix A - Disposal of Nonhazardous Laboratory Waste As Regular Trash for Ithaca Campus | Environment, Health and Safety [ehs.cornell.edu]
- 6. sfasu.edu [sfasu.edu]
- 7. vumc.org [vumc.org]
Personal protective equipment for handling Etrumadenant
For researchers, scientists, and drug development professionals, the proper handling of investigational compounds like Etrumadenant is paramount to ensure laboratory safety and maintain experimental integrity. While a comprehensive Safety Data Sheet (SDS) for this compound is not publicly available, its nature as an orally bioavailable, selective dual adenosine receptor (A2aR/A2bR) antagonist warrants cautious handling procedures typical for potent, research-grade small molecules.[1][2][3][4] this compound is intended for research use only.[1][3][4]
Personal Protective Equipment (PPE)
Given the absence of specific toxicology data, a conservative approach to personal protective equipment is recommended. This includes, but is not limited to:
-
Gloves: Nitrile or other chemically resistant gloves should be worn at all times when handling the compound or its solutions.
-
Eye Protection: Safety glasses with side shields or goggles are mandatory to protect against accidental splashes or aerosolization.
-
Lab Coat: A fully buttoned lab coat should be worn to protect skin and personal clothing.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a properly fitted respirator (e.g., N95 or higher) should be used in a well-ventilated area or a fume hood.
Operational Plan: Handling and Storage
Receiving and Storage:
Upon receipt, visually inspect the container for any damage or leakage. This compound is typically supplied as a solid. Recommended storage conditions are at -20°C for up to one year or at -80°C for up to two years for stock solutions.
Preparation of Solutions:
-
All work with the solid compound or its concentrated solutions should be conducted in a chemical fume hood to minimize inhalation exposure.
-
Use appropriate solvents as recommended by the supplier. For example, this compound is soluble in DMSO.
-
Avoid generating dust when weighing the solid compound.
Quantitative Data Summary
| Property | Value | Source |
| Synonyms | AB928, A2aR/A2bR antagonist-1 | [2][3][4] |
| CAS Number | 2239273-34-6 | [1] |
| Molecular Formula | C₂₀H₂₂N₈O₂ | N/A |
| Molecular Weight | 414.45 g/mol | N/A |
| Storage (Stock Solution) | -20°C (1 year), -80°C (2 years) | N/A |
Disposal Plan
All waste containing this compound, including empty containers, contaminated PPE, and unused solutions, should be treated as hazardous chemical waste.
-
Solid Waste: Collect in a designated, sealed container clearly labeled as "Hazardous Chemical Waste" and include the name "this compound."
-
Liquid Waste: Collect in a sealed, leak-proof container, also clearly labeled. Do not mix with other waste streams unless compatibility is known.
-
Follow all local, state, and federal regulations for the disposal of hazardous chemical waste. Consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.
Experimental Workflow for Safe Handling
The following diagram outlines the logical workflow for handling this compound from receipt to disposal, emphasizing safety at each step.
Disclaimer: This information is provided as a general guide for laboratory safety. Always consult with your institution's safety officer and refer to any available supplier documentation before handling any chemical. The absence of a formal SDS for this compound necessitates treating it with the precautions appropriate for a potentially hazardous substance of unknown toxicity.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
